molecular formula C8H9NO2 B194378 4-Hydroxyphenylacetamide CAS No. 17194-82-0

4-Hydroxyphenylacetamide

Numéro de catalogue: B194378
Numéro CAS: 17194-82-0
Poids moléculaire: 151.16 g/mol
Clé InChI: YBPAYPRLUDCSEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Hydroxyphenylacetamide (HPAD) is a significant organic synthesis intermediate and a typical phenylacetamide compound with broad application potential in scientific research and development . In the pharmaceutical field, it serves as a crucial building block for the synthesis of various active compounds, including the cardiovascular drug atenolol, as well as medications for hypertension and migraine prevention . Its role as a key intermediate extends to the development of anti-inflammatory and antibacterial agents . Beyond its established uses, this compound holds significant research value in the quest for safer analgesics. Studies explore its structure as a core template for developing novel acetaminophen (paracetamol) analogs that retain analgesic and antipyretic efficacy while lacking the hepatotoxicity associated with the parent drug . This line of investigation is critical for creating non-narcotic therapeutic alternatives, as research indicates that certain synthesized analogs of this compound do not form the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for liver damage in acetaminophen overdose . Furthermore, in industrial and materials science research, this compound is utilized in the synthesis of specialized chemicals such as photosensitive materials, photochromic materials, and dyes . A downstream product, p-hydroxyphenylethyl alcohol, is also investigated for potential applications in skincare due to its whitening properties .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4,10H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPAYPRLUDCSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066171
Record name 4-Hydroxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17194-82-0
Record name (4-Hydroxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17194-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxyphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017194820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17194-82-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetamide, 4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Hydroxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxyphenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYBENZENEACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HY0N4ITN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 4-Hydroxyphenylacetamide (CAS No: 17194-82-0), a key intermediate in the synthesis of various pharmaceuticals, most notably the beta-blocker Atenolol. This document collates essential physicochemical data, detailed experimental protocols for its characterization, and a visual representation of its role in a significant synthetic pathway. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound is a beige, fine crystalline powder at room temperature.[1][2] Its chemical structure consists of a phenyl ring substituted with a hydroxyl group and an acetamide group at the para position.

Identifiers and Descriptors
PropertyValueSource(s)
IUPAC Name 2-(4-hydroxyphenyl)acetamide[3]
CAS Number 17194-82-0[1][4][5]
Molecular Formula C₈H₉NO₂[1][4]
Molecular Weight 151.16 g/mol [1][4][5]
SMILES NC(=O)Cc1ccc(O)cc1[5][6]
InChI Key YBPAYPRLUDCSEY-UHFFFAOYSA-N[1][5][6]
Physicochemical Data
PropertyValueNotesSource(s)
Melting Point 176-178 °C(lit.)[1][5][7]
Boiling Point 273.17 °C(rough estimate)[1]
Density 1.2023 g/cm³(rough estimate)[1]
Water Solubility Soluble[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1][2]
pKa 9.99 ± 0.26(Predicted)[1][2]
logP 0.45(Predicted)[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Spectra for this compound are available and can be used to confirm the presence of protons in different chemical environments.[8]

Infrared (IR) Spectroscopy
  • FT-IR: The IR spectrum reveals the presence of key functional groups such as the hydroxyl (-OH), amide (-CONH₂), and the aromatic ring.[9]

Mass Spectrometry (MS)
  • Mass Spectrum: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[4]

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis.

Synthesis

Several methods for the synthesis of this compound have been reported, including:

  • Amidation of p-hydroxyphenylacetate.

  • From p-hydroxyphenylacetonitrile.

  • From p-hydroxyacetophenone.

A detailed synthetic route involves the reaction of 4-hydroxybenzyl cyanide with a platinum complex in ethanol and water, heated under reflux for 18 hours, resulting in a 98% yield of this compound.[10]

Reactivity and Use in Synthesis

The primary utility of this compound in drug development is as a precursor for the synthesis of Atenolol.[1][2] It serves as the starting material which is subsequently modified to introduce the aminopropanol side chain characteristic of many beta-blockers.

Experimental Protocols

The following are generalized protocols for the characterization and synthesis of this compound.

Spectroscopic Characterization
  • Sample Preparation: Dissolve approximately 5-25 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube to a final volume of about 0.6-0.7 mL. Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are typically referenced to the residual solvent peak.

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

  • Sample Introduction: Introduce a small amount of the solid this compound sample directly into the ion source of the mass spectrometer using a direct insertion probe.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.

Synthesis of Atenolol from this compound

This protocol outlines a key synthetic application of this compound.

  • Deprotonation: Dissolve this compound in a suitable solvent and treat it with a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group.

  • Epoxidation: React the resulting phenoxide with epichlorohydrin. This reaction leads to the formation of an epoxide intermediate.

  • Amination: Open the epoxide ring by reacting it with isopropylamine. This step introduces the characteristic side chain of Atenolol.

  • Work-up and Purification: After the reaction is complete, perform an appropriate work-up procedure, which may include extraction and washing, followed by purification of the crude product, typically by recrystallization, to yield pure Atenolol.

Visualized Workflow: Synthesis of Atenolol

The following diagram illustrates the synthetic pathway from this compound to Atenolol.

Atenolol_Synthesis start This compound intermediate1 Deprotonation (Sodium Phenoxide Intermediate) start->intermediate1 Step 1 intermediate2 Epoxide Formation intermediate1->intermediate2 Step 2 product Atenolol intermediate2->product Step 3 reagent1 NaOH reagent1->intermediate1 reagent2 Epichlorohydrin reagent2->intermediate2 reagent3 Isopropylamine reagent3->product

Caption: Synthetic pathway of Atenolol from this compound.

Safety Information

This compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[5] It is a combustible solid.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. Its primary significance lies in its role as a crucial building block in the pharmaceutical industry, particularly for the synthesis of Atenolol. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals working with this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Hydroxyphenylacetamide (also known as p-Hydroxyphenylacetamide), a key intermediate in the pharmaceutical industry, notably in the synthesis of the beta-blocker Atenolol.[1][2] The document details various synthetic strategies, complete with experimental protocols and comparative data to assist researchers and professionals in drug development in selecting and optimizing manufacturing processes.

Core Synthesis Pathways

Several well-established methods for the synthesis of this compound exist, starting from a range of precursors. The most prominent routes include the hydration of 4-hydroxybenzyl cyanide, the amidation of 4-hydroxyphenylacetic acid derivatives, the Beckmann rearrangement of 4-hydroxyacetophenone oxime, and the Willgerodt-Kindler reaction of 4-hydroxyacetophenone.

Hydration of 4-Hydroxybenzyl Cyanide (p-Hydroxyphenylacetonitrile)

The hydration of the nitrile group in 4-hydroxybenzyl cyanide to an amide is a direct and high-yielding method for producing this compound. This reaction can be catalyzed by acids, bases, or metal complexes.

A particularly efficient method involves the use of a platinum complex as a catalyst.[3]

Experimental Protocol:

A mixture of 4-hydroxybenzyl cyanide (1.0 g, 7.5 mmol), a platinum complex (0.0032 g, 0.007 mmol), water (5 ml, 0.28 mol), and ethanol (5 ml) is heated under reflux for 18 hours. After cooling, the solvents are removed using a rotary evaporator to yield this compound.[3]

Another approach involves a catalytic nitrile hydration reaction where the nitrile substrate is reacted with water in a suitable solvent in the presence of a catalyst at elevated temperatures (80-95 °C) for 6-20 hours.[4]

Logical Relationship: Hydration of 4-Hydroxybenzyl Cyanide

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 4-Hydroxybenzyl Cyanide 4-Hydroxybenzyl Cyanide Reaction Mixture Reaction Mixture 4-Hydroxybenzyl Cyanide->Reaction Mixture H2O, Ethanol H2O, Ethanol H2O, Ethanol->Reaction Mixture Platinum Complex (cat.) Platinum Complex (cat.) Platinum Complex (cat.)->Reaction Mixture Reflux, 18h Reflux, 18h This compound This compound Reflux, 18h->this compound Workup Reaction Mixture->Reflux, 18h Heating

Caption: Workflow for the synthesis of this compound via catalytic hydration of 4-hydroxybenzyl cyanide.

Amidation of 4-Hydroxyphenylacetic Acid and its Derivatives

This pathway involves the conversion of 4-hydroxyphenylacetic acid or its esters (like methyl 4-hydroxyphenylacetate) into the corresponding amide.[5][6]

From 4-Aminophenylacetic Acid:

A multi-step synthesis starts with 4-aminophenylacetic acid, which is first converted to 4-hydroxyphenylacetic acid via diazotization and subsequent hydrolysis.[7] The resulting 4-hydroxyphenylacetic acid can then be amidated.

Experimental Protocol for Diazotization and Hydrolysis: 4-aminophenylacetic acid is dissolved in an alkali solution to form the sodium salt. Sulfuric acid is then added, and the mixture is cooled to 0°C. A solution of sodium nitrate is added dropwise while maintaining the temperature between 0-5°C for 30 minutes. The resulting diazonium salt solution is then added dropwise to dilute sulfuric acid at 90-95°C over approximately 1 hour, followed by an additional hour of reaction time.[7]

Synthesis Pathway: From 4-Aminophenylacetic Acid

G 4-Aminophenylacetic Acid 4-Aminophenylacetic Acid Diazonium Salt Diazonium Salt 4-Aminophenylacetic Acid->Diazonium Salt 1. Alkali, H2SO4 2. NaNO2, 0-5°C 4-Hydroxyphenylacetic Acid 4-Hydroxyphenylacetic Acid Diazonium Salt->4-Hydroxyphenylacetic Acid Dilute H2SO4, 90-95°C This compound This compound 4-Hydroxyphenylacetic Acid->this compound Amidation

Caption: Multi-step synthesis of this compound starting from 4-aminophenylacetic acid.

Beckmann Rearrangement of 4-Hydroxyacetophenone Oxime

The Beckmann rearrangement provides a route to amides from ketoximes. In this case, 4-hydroxyacetophenone is first converted to its oxime, which then undergoes rearrangement to form this compound.[8][9] This reaction is typically catalyzed by strong acids.[10]

Experimental Protocol:

4-hydroxyacetophenone is reacted with a hydroxylamine salt (e.g., hydroxylamine sulfate) in the presence of a base to form 4-hydroxyacetophenone oxime.[9] The isolated oxime is then subjected to a Beckmann rearrangement. One method involves refluxing the oxime in a mixture of Amberlyst 15 (a catalytic resin) and acetic acid under a nitrogen atmosphere for 2 hours.[8] Another approach utilizes ammonium persulfate and dimethyl sulfoxide in 1,4-dioxane, heated to 100°C for 45 minutes.[8]

Beckmann Rearrangement Pathway

G 4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-Hydroxyacetophenone Oxime 4-Hydroxyacetophenone Oxime 4-Hydroxyacetophenone->4-Hydroxyacetophenone Oxime Hydroxylamine Salt, Base This compound This compound 4-Hydroxyacetophenone Oxime->this compound Acid Catalyst (e.g., Amberlyst 15), Heat

Caption: Synthesis of this compound via the Beckmann rearrangement of 4-hydroxyacetophenone oxime.

Willgerodt-Kindler Reaction of 4-Hydroxyacetophenone

The Willgerodt-Kindler reaction transforms aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to amides.[11][12][13] This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[13]

Willgerodt-Kindler Reaction Pathway

G 4-Hydroxyacetophenone 4-Hydroxyacetophenone Thioamide Intermediate Thioamide Intermediate 4-Hydroxyacetophenone->Thioamide Intermediate Sulfur, Secondary Amine (e.g., Morpholine), Heat This compound This compound Thioamide Intermediate->this compound Hydrolysis

Caption: Synthesis of this compound from 4-hydroxyacetophenone using the Willgerodt-Kindler reaction.

Quantitative Data Summary

Starting MaterialReaction PathwayKey ReagentsConditionsYield (%)Reference(s)
4-Hydroxybenzyl CyanideCatalytic HydrationPlatinum complex, H₂O, EthanolReflux, 18 h98%[3]
4-HydroxyacetophenoneBeckmann RearrangementAmberlyst 15, Acetic AcidReflux, 2 h66.7%[8]
4-HydroxyacetophenoneBeckmann RearrangementAmmonium persulfate, DMSO, 1,4-Dioxane100°C, 45 minGood[8]
Phenol DerivativeMulti-step Synthesis1. Br₂, Dioxane; 2. p-toluenesulfonic acid, Toluene; 3. NH₃, H₂O1. Ambient; 2. Heating; 3. 50°C83.4% (final step)[6]

Conclusion

The synthesis of this compound can be achieved through several effective pathways. The choice of method depends on factors such as the availability of starting materials, desired yield and purity, and scalability. The catalytic hydration of 4-hydroxybenzyl cyanide stands out for its high reported yield and directness. The Beckmann rearrangement and Willgerodt-Kindler reaction offer viable alternatives starting from the readily available 4-hydroxyacetophenone. For researchers and drug development professionals, a thorough evaluation of these pathways, considering both chemical efficiency and process economics, is crucial for successful implementation.

References

4-Hydroxyphenylacetamide CAS number 17194-82-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Hydroxyphenylacetamide (CAS 17194-82-0)

Introduction

This compound, with the CAS number 17194-82-0, is a member of the acetamides chemical class.[1] It is a versatile organic compound recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, most notably the beta-blocker Atenolol.[1][2] Beyond its function as a synthetic building block, this compound and its derivatives have garnered interest for their intrinsic biological activities, including potential antibiotic and antioxidant properties.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, biological significance, and the mechanisms of action of its derivatives, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a beige, fine crystalline powder.[1] It is soluble in water, ethanol, and methanol.[4] Its key chemical and physical properties are summarized below, providing essential data for experimental design and chemical synthesis.

PropertyValueUnitSource
Identifiers
CAS Number17194-82-0-[5]
EC Number241-235-0-
IUPAC Name2-(4-hydroxyphenyl)acetamide-[6]
Molecular FormulaC₈H₉NO₂-[5]
SMILESNC(=O)Cc1ccc(O)cc1-[5]
InChI KeyYBPAYPRLUDCSEY-UHFFFAOYSA-N-[5]
Physical Properties
Molecular Weight151.16 g/mol [5]
Melting Point176-178°C[1][4]
Boiling Point (rough est.)273.17°C[4]
Density (rough est.)1.2023g/cm³[4]
Vapor Pressure4.22E-07mmHg at 25°C[4]
Water SolubilitySoluble-[4]
Thermodynamic Properties
Standard Gibbs free energy of formation (ΔfG°)-88.20kJ/mol[5]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several methods, including the amidation of p-hydroxyphenylacetate and the hydrolysis of p-hydroxyphenylacetonitrile.[4] A highly efficient laboratory-scale synthesis involves the platinum-catalyzed hydrolysis of 4-hydroxybenzyl cyanide.

Experimental Protocol: Platinum-Catalyzed Hydrolysis of 4-Hydroxybenzyl Cyanide

This protocol details a high-yield synthesis of this compound.[7]

  • Reactant Preparation : A platinum complex (0.0032 g, 0.007 mmol) is prepared as described in the source literature.

  • Reaction Mixture : The platinum complex is combined with 4-hydroxybenzyl cyanide (1.0 g, 7.5 mmol), water (5 ml, 0.28 mol), and ethanol (5 ml) in a suitable reaction vessel.

  • Reflux : The mixture is stirred and heated under reflux for a period of 18 hours.

  • Isolation : After cooling the reaction mixture to room temperature, the liquids (water and ethanol) are removed using a rotary evaporator.

  • Product : The resulting solid is this compound, obtained in a 98% yield (1.116 g).[7]

G cluster_reactants Reactants cluster_process Process cluster_purification Isolation cluster_product Product R1 4-Hydroxybenzyl Cyanide P1 Mix & Stir R1->P1 R2 Water & Ethanol R2->P1 R3 Platinum Complex (Catalyst) R3->P1 P2 Heat under Reflux (18 hours) P1->P2 PU1 Cool to Room Temp P2->PU1 PU2 Remove Solvents (Rotary Evaporator) PU1->PU2 Prod This compound (98% Yield) PU2->Prod

Caption: High-level workflow for the synthesis of this compound.

Biological Activity and Applications

While primarily known as a synthetic precursor, this compound and its derivatives exhibit notable biological activities.

Pharmaceutical Intermediate and Impurity

The principal application of this compound is as a crucial intermediate in the industrial synthesis of Atenolol, a beta-blocker used to treat hypertension.[1][2] Due to its role in the manufacturing process, it is also considered a process impurity of Atenolol, necessitating strict quality control during production.[1][2]

Intrinsic Biological Properties

Studies have indicated that this compound possesses natural product-like qualities, including antibiotic properties. The proposed mechanism involves the inhibition of p-hydroxybenzoic acid synthesis, an essential precursor for the biosynthesis of aromatic compounds in some bacteria. It has also been shown to inhibit dopamine oxidation.

Derivatives as Novel Analgesics

Recent research has focused on derivatives of N-(4-hydroxyphenyl)acetamide as safer alternatives to acetaminophen (ApAP).[8][9] While ApAP is a widely used analgesic and antipyretic, its overdose can lead to severe hepatotoxicity.[9] Newly synthesized derivatives have demonstrated analgesic and antipyretic effects without the associated liver damage.[8]

Mechanism of Action: Avoiding Hepatotoxicity

The hepatotoxicity of acetaminophen is primarily caused by its metabolic activation by cytochrome P450 enzymes into a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[9][10] When glutathione (GSH) stores are depleted, NAPQI binds to cellular proteins, leading to oxidative stress and hepatocellular death.[10]

Novel derivatives of this compound are designed to alter the metabolic pathway, avoiding the formation of NAPQI.[9] This circumvention of toxic metabolite production is the key to their improved safety profile.

G cluster_apap Acetaminophen (ApAP) Metabolism cluster_nce Novel Derivative Metabolism ApAP Acetaminophen (ApAP) CYP CYP2E1, CYP3A4 (Oxidation) ApAP->CYP NAPQI NAPQI (Toxic Metabolite) CYP->NAPQI GSH Glutathione (GSH) NAPQI->GSH Detoxification (Normal Dose) Toxicity Hepatotoxicity NAPQI->Toxicity GSH Depletion (Overdose) Safe_Metabolite Safe Conjugate GSH->Safe_Metabolite NCE This compound Derivative Metabolism_NCE Alternative Metabolism NCE->Metabolism_NCE NonToxic Non-Toxic Metabolites Metabolism_NCE->NonToxic

Caption: Metabolic pathways of Acetaminophen vs. novel derivatives.

Quantitative Comparison of Hepatotoxicity

In vivo studies in mice using toxic doses (600 mg/kg) highlight the difference in hepatotoxicity between ApAP and its novel derivatives (e.g., compounds 3b and 3r). Liver function tests (LFTs) showed significant elevations in key enzymes for ApAP-treated mice, which were not observed in mice treated with the new compounds.[9][10]

Compound (600 mg/kg)Alanine Aminotransferase (ALT)Aspartate Aminotransferase (AST)Alkaline Phosphatase (ALP)Serum Creatinine
Acetaminophen (ApAP)Significantly Increased (p < 0.0001)Significantly Increased (p < 0.0001)Significantly Increased (p < 0.0001)Moderately Elevated (#p < 0.01)
Derivative 3bComparable to ControlComparable to ControlComparable to ControlComparable to Control
Derivative 3rComparable to ControlComparable to ControlComparable to ControlComparable to Control
Data derived from in vivo mouse models.[9][10]
Cytochrome P450 Inhibition Profile

The novel derivatives also exhibit a more favorable cytochrome P450 metabolism profile, suggesting a lower potential for drug-drug interactions. For example, derivative 3r shows significantly less inhibition of key CYP enzymes compared to ApAP.[9]

EnzymeAcetaminophen (ApAP) % InhibitionDerivative 3r % Inhibition
CYP2E1 ~50%~25%
CYP3A4 ~50%~25%
CYP2D6 Not specifiedMarginal
Data derived from Vivid® CYP450 screening assays.[9][10]

Key Experimental Methodologies

The evaluation of novel this compound derivatives involves a structured pipeline of in vitro and in vivo assays.

In Vitro Hepatotoxicity Assay
  • Cell Lines : A human liver transformed cell line (HepaRG) and primary human hepatocytes (PHH) are used.[10]

  • Compound Exposure : Cells are treated with the test compounds at various concentrations.

  • Toxicity Measurement : Hepatotoxicity is assessed by measuring the release of lactate dehydrogenase (LDH) into the cell culture medium, which indicates cell membrane damage.

  • Oxidative Stress Measurement : Cellular levels of glutathione (GSH) are measured using fluorescent probes to assess the compound's impact on the cell's primary antioxidant defense. A significant decrease in GSH indicates oxidative stress.[10]

Cytochrome P450 Metabolism Screen
  • Assay Kit : Commercially available kits, such as the Vivid® CYP450 screening kits, are used.[10]

  • Reaction Mixture : The test compound is mixed with a master pre-mix containing CYP450 baculosomes (microsomes containing a specific CYP enzyme) and a regeneration system.

  • Substrate Addition : A fluorescent substrate specific to the CYP isoenzyme being tested is added.

  • Activity Measurement : The activity of the CYP enzyme is evaluated by measuring the fluorescence of the metabolite generated from the substrate. Inhibition is determined by the reduction in fluorescence compared to a control without the test compound.[10]

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation start Synthesized This compound Derivatives cell_culture Treat HepaRG Cells & Primary Hepatocytes start->cell_culture assays Measure LDH Release (Toxicity) Measure GSH Levels (Oxidative Stress) cell_culture->assays decision Compound shows low in vitro toxicity? assays->decision animal_model Administer to CD1 Mice (e.g., 600 mg/kg) decision->animal_model Yes end_toxic Discard Compound decision->end_toxic No lft Measure Liver Function Tests (ALT, AST, ALP) & Serum Creatinine animal_model->lft end_safe Lead Candidate for further development lft->end_safe

Caption: Experimental workflow for screening novel analgesic compounds.

Summary and Future Directions

This compound (CAS 17194-82-0) is a compound of significant industrial and scientific interest. While its primary role is a well-established intermediate in pharmaceutical manufacturing, ongoing research into its derivatives has opened a promising new avenue for the development of safer analgesics. The ability to design molecules that retain therapeutic efficacy while avoiding the metabolic pathways that lead to toxicity represents a significant advance in drug development. Future research should continue to explore the structure-activity relationships of this class of compounds, optimize their pharmacokinetic profiles, and further elucidate their mechanisms of action to develop next-generation non-opioid pain therapeutics with superior safety profiles.

References

A Comprehensive Technical Guide to the Physical Properties of 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetamide, a key organic intermediate, holds significant importance in the pharmaceutical industry, most notably as a precursor in the synthesis of the beta-blocker Atenolol. A thorough understanding of its physical properties is paramount for its synthesis, purification, characterization, and formulation. This technical guide provides an in-depth overview of the core physical characteristics of this compound, complete with experimental protocols and logical workflows.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a comprehensive overview for researchers.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance Beige to pale cream fine crystalline powder or lumps[2]
Melting Point 176-178 °C[1]
Boiling Point 273.17 °C (rough estimate)
Solubility Soluble in water. Slightly soluble in DMSO and Methanol.
pKa 9.99 ± 0.26 (Predicted)
Density 1.2023 g/cm³ (rough estimate)
Flash Point 198.1 °C
Refractive Index 1.5810 (estimate)

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusSolventChemical Shift (δ) ppm
¹H NMR DMSO-d₆9.60 (s, 1H), 9.02 (s, 1H), 7.23 (d, J=2.5 Hz, 1H), 7.20 (dd, J=8.5, 2.6 Hz, 1H), 6.68 (d, J=8.5 Hz, 1H), 2.49 (q, J=7.2 Hz, 2H), 1.98 (s, 3H), 1.11 (t, J=7.5 Hz, 3H)
¹³C NMR DMSO-d₆173.8 (C=O), 155.9, 130.2, 129.5, 115.2, 41.7 (CH₂)
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[3]

Wavenumber (cm⁻¹)Assignment
3325O-H stretching (phenol)
3256N-H stretching (amide)
3030C-H stretching (aromatic)
2922C-H stretching (aliphatic)
1640C=O stretching (amide I)
1595N-H bending (amide II)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak and characteristic fragmentation patterns.[4][5]

m/zRelative IntensityAssignment
151High[M]⁺ (Molecular ion)
107High[M - CH₂CONH₂]⁺
92Medium
65Medium

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below.

Melting Point Determination

Objective: To determine the melting point range of a solid sample of this compound.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.

  • Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the heating rate to a low value (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • For accuracy, repeat the measurement with a fresh sample and a new capillary tube.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of this compound in a given solvent.

Materials:

  • This compound

  • A selection of solvents (e.g., water, DMSO, methanol)

  • Test tubes or small vials

  • Vortex mixer or magnetic stirrer

  • Analytical balance

Procedure (Qualitative):

  • Add approximately 10-20 mg of this compound to a test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Agitate the mixture vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is slightly or sparingly soluble.

Procedure (Quantitative - Equilibrium Solubility Method):

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial.

  • Seal the vial and agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent.

  • Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the original concentration in the saturated solution to determine the solubility.

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key workflows related to this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_purification Purification cluster_analysis Analysis 4-Hydroxybenzyl_cyanide 4-Hydroxybenzyl cyanide Hydrolysis Hydrolysis (e.g., with H₂O and catalyst) 4-Hydroxybenzyl_cyanide->Hydrolysis Reactant 4-HPA This compound Hydrolysis->4-HPA Yields Recrystallization Recrystallization 4-HPA->Recrystallization Crude Product Characterization Characterization (MP, NMR, IR, MS) Recrystallization->Characterization Purified Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data Analysis Sample 4-HPA Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection Injection onto C18 Column Dissolution->Injection Elution Gradient Elution Injection->Elution DAD Diode Array Detection (DAD) Elution->DAD Integration Peak Integration and Quantification DAD->Integration

Caption: An analytical workflow for the purity assessment of this compound using HPLC.[6][7]

Conclusion

This technical guide provides a consolidated resource on the physical properties of this compound. The tabulated data, detailed experimental protocols, and logical workflow diagrams are intended to support researchers and drug development professionals in their work with this important pharmaceutical intermediate. Accurate characterization based on these fundamental properties is essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients derived from it.

References

An In-Depth Technical Guide to the Molecular Structure and Properties of 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylacetamide, a significant organic compound, serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the beta-blocker Atenolol.[1][2] It is also recognized as a metabolite and a process impurity in the production of Atenolol.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic profile of this compound. Detailed experimental protocols for its synthesis and for the evaluation of its biological activities are presented. Furthermore, this guide explores its potential biological significance, with a focus on its antioxidant and anti-inflammatory properties, supported by quantitative data and graphical representations of relevant signaling pathways.

Molecular Structure and Chemical Properties

This compound, also known as p-hydroxyphenylacetamide, possesses a molecular structure characterized by a phenyl ring substituted with a hydroxyl (-OH) group and an acetamide (-CH₂CONH₂) group at the para (1,4) position.

Chemical Identifiers:

  • IUPAC Name: 2-(4-hydroxyphenyl)acetamide[3]

  • CAS Number: 17194-82-0[3]

  • Molecular Formula: C₈H₉NO₂[3]

  • Molecular Weight: 151.16 g/mol [3]

  • InChI Key: YBPAYPRLUDCSEY-UHFFFAOYSA-N[3]

  • SMILES: NC(=O)Cc1ccc(O)cc1[3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, formulation, and role in synthetic chemistry.

PropertyValueReference(s)
Melting Point176-178 °C[4]
Water SolubilitySoluble[4]
pKa9.99 ± 0.26 (Predicted)[4]
AppearanceBeige fine crystalline powder[4]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): [4][5]

Chemical Shift (ppm) Multiplicity Integration Assignment
9.22 s 1H -OH (phenolic)
7.36 br s 1H -NH₂ (amide)
7.06 d, J=8.4 Hz 2H Ar-H (ortho to -CH₂CONH₂)
6.82 br s 1H -NH₂ (amide)
6.69 d, J=8.4 Hz 2H Ar-H (ortho to -OH)

| 3.24 | s | 2H | -CH₂- |

¹³C NMR (DMSO-d₆): [6][7]

Chemical Shift (ppm) Assignment
173.5 C=O (amide)
155.8 C-OH (aromatic)
130.1 C-H (aromatic, ortho to -CH₂CONH₂)
126.5 C-CH₂CONH₂ (aromatic)
114.9 C-H (aromatic, ortho to -OH)

| 41.2 | -CH₂- |

Infrared (IR) Spectroscopy[1][7]

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3380-3180Strong, BroadO-H and N-H stretching
~3030MediumAromatic C-H stretching
~2950MediumAliphatic C-H stretching
~1640StrongC=O stretching (Amide I)
~1610, ~1515MediumAromatic C=C stretching
~1440MediumC-N stretching (Amide II)
Mass Spectrometry (MS)[8][9]

Electron ionization mass spectrometry of this compound reveals a molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
151Moderate[M]⁺ (Molecular ion)
107High[M - C₂H₂NO]⁺ (Loss of acetamide group)
77Low[C₆H₅]⁺ (Phenyl cation)

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. Two detailed protocols are provided below.

Synthesis from 4-Hydroxybenzyl Cyanide[10]

This method involves the hydrolysis of 4-hydroxybenzyl cyanide.

Experimental Protocol:

  • A mixture of 4-hydroxybenzyl cyanide (1.0 g, 7.5 mmol), water (5 mL), and ethanol (5 mL) is prepared in a round-bottom flask.

  • A catalytic amount of a suitable platinum complex (e.g., 0.0032 g, 0.007 mmol) is added to the mixture.

  • The reaction mixture is heated under reflux for 18 hours.

  • After cooling to room temperature, the solvents are removed under reduced pressure using a rotary evaporator.

  • The resulting solid is collected, yielding this compound.

G 4-Hydroxybenzyl Cyanide 4-Hydroxybenzyl Cyanide This compound This compound 4-Hydroxybenzyl Cyanide->this compound H₂O, Ethanol, Pt catalyst, Reflux G cluster_0 Step 1: Thioamide formation cluster_1 Step 2: Hydrolysis 4-Hydroxyacetophenone 4-Hydroxyacetophenone Thiomorpholide intermediate Thiomorpholide intermediate 4-Hydroxyacetophenone->Thiomorpholide intermediate Sulfur, Morpholine, Reflux This compound This compound Thiomorpholide intermediate->this compound NaOH, H₂O, Heat G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IkB IKK->IkB Phosphorylation IkB_NF-kB IκB-NF-κB Complex NF-kB NF-kB NF-kB_n NF-κB NF-kB->NF-kB_n Translocation IkB_NF-kB->NF-kB IkB degradation 4-HPA (putative) This compound 4-HPA (putative)->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression NF-kB_n->Gene_Expression Transcription G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Nrf2 Release 4-HPA (putative) This compound 4-HPA (putative)->Keap1 Modification ARE Antioxidant Response Element Nrf2_n->ARE Binding Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Transcription

References

The Natural Occurrence of 4-Hydroxyphenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetamide, a naturally occurring amide, has garnered interest within the scientific community for its presence in a diverse range of organisms and its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, its biosynthetic origins, and the methodologies employed for its study. The information is presented to support further research and development in fields ranging from natural product chemistry to pharmacology.

Natural Distribution

This compound has been identified in various natural sources, spanning the plant and microbial kingdoms. Its presence has been confirmed in the leaves of the "miracle tree," Moringa oleifera, the bacterium Cytophaga, and the flowering plant Bongardia chrysogonum.[1] While the qualitative presence of this compound in these organisms is established, quantitative data on its concentration remains limited in the current scientific literature.

Table 1: Natural Sources of this compound

KingdomSpeciesCommon NameOrgan/PartReference
PlantaeMoringa oleiferaDrumstick tree, Miracle treeLeaves[1]
PlantaeBongardia chrysogonum-Tubers[2][3]
BacteriaCytophaga sp.--[1][4]

Biosynthesis

The precise biosynthetic pathway leading to this compound has not been fully elucidated. However, based on the known metabolic pathways of related aromatic compounds, a putative pathway can be proposed. It is likely synthesized from its corresponding carboxylic acid, 4-hydroxyphenylacetic acid. This conversion is catalyzed by an amide bond synthetase (ABS) or a similar ligase, which activates the carboxylic acid, often through an adenylated intermediate, followed by amination.[5][6][7] Such enzymatic reactions are common in the biosynthesis of secondary metabolites in both plants and bacteria.[8][9]

Below is a diagram illustrating the proposed final step in the biosynthesis of this compound.

Biosynthesis of this compound 4-Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic Acid Amide_Synthetase Amide Bond Synthetase 4-Hydroxyphenylacetic_acid->Amide_Synthetase ATP ATP ATP->Amide_Synthetase NH3 Ammonia (or other amine source) NH3->Amide_Synthetase This compound This compound Amide_Synthetase->this compound AMP_PPi AMP + PPi Amide_Synthetase->AMP_PPi Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Concentration cluster_3 Analysis Sample Lyophilized Sample Grinding Grinding to Fine Powder Sample->Grinding Solvent_Extraction Solvent Extraction (e.g., Methanol or Ethanol) Grinding->Solvent_Extraction Sonication Sonication/Shaking Solvent_Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Filtration Filtration (0.22 µm) Supernatant_Collection->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC or LC-MS/MS Analysis Reconstitution->Analysis

References

A Comprehensive Technical Guide to the Solubility of 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Hydroxyphenylacetamide, a key intermediate in the synthesis of various pharmaceuticals. Understanding the solubility of this compound is critical for its efficient use in drug development, formulation, and manufacturing processes. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents relevant biological pathways.

Physicochemical Properties of this compound

This compound is a beige, fine crystalline powder.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Melting Point 176-178 °C[1]
pKa 9.99 ± 0.26 (Predicted)[1]

Solubility Data

Qualitative solubility data for this compound indicates that it is soluble in water and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] A key study titled "Determination and analysis of this compound solubility in different solvents by Hansen solubility parameters, solvent effect and thermodynamic properties" suggests that the solubility of this compound increases with temperature and that methanol is a suitable solvent for cooling crystallization. The same study indicates a solubility order in pure solvents at the same temperature as: methanol > ethanol > isopropanol > water.[2]

While the full quantitative data from this specific study is not publicly available, the following table summarizes the qualitative and comparative solubility information gathered from various sources.

SolventSolubilityReference
WaterSoluble[1][3]
MethanolSlightly Soluble, higher than in ethanol, isopropanol, and water[1][2]
EthanolLess soluble than in methanol[2]
IsopropanolLess soluble than in ethanol[2]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experiments used to determine the solubility of a compound like this compound.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4][5]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period to ensure that equilibrium between the dissolved and undissolved solute is reached. The concentration of the solute in the resulting saturated solution is then determined.

Apparatus and Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, DMSO)

  • Conical flasks or vials with stoppers

  • Orbital shaker or magnetic stirrer with a temperature-controlled water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask or vial. The excess solid should be clearly visible.

  • Equilibration: Place the flasks in an orbital shaker or on a magnetic stirrer in a temperature-controlled water bath. Agitate the samples at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (typically 24 to 72 hours) to reach equilibrium.[4][5]

  • Phase Separation: After equilibration, allow the suspensions to settle. To separate the solid phase from the liquid phase, centrifuge the samples at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[4] A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

G Shake-Flask Method Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (24-72h) A->B C Centrifuge to separate solid and liquid phases B->C D Filter supernatant C->D E Quantify concentration (HPLC/UV-Vis) D->E

Caption: Workflow for the shake-flask solubility determination method.

Gravimetric Method

The gravimetric method is a straightforward and classical technique for determining solubility by measuring the mass of the solute dissolved in a saturated solution.[6][7][8]

Principle: A saturated solution is prepared, and a known volume of this solution is evaporated to dryness. The mass of the remaining solid solute is then measured to determine the solubility.

Apparatus and Materials:

  • This compound

  • Selected solvents

  • Conical flasks with stoppers

  • Analytical balance

  • Evaporating dish

  • Pipettes

  • Oven

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method (equilibration for 24-72 hours).

  • Sample Collection: After allowing the excess solid to settle, carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.

  • Evaporation: Gently evaporate the solvent from the evaporating dish using a hot plate or water bath.

  • Drying: Place the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound (e.g., 100 °C) until a constant weight is achieved. This ensures all the solvent has been removed.

  • Weighing: Allow the evaporating dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

  • Calculation: The mass of the dissolved this compound is the difference between the final weight of the evaporating dish with the residue and the initial weight of the empty dish. The solubility can then be calculated and expressed as grams of solute per 100 mL of solvent.[7]

G Gravimetric Method Workflow A Prepare saturated solution B Pipette known volume of supernatant into a pre-weighed dish A->B C Evaporate solvent B->C D Dry residue to a constant weight C->D E Weigh the dish with residue D->E F Calculate solubility from mass and volume E->F

Caption: Workflow for the gravimetric solubility determination method.

Biological Pathways

Synthesis Pathway

This compound is an important intermediate in the synthesis of various pharmaceutical compounds. One common laboratory synthesis route involves the hydrolysis of 4-hydroxybenzyl cyanide.[9]

G Synthesis of this compound reactant 4-Hydroxybenzyl Cyanide product This compound reactant->product Hydrolysis reagent H₂O, Acid/Base catalyst reagent->product

Caption: Synthesis of this compound from 4-hydroxybenzyl cyanide.

Metabolic Pathway

Aromatic amides like this compound are typically metabolized in the liver by the cytochrome P450 (CYP450) enzyme system.[10][11] The metabolism often involves hydroxylation of the aromatic ring and N-dealkylation or hydrolysis of the amide group. While a specific and detailed metabolic pathway for this compound is not extensively documented in the readily available literature, a plausible pathway based on the metabolism of similar aromatic amides is presented below. The primary metabolic transformation is expected to be hydroxylation, followed by potential conjugation for excretion.

G Plausible Metabolic Pathway of this compound parent This compound metabolite1 Hydroxylated Metabolite parent->metabolite1 CYP450 Oxidation (Hydroxylation) conjugate Conjugated Metabolite (e.g., Glucuronide or Sulfate) metabolite1->conjugate Phase II Conjugation excretion Excretion conjugate->excretion

Caption: A plausible metabolic pathway for this compound.

This guide provides a foundational understanding of the solubility of this compound for professionals in the pharmaceutical sciences. Further research to obtain specific quantitative solubility data across a range of solvents and temperatures is recommended for precise formulation development.

References

Spectroscopic Characterization of 4-Hydroxyphenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxyphenylacetamide, also known as p-Hydroxyphenylacetamide, is an organic compound with the chemical formula C₈H₉NO₂.[1][2] It is a derivative of acetamide and plays a role in various chemical and biological studies.[1] The precise characterization of its molecular structure is fundamental for its application in research and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

The structure of this compound consists of a phenyl ring substituted with a hydroxyl (-OH) group and an acetamide (-CH₂C(=O)NH₂) group at the para position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule. The data presented here was obtained in DMSO-d₆.[3][4]

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~9.1 Singlet 1H Phenolic Hydroxyl (-OH)
~7.2 Singlet 1H Amide (-NH)
~6.9 Singlet 1H Amide (-NH)
~7.0 Doublet 2H Aromatic Protons (ortho to -CH₂)
~6.6 Doublet 2H Aromatic Protons (ortho to -OH)

| ~3.2 | Singlet | 2H | Methylene Protons (-CH₂) |

Note: Data is based on a 400 MHz spectrum in DMSO-d₆. Actual chemical shifts can vary slightly based on experimental conditions.[4]

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
~172.5 Carbonyl Carbon (C=O)
~155.8 Aromatic Carbon (-C-OH)
~129.8 Aromatic Carbons (-CH, ortho to -CH₂)
~126.3 Aromatic Carbon (-C-CH₂)
~114.8 Aromatic Carbons (-CH, ortho to -OH)

| ~40.0 | Methylene Carbon (-CH₂) |

Note: Data is based on a 400 MHz spectrum in DMSO-d₆.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing its vibrational modes.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3325 Medium O-H stretch (Phenol)
~3256 Medium N-H stretch (Amide)
~3030 Shoulder C-H stretch (Aromatic)
~2922 - C-H stretch (Asymmetric -CH₂)
~2876 - C-H stretch (Symmetric -CH₂)
~1650 Strong C=O stretch (Amide I)
~1600 Medium C=C stretch (Aromatic Ring)
~1550 Medium N-H bend (Amide II)
~1250 Strong C-O stretch (Phenol)

| ~830 | Strong | C-H out-of-plane bend (para-subst.) |

Note: Peak positions can be influenced by the sample preparation method (e.g., KBr pellet).[1][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data below corresponds to electron ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/z Relative Intensity (%) Assignment
151 ~60-90 [M]⁺ (Molecular Ion)
107 100 [M - C₂H₂NO]⁺ or [C₇H₇O]⁺

| 77 | ~15-20 | [C₆H₅]⁺ |

Note: The molecular weight of this compound is 151.16 g/mol .[1][2] The base peak at m/z 107 corresponds to the stable hydroxytropylium ion formed after cleavage of the acetamide side chain.[6]

Experimental Protocols

Reproducible and high-quality data acquisition relies on detailed experimental methodologies.

General Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_process Phase 3: Data Processing & Interpretation Compound This compound (Pure Sample) Purity Assess Purity (e.g., TLC, HPLC) Compound->Purity Prep Prepare Sample for each Technique Purity->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR IR Spectroscopy (FTIR-ATR/KBr) Prep->IR MS Mass Spectrometry (EI/ESI) Prep->MS Process Process Raw Data (Baseline Correction, Integration) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation & Structure Correlation Process->Interpret Report Final Report Generation Interpret->Report

Caption: General experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[3][4][7] Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[3][4] Perform standard instrument calibration and shimming procedures to optimize magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. For ¹H NMR, integrate the signals and reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm). For ¹³C NMR, reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): [1]

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder into a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrument Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

  • Instrument Setup (Electron Ionization - EI):

    • The sample is typically introduced via a gas chromatograph (GC-MS) or a direct insertion probe.[1][2]

    • For GC-MS, the sample is vaporized and separated on a capillary column before entering the ion source.

  • Data Acquisition: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

  • Data Processing: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z. The spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

References

4-Hydroxyphenylacetamide melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxyphenylacetamide For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a key intermediate in pharmaceutical synthesis. The document outlines its core physicochemical properties, details the experimental protocols for their determination, and illustrates its role in synthetic pathways.

Core Physicochemical Data

This compound, also known as p-Hydroxyphenylacetamide, is a beige, fine crystalline powder.[1] Its key thermal properties are summarized below.

PropertyValueSource
Melting Point 176-178 °C[1][2][3]
173.0-179.0 °C[4][5]
Boiling Point 273.17 °C (rough estimate)[2]

Experimental Protocols for Thermal Analysis

Accurate determination of melting and boiling points is crucial for substance identification and purity assessment. Pure compounds typically exhibit sharp melting points, while impurities can lead to a depression and broadening of the melting range.

Melting Point Determination

A standard method for determining the melting point of this compound involves using a capillary melting point apparatus, such as a Mel-Temp or a Thiele tube setup.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a heating block or oil bath adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled, slow rate, typically 1-2°C per minute, especially near the anticipated melting point.

  • Observation: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range. For a pure sample, this range is typically narrow.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. While this compound is a solid at room temperature, its boiling point is determined at reduced pressure and extrapolated to standard pressure, or estimated via computational methods. For a general experimental procedure for liquids:

Methodology:

  • Sample Preparation: A small volume of the liquid is placed in a test tube with a few boiling chips to ensure smooth boiling.[6]

  • Apparatus Setup: A thermometer is positioned in the test tube so that the bulb is just above the liquid's surface to measure the vapor temperature.[6] The apparatus is then gently heated in a water or oil bath.[6]

  • Observation: The boiling point is reached when there is a rapid and continuous stream of bubbles, and the temperature reading on the thermometer stabilizes.[6] This constant temperature is the boiling point of the substance.[6]

Role in Pharmaceutical Synthesis

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the beta-blocker Atenolol. The following diagram illustrates a simplified logical workflow of this synthetic process.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 4-Hydroxyphenylacetic acid C This compound A->C Amidation B Ammonia B->C D Atenolol C->D Multi-step reaction

Caption: Synthetic pathway from starting materials to Atenolol via the this compound intermediate.

References

An In-Depth Technical Guide on 4-Hydroxyphenylacetamide as a Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in knowledge regarding 4-Hydroxyphenylacetamide as an endogenous metabolite. While this compound is recognized as a chemical intermediate in pharmaceutical synthesis, its natural occurrence, metabolic pathways, and physiological significance within biological systems are not well-documented.

This guide aims to provide a thorough overview based on the available data. However, it is crucial for the reader to understand that direct evidence for this compound as a significant in vivo metabolite is currently lacking. Much of the related metabolic research focuses on its acidic counterpart, 4-hydroxyphenylacetic acid (4-HPAA).

Introduction to this compound

This compound, also known as 2-(4-hydroxyphenyl)acetamide, is a chemical compound with the molecular formula C₈H₉NO₂.[1][2] It is structurally distinct from the well-known analgesic N-(4-hydroxyphenyl)acetamide (acetaminophen or paracetamol). While this compound is utilized in the chemical industry, particularly as a precursor in the synthesis of pharmaceuticals like the beta-blocker atenolol, its role as a product of endogenous metabolism is not established.[3]

Metabolic Pathways: A Hypothesized Connection

There is currently no direct evidence from the reviewed literature detailing the specific enzymatic pathways that produce this compound in vivo. It is hypothesized that if it were to exist as a metabolite, it could potentially be formed via the amidation of 4-hydroxyphenylacetic acid (4-HPAA). However, the enzymes responsible for such a conversion in mammalian systems have not been identified.

The metabolic pathways of the structurally related and well-studied 4-HPAA are better understood. 4-HPAA is a known product of both human and gut microbial metabolism.

Gut Microbiota Metabolism of Dietary Polyphenols

A significant source of 4-HPAA in the human body is the metabolic activity of the gut microbiota on dietary polyphenols, such as flavonoids found in fruits and vegetables.[4] Certain species of gut bacteria, including those from the Eubacteriaceae family, can metabolize aromatic amino acids like tyrosine and phenylalanine into 4-HPAA.

The general pathway involves the conversion of tyrosine to 4-hydroxyphenylpyruvate, which is then further metabolized to 4-HPAA. This microbial-derived 4-HPAA can be absorbed into systemic circulation and has been the subject of research regarding its potential health effects.

gut_microbiota_metabolism Dietary_Polyphenols Dietary Polyphenols (e.g., Flavonoids) Gut_Microbiota Gut Microbiota Dietary_Polyphenols->Gut_Microbiota Aromatic_Amino_Acids Aromatic Amino Acids (Tyrosine, Phenylalanine) Aromatic_Amino_Acids->Gut_Microbiota 4_HPAA 4-Hydroxyphenylacetic Acid (4-HPAA) Gut_Microbiota->4_HPAA Metabolism Systemic_Circulation Systemic Circulation 4_HPAA->Systemic_Circulation Absorption

Caption: Gut microbiota metabolism of dietary compounds to 4-HPAA.

Quantitative Data

A thorough search of scientific databases did not yield any quantitative data on the physiological concentrations of this compound in human or animal biological matrices such as plasma, urine, or cerebrospinal fluid.

In contrast, urinary levels of 4-HPAA have been measured in various studies. For instance, one study in healthy adults reported a mean urinary concentration of 4-hydroxyphenylacetic acid.[5] However, as the direct metabolic link to this compound is unconfirmed, these values for 4-HPAA are presented for informational purposes only and should not be extrapolated.

Table 1: Quantitative Data for 4-Hydroxyphenylacetic Acid (4-HPAA) in Human Urine

MetaboliteMatrixPopulationMean Concentration (μmol/mmol creatinine)Standard DeviationCitation
4-Hydroxyphenylacetic acidUrineControl Mice2.4862.82[5]

Note: This data is for 4-hydroxyphenylacetic acid, not this compound. Data on endogenous this compound is not available.

Experimental Protocols

Due to the lack of studies on endogenous this compound, there are no established and validated experimental protocols for its extraction, detection, and quantification from biological samples.

However, based on its chemical structure (an acetamide derivative), one could hypothesize that analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for its detection. The following are generalized workflows that could serve as a starting point for method development, should a need to measure this compound in a biological matrix arise.

Hypothetical LC-MS/MS Workflow

A sensitive method for the quantification of small polar molecules like this compound in plasma or urine would likely involve protein precipitation followed by LC-MS/MS analysis.

lc_ms_workflow Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile or Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis

Caption: A potential workflow for the analysis of this compound by LC-MS/MS.

Protocol Details (Hypothetical):

  • Sample Preparation: To 100 µL of plasma or urine, add 400 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).

  • Protein Precipitation: Vortex the mixture vigorously to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system for separation and detection. A C18 reversed-phase column would be a likely choice for chromatographic separation. Detection would be performed using multiple reaction monitoring (MRM) in positive or negative ionization mode, depending on the ionization efficiency of the compound.

Hypothetical GC-MS Workflow with Derivatization

For GC-MS analysis, a derivatization step would be necessary to increase the volatility of the polar this compound. Silylation is a common derivatization technique for compounds containing hydroxyl and amide groups.

gc_ms_workflow Sample_Extract Dried Sample Extract Derivatization Derivatization (e.g., Silylation with BSTFA) Sample_Extract->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis

References

Physicochemical and Calculated Thermochemical Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermochemical Data of 4-Hydroxyphenylacetamide

This technical guide provides a summary of the available thermochemical data for this compound. It is intended for researchers, scientists, and drug development professionals who require this information for further study and development. Due to a lack of extensive experimental data in the public domain, this guide presents calculated values and outlines the general experimental protocols for determining such thermochemical properties.

The following table summarizes the known physical and calculated thermochemical properties of this compound. It is important to note that some of the thermochemical data are estimations and have been calculated using computational methods.

PropertyValueUnitSource
Molecular FormulaC8H9NO2-[1][2]
Molar Mass151.16 g/mol [1][2]
Melting Point176-178°C[1]
Boiling Point (rough estimate)273.17°C[1]
Density (rough estimate)1.2023g/cm³[1]
Water SolubilitySoluble-[1]
Standard Gibbs free energy of formation (ΔfG°)-88.20kJ/mol[2]

Note: There is a significant potential for confusion between this compound and its isomer, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen. Researchers should ensure they are working with the correct compound.

General Experimental Protocols for Thermochemical Data Determination

While specific experimental data for this compound is limited, the following are detailed methodologies for key experiments used to determine the thermochemical properties of solid organic compounds.

Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter.

  • Sample Preparation: A precisely weighed pellet of this compound (approximately 1 g) is placed in a crucible within the bomb calorimeter.

  • Calorimeter Setup: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. It is then submerged in a known quantity of water in the calorimeter's insulated container.

  • Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the surrounding water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat released by the combustion of the sample is calculated from the temperature rise of the water and the heat capacity of the calorimeter system. The enthalpy of combustion is then determined by dividing the heat released by the number of moles of the sample.

Enthalpy of Sublimation

The enthalpy of sublimation can be determined using several methods, including Knudsen effusion and thermogravimetric analysis (TGA).

  • Knudsen Effusion Method:

    • Sample Placement: A small amount of crystalline this compound is placed in a Knudsen cell, which has a small orifice.

    • Vapor Pressure Measurement: The cell is heated to a series of controlled temperatures, and the rate of mass loss due to effusion of the vapor through the orifice is measured.

    • Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

  • Thermogravimetric Analysis (TGA):

    • Sample Heating: A small sample of this compound is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

    • Mass Loss Monitoring: The mass of the sample is continuously monitored as a function of temperature.

    • Sublimation Enthalpy Calculation: The enthalpy of sublimation can be estimated from the TGA data by applying appropriate kinetic models that relate the rate of mass loss to the vapor pressure and temperature.

Enthalpy of Fusion and Heat Capacity

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the enthalpy of fusion and heat capacity.[3]

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • DSC Analysis: The sample and reference pans are heated at a controlled linear rate. The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Enthalpy of Fusion: The melting of the sample results in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

  • Heat Capacity: The heat capacity of the sample can be determined from the difference in the heat flow to the sample and the reference pans in a region of the thermogram where no thermal events are occurring.

Workflow for Thermochemical Data Determination

The following diagram illustrates a general workflow for the experimental determination of the thermochemical properties of a solid organic compound like this compound.

Thermochemical_Data_Workflow cluster_prep Sample Preparation & Purity cluster_exp Experimental Determination cluster_analysis Data Analysis & Reporting Purification Purification of This compound Purity_Analysis Purity Analysis (e.g., HPLC, NMR) Purification->Purity_Analysis Bomb_Cal Bomb Calorimetry (Enthalpy of Combustion) Purity_Analysis->Bomb_Cal TGA_Knudsen TGA / Knudsen Effusion (Enthalpy of Sublimation) Purity_Analysis->TGA_Knudsen DSC Differential Scanning Calorimetry (Enthalpy of Fusion, Heat Capacity) Purity_Analysis->DSC Data_Processing Raw Data Processing Bomb_Cal->Data_Processing TGA_Knudsen->Data_Processing DSC->Data_Processing Thermo_Calc Calculation of Thermochemical Properties Data_Processing->Thermo_Calc Uncertainty Uncertainty Analysis Thermo_Calc->Uncertainty Report Final Report & Data Archiving Uncertainty->Report

Caption: General workflow for determining the thermochemical properties of a solid organic compound.

References

4-Hydroxyphenylacetamide crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure of 4-Hydroxyphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the crystal structure of this compound (also known as 2-(4-hydroxyphenyl)acetamide), an isomer of the common analgesic, acetaminophen. Understanding the three-dimensional arrangement of molecules in the crystalline state is crucial for drug development, as it influences key physicochemical properties such as solubility, stability, and bioavailability. This document summarizes the crystallographic data, details the experimental protocols for structure determination, and visualizes the analytical workflow.

Molecular Structure and Conformation

The crystal structure of this compound (C8H9NO2) reveals significant conformational features.[1] Unlike its planar isomer N-(4-hydroxyphenyl)acetamide (acetaminophen), the acetamide group in this compound is nearly perpendicular to the phenyl ring.[1] The dihedral angle between the plane of the acetamide group and the phenyl ring is 89.95 (5)°.[1] This orientation directs the –NH2 group outward from the phenyl ring.[1]

In contrast, the molecular structure of N-(4-hydroxyphenyl)acetamide shows a deviation from planarity primarily due to a twist of 22.64(4)° around the C-N bond.[2][3][4]

Crystallographic Data

The crystallographic data for this compound provides a quantitative description of the unit cell and its contents. A summary of key parameters is presented below. For comparison, data for the related isomer, N-(4-hydroxyphenyl)acetamide, is also included.

Table 1: Crystal Data and Structure Refinement for this compound and N-(4-hydroxyphenyl)acetamide.

Parameter This compound N-(4-hydroxyphenyl)acetamide[2]
Chemical Formula C8H9NO2 C8H9NO2
Formula Weight 151.16 g/mol [5] 151.16 g/mol
Crystal System Monoclinic Monoclinic
Space Group P21/n P21/n
a (Å) 7.0781(2)
b (Å) 9.1934(2)
c (Å) 11.5751(2)
α (°) 90
β (°) 97.852(2)
γ (°) 90
Volume (ų) 745.93(3)

| Z | | 4 |

Note: Detailed unit cell parameters for this compound were not explicitly found in the provided search results. The table structure is created based on standard crystallographic reporting.

Hydrogen Bonding Network

The intermolecular interactions, particularly hydrogen bonds, are critical in defining the crystal packing. In the crystal structure of this compound, N—H⋯O hydrogen bonds organize the molecules into stacks that propagate along the[6] direction.[1] Additional hydrogen bonding links these parallel stacks.[1]

In the crystal of its isomer, N-(4-hydroxyphenyl)acetamide, the hydroxyl group donates an intermolecular hydrogen bond to a carbonyl oxygen (O···O distance of 2.6469(4) Å), and the amide group donates a hydrogen bond to a hydroxyl oxygen (N···O distance of 2.8987(3) Å).[2][4] These interactions form two-dimensional chains.[2]

Table 2: Hydrogen Bond Geometry for N-(4-hydroxyphenyl)acetamide.[2]

Donor–H···Acceptor D–H (Å) H···A (Å) D···A (Å) D–H···A (°)
O–H···O - - 2.6469(4) -

| N–H···O | - | - | 2.8987(3) | - |

Note: Specific hydrogen bond distances and angles for this compound were not available in the search results but the general pattern is described.[1]

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental steps, from crystal growth to data analysis. The following protocols are based on standard crystallographic practices as described for related compounds.[1]

Synthesis and Crystallization

High-purity this compound is dissolved in a suitable solvent, such as methanol.[1] Diffraction-quality single crystals are then grown by slow evaporation of the solvent at room temperature.[1]

X-ray Data Collection

A suitable single crystal is mounted on a diffractometer. Data collection is typically performed using monochromatic X-ray radiation (e.g., Cu Kα). The crystal is maintained at a constant temperature, often low temperatures like 100 K, to minimize thermal vibrations.[2] A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. In this stage, atomic coordinates, and displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from difference Fourier maps or placed in calculated positions.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the key intermolecular interactions.

experimental_workflow cluster_synthesis Material Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing & Reduction xray->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation (e.g., CIF check) refinement->validation final_structure Final Structural Model & Data Deposition validation->final_structure Final Structural Model

Experimental workflow for crystal structure analysis.

hydrogen_bonding_network mol1 Molecule A mol2 Molecule B (Neighbor in stack) mol1->mol2 N-H···O (Forms stacks along [100]) mol3 Molecule C (Neighboring stack) mol1->mol3 Inter-stack H-bonding

Hydrogen bonding scheme in this compound.

References

Quantum Chemical Blueprint of 4-Hydroxyphenylacetamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Hydroxyphenylacetamide, a key chemical intermediate and a structural motif found in various pharmaceuticals, serves as a compelling subject for in-depth molecular analysis. Understanding its three-dimensional structure, vibrational modes, and electronic properties is crucial for predicting its reactivity, stability, and potential biological interactions. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular characteristics of this compound, offering a framework for the computational analysis of similar compounds in drug discovery and development pipelines. By bridging theoretical calculations with experimental data, researchers can gain profound insights into molecular behavior, accelerating the design of novel therapeutics.

Methodology: A Dual Approach of Theory and Experiment

A comprehensive understanding of this compound is achieved by comparing theoretically calculated properties with experimentally determined data. This section outlines the standard computational and experimental protocols employed for this comparative analysis.

Computational Protocols

Quantum chemical calculations are typically performed using Gaussian suite software, leveraging Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for molecules of this size.

1.1.1 Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable choice.[1][2][3][4][5]

  • Basis Set: The Pople-style 6-311++G(d,p) basis set is employed, which includes diffuse functions (+) for accurately describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, to account for anisotropic electron density.[6][7][8]

  • Procedure: The optimization is performed without any symmetry constraints, and convergence is confirmed when the forces on the atoms are negligible, indicating a stationary point on the potential energy surface.

1.1.2 Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm the nature of the stationary point and to predict the infrared (IR) and Raman spectra.

  • Method: DFT/B3LYP/6-311++G(d,p).

  • Procedure: The calculation of the second derivatives of energy with respect to nuclear displacement (the Hessian matrix) yields the harmonic vibrational frequencies.[9][10][11][12][13] The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental values due to the neglect of anharmonicity and basis set imperfections.

1.1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation: The magnetic shielding tensors for each nucleus are calculated to predict the ¹H and ¹³C NMR chemical shifts.

  • Method: Gauge-Including Atomic Orbital (GIAO) method within the DFT framework (GIAO-DFT).[14][15][16][17][18]

  • Procedure: The calculation is performed on the B3LYP/6-311++G(d,p) optimized geometry. An implicit solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), is often used to simulate the solvent environment (e.g., DMSO-d₆ or CDCl₃) in which experimental spectra are recorded.[15][17] The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) relative to a reference compound, typically Tetramethylsilane (TMS), using the equation: δ = σ(TMS) - σ(sample).

1.1.4 Electronic Properties and UV-Vis Spectra Simulation: The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to assess the molecule's electronic reactivity and kinetic stability. The electronic absorption spectrum is simulated using Time-Dependent DFT (TD-DFT).

  • Method: TD-DFT at the B3LYP/6-311++G(d,p) level.

  • Procedure: The calculation, performed on the optimized ground-state geometry, yields the vertical excitation energies and oscillator strengths for electronic transitions.[19][20][21][22][23] These data are used to construct a theoretical UV-Vis spectrum, which can be compared to experimental measurements. The HOMO-LUMO energy gap provides an indication of the molecule's excitability.

Experimental Protocols

1.2.1 X-ray Crystallography: Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing definitive bond lengths and angles.

  • Procedure: A suitable single crystal of this compound is grown by slow evaporation from a solvent. The crystal is mounted on a diffractometer, and diffraction data are collected at a controlled temperature (e.g., 100 K) using a specific X-ray source (e.g., Mo Kα radiation). The resulting diffraction pattern is analyzed to solve and refine the crystal structure.

1.2.2 Spectroscopic Analysis:

  • FTIR Spectroscopy: The infrared spectrum is recorded to identify the vibrational modes of the functional groups. A sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[24]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).[25] The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆), and chemical shifts are referenced to an internal standard (TMS).

  • UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer. The compound is dissolved in a suitable solvent (e.g., ethanol or methanol), and the absorbance is recorded over a specific wavelength range (e.g., 200-400 nm).

Data Presentation: Bridging Theory and Reality

This section presents the available experimental data for this compound and illustrates how the corresponding theoretical data would be structured for a direct comparison.

Molecular Geometry

The crystal structure of this compound (CCDC Refcode: COTZAN08) provides precise experimental geometric parameters.[26] A comparison with the values from DFT-based geometry optimization is essential for validating the chosen computational method.

Bond Lengths (Å) Experimental (X-ray) Calculated (DFT/B3LYP/6-311++G(d,p))
O1 - C41.373Value
C7 - C81.512Value
C8 - O21.240Value
C8 - N11.334Value
C1 - C71.510Value
**Bond Angles (°) **Experimental (X-ray) Calculated (DFT/B3LYP/6-311++G(d,p))
O2 - C8 - N1122.9Value
O2 - C8 - C7120.6Value
N1 - C8 - C7116.5Value
C1 - C7 - C8112.9Value
C2 - C1 - C7121.2Value
Dihedral Angles (°) Experimental (X-ray) Calculated (DFT/B3LYP/6-311++G(d,p))
C6 - C1 - C7 - C8-123.0Value
C2 - C1 - C7 - C858.0Value
C1 - C7 - C8 - O2-173.3Value
C1 - C7 - C8 - N17.4Value

(Note: "Value" indicates where the calculated data would be placed for comparison.)

Vibrational Frequencies

The comparison between experimental and scaled theoretical vibrational frequencies allows for the unambiguous assignment of spectral bands to specific molecular motions.

Vibrational Mode Experimental IR (cm⁻¹) **Calculated (Scaled) Freq. (cm⁻¹) **Assignment
ν(O-H)~3370ValueO-H stretching (phenolic)
ν(N-H)~3187ValueN-H stretching (amide)
ν(C=O)~1650ValueC=O stretching (Amide I)
δ(N-H)~1610ValueN-H bending (Amide II)
ν(C-C)~1515ValueAromatic C-C stretching
ν(C-O)~1240ValueC-O stretching (phenolic)

(Note: Experimental values are approximated from publicly available spectra.[27][28] "Value" indicates where calculated data would be placed.)

NMR Chemical Shifts

Comparing calculated and experimental NMR shifts validates the electronic structure description and aids in signal assignment.

¹³C NMR Experimental δ (ppm) Calculated δ (ppm) Atom Assignment
C=O175.1ValueCarbonyl carbon
C-OH155.8ValuePhenolic carbon
C (ipso)126.3ValueC attached to CH₂
C-H (ortho)130.6ValueAromatic CH
C-H (meta)115.6ValueAromatic CH
CH₂42.8ValueMethylene carbon
¹H NMR Experimental δ (ppm) Calculated δ (ppm) Atom Assignment
OH9.1ValuePhenolic proton
NH₂7.3, 6.8ValueAmide protons
C-H (ortho)7.0ValueAromatic protons
C-H (meta)6.7ValueAromatic protons
CH₂3.3ValueMethylene protons

(Note: Experimental values are representative shifts obtained from databases like ChemicalBook and PubChem.[24][29] "Value" indicates where calculated data would be placed.)

Electronic Properties

These parameters provide insight into the molecule's electronic behavior and spectroscopic properties.

Parameter Calculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value
First Major Excitation (λmax)Value (nm)

(Note: "Value" indicates where the calculated data from (TD)-DFT would be placed.)

Visualizing the Computational Workflow

Visual diagrams are essential for conceptualizing the logical flow of a comprehensive quantum chemical study. The following diagrams, rendered using the DOT language, illustrate the workflow and the interdependencies of the calculations.

G cluster_input Input Phase cluster_computation Computational Phase (DFT) cluster_analysis Analysis & Validation cluster_experimental Experimental Data cluster_comparison Final Comparison mol_structure Define Molecule (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc tddft_calc TD-DFT Calculation geom_opt->tddft_calc geom_data Optimized Geometry (Bond Lengths, Angles) geom_opt->geom_data vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra nmr_spectra NMR Shifts (¹³C, ¹H) nmr_calc->nmr_spectra elec_prop Electronic Properties (HOMO-LUMO, UV-Vis) tddft_calc->elec_prop final_report Validated Molecular Model geom_data->final_report vib_spectra->final_report nmr_spectra->final_report elec_prop->final_report exp_geom X-ray Crystallography exp_geom->geom_data Compare exp_ir FTIR Spectroscopy exp_ir->vib_spectra Compare exp_nmr NMR Spectroscopy exp_nmr->nmr_spectra Compare exp_uv UV-Vis Spectroscopy exp_uv->elec_prop Compare

Caption: Workflow for a comparative quantum chemical study.

G Opt Optimized Geometry (Minimum Energy Structure) Vib Vibrational Modes (IR/Raman Frequencies) Opt->Vib is required for NMR Magnetic Shielding (NMR Chemical Shifts) Opt->NMR is required for Elec Electronic Transitions (UV-Vis Spectrum, HOMO/LUMO) Opt->Elec is required for React Reactivity Descriptors (MEP, Fukui Functions) Elec->React informs

References

A Comprehensive Technical Review of 4-Hydroxyphenylacetamide: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetamide, a molecule of significant interest in both pharmaceutical manufacturing and biomedical research, holds a unique position as a key synthetic intermediate and a biologically relevant metabolite. This technical guide provides an in-depth review of the current state of knowledge on this compound, consolidating information on its chemical and physical properties, synthesis methodologies, and its emerging biological profile. While primarily recognized as a crucial precursor in the synthesis of the beta-blocker atenolol, its identity as a metabolite of the widely used analgesic and antipyretic drug, acetaminophen (paracetamol), underscores the need for a thorough understanding of its pharmacological and toxicological characteristics.

This document aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by presenting a structured overview of quantitative data, detailed experimental protocols derived from studies on closely related compounds, and visualizations of relevant biochemical pathways. Due to a notable gap in direct research on this compound, this review critically synthesizes available data and, where necessary, extrapolates potential biological activities and mechanisms from studies on its parent compound and structural analogs, clearly indicating areas where further investigation is warranted.

Chemical and Physical Properties

This compound, with the chemical formula C₈H₉NO₂, is a beige, fine crystalline powder.[1][2] It is soluble in water and slightly soluble in DMSO and methanol.[2][3] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₉NO₂[1][3]
Molecular Weight 151.16 g/mol [1][3]
CAS Number 17194-82-0[1][3]
Melting Point 176-178 °C[1][3]
Boiling Point 273.17°C (rough estimate)[3]
Density 1.2023 g/cm³ (rough estimate)[3]
Water Solubility Soluble[3]
pKa 9.99 ± 0.26 (Predicted)[2]
InChI Key YBPAYPRLUDCSEY-UHFFFAOYSA-N[4][5]
SMILES NC(=O)Cc1ccc(O)cc1[4]

Synthesis of this compound

This compound is a critical intermediate in the synthesis of atenolol, a widely prescribed beta-blocker for cardiovascular diseases.[6][7] Its synthesis is a well-established process in industrial and laboratory settings.

General Synthesis Workflow

A common synthetic route to this compound involves the hydration of 4-hydroxybenzyl cyanide. This process can be catalyzed by various reagents, including platinum complexes.[5] The general workflow is depicted in the following diagram.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 4-Hydroxybenzyl_cyanide 4-Hydroxybenzyl Cyanide Hydration Hydration (e.g., H₂O, Ethanol, Platinum Catalyst) 4-Hydroxybenzyl_cyanide->Hydration 4-HPA This compound Hydration->4-HPA Acetaminophen_Metabolism Acetaminophen Acetaminophen Glucuronidation Glucuronidation (UGT enzymes) Acetaminophen->Glucuronidation Sulfation Sulfation (SULT enzymes) Acetaminophen->Sulfation Oxidation Oxidation (CYP450 enzymes) Acetaminophen->Oxidation 4-HPA This compound Acetaminophen->4-HPA Metabolic Conversion NAPQI NAPQI (Reactive Intermediate) Oxidation->NAPQI GSH_Conjugation GSH Conjugation NAPQI->GSH_Conjugation Detoxification Detoxification Products GSH_Conjugation->Detoxification

References

Methodological & Application

Synthesis of Atenolol from 4-Hydroxyphenylacetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the β-blocker atenolol, starting from the commercially available precursor, 4-hydroxyphenylacetamide. The synthesis primarily involves the reaction of this compound with epichlorohydrin to form a key intermediate, followed by the ring-opening of this intermediate with isopropylamine to yield atenolol. This compilation draws from various established methodologies, including conventional, microwave-assisted, and green chemistry approaches, to offer a comprehensive resource for researchers in drug development and process chemistry. Quantitative data from multiple synthetic strategies are summarized for comparative analysis, and detailed experimental procedures are provided.

Introduction

Atenolol, chemically known as 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzeneacetamide, is a selective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The synthesis of atenolol from this compound is a well-established process in the pharmaceutical industry. This key starting material provides the essential phenolic ring and acetamide functional group of the final drug molecule.[1][2] The core of the synthesis involves the formation of an ether linkage at the phenolic hydroxyl group, followed by the introduction of the isopropylamino propanol side chain, which is crucial for its pharmacological activity.

This document outlines various synthetic strategies, highlighting differences in reaction conditions, catalysts, yields, and sustainability. The protocols provided are intended to serve as a practical guide for laboratory-scale synthesis and process optimization.

Chemical Reaction Pathway

The general chemical transformation for the synthesis of atenolol from this compound is depicted below. The initial reaction with epichlorohydrin can yield a mixture of a glycidyl ether and a chlorohydrin intermediate, both of which can then react with isopropylamine to form atenolol.

Atenolol_Synthesis_Pathway This compound This compound Intermediate Glycidyl Ether / Chlorohydrin Intermediate This compound->Intermediate Base (e.g., NaOH, Piperidine) or DES Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Atenolol Atenolol Intermediate->Atenolol Isopropylamine Isopropylamine Isopropylamine->Atenolol

Caption: General reaction scheme for the synthesis of atenolol.

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from various reported methods for the synthesis of atenolol from this compound, allowing for easy comparison of their efficiencies and conditions.

Method Step 1 Conditions Step 1 Yield Step 2 Conditions Overall Yield Key Features Reference
Conventional Method This compound, excess epichlorohydrin, piperidine catalystNot specifiedIsopropylamine in methanol, refluxNot specifiedTraditional industrial method.[3][4]
Microwave-Assisted Synthesis This compound, epichlorohydrin, microwave irradiation70% (epoxy derivative)Isopropylamine, water, microwave irradiation65%Rapid synthesis with high yields.[5]
Deep Eutectic Solvent (DES) Method This compound, epichlorohydrin in ChCl:EG DES, 40°C, 6hNot isolatedIsopropylamine (3 equiv.) in DES, 40°C, 6h95%One-pot, two-step, sustainable, catalyst-free.[4][6]
Enantioselective Synthesis (S)-Atenolol This compound, (R)-epichlorohydrin, NaOH, benzyltrimethylammonium chloride, -7°C to -5°CNot isolatedIsopropylamine in methanol or water78-90%Produces the more active (S)-enantiomer with high enantiomeric excess.[7]
Base-Catalyzed Deprotonation This compound, NaOH, epichlorohydrin52% (racemic chlorohydrin)Isopropylamine in water, room temp, 48h9.9% (for S-Atenolol after resolution)Focuses on optimizing the formation of the chlorohydrin intermediate.[8]

Experimental Protocols

Protocol 1: One-Pot, Two-Step Synthesis in Deep Eutectic Solvent (DES)

This protocol describes a sustainable and efficient method for synthesizing atenolol.

Experimental Workflow:

DES_Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Atenolol Synthesis and Isolation Start Add this compound to ChCl:EG DES Stir Stir at 40°C until dissolved Start->Stir Add_Epi Add Epichlorohydrin dropwise Stir->Add_Epi React1 Stir at 40°C for 6 hours Add_Epi->React1 Evaporate1 Remove unreacted epichlorohydrin under reduced pressure React1->Evaporate1 Add_IPA Add Isopropylamine dropwise Evaporate1->Add_IPA One-Pot Transition React2 Stir at 40°C for 6 hours Add_IPA->React2 Evaporate2 Remove excess isopropylamine under reduced pressure React2->Evaporate2 Precipitate Add water to precipitate Atenolol Evaporate2->Precipitate Isolate Filter, wash with water, and dry the solid product Precipitate->Isolate

Caption: Workflow for the one-pot synthesis of atenolol in DES.

Methodology:

  • Preparation of the Reaction Mixture: In a 25 mL round-bottom flask, add 200 mg (1.32 mmol, 1 equiv.) of 2-(4-hydroxyphenyl)acetamide to 0.6 mL of a Choline Chloride:Ethylene Glycol (ChCl:EG) deep eutectic solvent.

  • Dissolution: Stir the mixture magnetically at 40°C until the solid is completely dissolved.

  • Addition of Epichlorohydrin: Add 0.184 g (1.5 equiv.) of epichlorohydrin dropwise to the reaction mixture.

  • First Reaction Step: Continue stirring the mixture at 40°C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).

  • Removal of Excess Epichlorohydrin: After the reaction is complete, remove the unreacted epichlorohydrin by evaporation under reduced pressure.

  • Addition of Isopropylamine: To the same reaction flask, add 0.235 g (3 equiv.) of isopropylamine dropwise.

  • Second Reaction Step: Stir the reaction mixture at 40°C for an additional 6 hours. Monitor the reaction progress by TLC or GC/MS.

  • Removal of Excess Isopropylamine: Once the reaction is complete, remove the excess isopropylamine by evaporation under reduced pressure.

  • Product Precipitation: Add water to the reaction mixture to break the hydrogen bonds of the DES, which will cause the precipitation of atenolol as a white solid.

  • Isolation and Purification: Collect the solid product by filtration, wash it with water, and dry it to obtain pure atenolol.[4][6]

Protocol 2: Enantioselective Synthesis of (S)-Atenolol

This protocol outlines a method for the synthesis of the optically active (S)-enantiomer of atenolol.

Experimental Workflow:

Enantioselective_Synthesis_Workflow cluster_step1 Step 1: Formation of (S)-Glycidyl Ether Intermediate cluster_step2 Step 2: Synthesis of (S)-Atenolol Start Cool a mixture of (R)-epichlorohydrin and water to -7°C Prepare_Sol Prepare a solution of this compound, NaOH, and a phase transfer catalyst in water Start->Prepare_Sol Add_Sol Add the solution dropwise to the cooled (R)-epichlorohydrin over 3 hours Prepare_Sol->Add_Sol React1 Stir at -7°C to -5°C for 50 hours Add_Sol->React1 Isolate_Intermediate Isolate the precipitated solid intermediate React1->Isolate_Intermediate React_IPA React the (S)-glycidyl ether intermediate with excess isopropylamine in a solvent (e.g., methanol or water) Isolate_Intermediate->React_IPA Intermediate to Final Product Stir2 Stir at 5°C to 30°C for 6 to 24 hours React_IPA->Stir2 Workup Work-up procedure: - Distill excess isopropylamine - Acidify with HCl - Filter - Basify with NaOH Stir2->Workup Isolate_Product Filter, wash with water, and dry the precipitated (S)-Atenolol Workup->Isolate_Product

Caption: Workflow for the enantioselective synthesis of (S)-Atenolol.

Methodology:

  • Preparation of the Reaction Mixture: In a reaction vessel, cool a mixture of (R)-epichlorohydrin (1.3 mole) and water (80 ml) to -7°C.

  • Preparation of the Phenoxide Solution: In a separate vessel, prepare a solution of this compound (1 mole), sodium hydroxide (1 mole), and a phase transfer catalyst such as benzyltrimethylammonium chloride (1.3 g) in water (670 ml).

  • Addition: Add the phenoxide solution to the cooled (R)-epichlorohydrin mixture with stirring over a period of 3 hours, maintaining the temperature between -7°C and -5°C.

  • First Reaction Step: Continue to stir the reaction mixture at -7°C to -5°C for 50 hours.

  • Isolation of Intermediate: The precipitated solid, the optically active glycidyl ether, is filtered and can be used in the next step.

  • Reaction with Isopropylamine: React the obtained optically active glycidyl ether (1 mole) with an excess of isopropylamine (5 to 30 moles) in a suitable solvent such as water or a lower alcohol (e.g., methanol, ethanol). The solvent should be used in a ratio of 1 to 20 parts by weight to 1 part by weight of the glycidyl ether.

  • Second Reaction Step: Stir the mixture at a temperature between 5°C and 30°C for 6 to 24 hours.

  • Work-up and Isolation:

    • Remove the excess isopropylamine by distillation.

    • Treat the residue with water.

    • Acidify the resulting slurry with 5N HCl to a pH of 1.5.

    • Filter the solution and wash with water.

    • Basify the filtrate with 2N NaOH to a pH of 12.0 to precipitate the (S)-atenolol.

    • Filter the solid product, wash with water, and dry to obtain (S)-atenolol.[7]

Conclusion

The synthesis of atenolol from this compound can be accomplished through various routes, each with its own set of advantages and disadvantages. The choice of method will depend on the specific requirements of the researcher or manufacturer, such as desired yield, purity, enantioselectivity, cost, and environmental impact. The provided protocols offer detailed procedures for both a highly efficient, sustainable synthesis using deep eutectic solvents and an enantioselective synthesis for producing the more pharmacologically active (S)-enantiomer. The comparative data table serves as a useful tool for selecting the most appropriate synthetic strategy. These application notes are intended to be a valuable resource for professionals in the field of pharmaceutical synthesis.

References

Application Notes and Protocols for 4-Hydroxyphenylacetamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxyphenylacetamide, also known as 2-(4-hydroxyphenyl)acetamide, is a versatile organic compound with the chemical formula C₈H₉NO₂.[1][2][3] It presents as a beige, fine crystalline powder.[4] This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, most notably as a precursor for several beta-blockers used to manage cardiovascular conditions.[1][5][6] Its bifunctional nature, containing both a hydroxyl and an amide group, allows for various chemical modifications, making it a valuable building block in medicinal chemistry and organic synthesis.[5] Beyond its role as a synthetic precursor, it is also recognized as a process impurity in the manufacturing of Atenolol, underscoring the need for stringent quality control in pharmaceutical production.[4][5]

Applications in Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical industry is as a key starting material for the synthesis of cardio-selective β-adrenergic receptor blockers, commonly known as beta-blockers. These drugs are essential in the treatment of hypertension, angina, and cardiac arrhythmias.[6][7]

Key pharmaceuticals synthesized from this compound include:

  • Atenolol: A widely prescribed beta-blocker for cardiovascular diseases.[1][5]

  • Practolol: Another selective beta-blocker.[8]

  • Acebutolol: A cardioselective beta-blocker with intrinsic sympathomimetic activity.

The synthesis of these drugs typically involves the alkylation of the phenolic hydroxyl group of this compound.

Experimental Protocols

Synthesis of Atenolol from this compound

Atenolol, chemically known as 2-[4-(2-hydroxy-3-[(1-methylethyl)amino]propoxy)phenyl]acetamide, is synthesized from this compound through a two-step process involving the formation of an epoxide intermediate followed by reaction with isopropylamine.[7][9]

Protocol 1: Sustainable One-Pot, Two-Step Synthesis in Deep Eutectic Solvents (DES) [9]

  • Step 1: Epoxide Formation

    • In a 25 mL round-bottom flask, add 200 mg of this compound (1 equivalent) to 0.6 mL of a Choline Chloride:Ethylene Glycol (ChCl:EG) Deep Eutectic Solvent.

    • Stir the mixture magnetically at 40°C until the amide is fully solubilized.

    • Add 0.184 g of epichlorohydrin (1.5 equivalents) dropwise to the reaction mixture.

    • Continue stirring at 40°C for 6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS).

    • Upon completion, remove any unreacted epichlorohydrin by evaporation under reduced pressure.

  • Step 2: Amination

    • To the resulting intermediate in the same flask, add 0.221 g of isopropylamine (3 equivalents).

    • Stir the reaction mixture at 40°C for an additional 6 hours.

    • After the reaction is complete, add 5 mL of water and stir for 15 minutes.

    • Extract the aqueous phase three times with 10 mL of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude atenolol.

    • Purify the crude product by recrystallization from a suitable solvent system.

Protocol 2: Enantioselective Synthesis of (S)-Atenolol [10]

This protocol involves the synthesis of a racemic chlorohydrin intermediate, followed by enzymatic kinetic resolution and subsequent amination.

  • Step 1: Synthesis of Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide

    • Deprotonate 2-(4-hydroxyphenyl)acetamide with sodium hydroxide.

    • React the resulting phenoxide with epichlorohydrin to form a mixture of 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide and the corresponding epoxide.

    • Add lithium chloride and acetic acid in tetrahydrofuran to the mixture to convert the epoxide to the desired chlorohydrin.

  • Step 2: Kinetic Resolution

    • The racemic chlorohydrin is resolved using lipase B from Candida antarctica (CALB) in acetonitrile with vinyl butanoate as the acyl donor. This selectively acylates one enantiomer, allowing for the separation of the enantiopure (R)-chlorohydrin.

  • Step 3: Synthesis of (S)-Atenolol

    • React the enantiopure (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide with isopropylamine in water at room temperature for 48 hours.

    • This reaction proceeds via an SN2 mechanism with inversion of configuration to yield (S)-Atenolol.

Synthesis of Practolol from this compound

Practolol is synthesized in a similar manner to atenolol, involving the reaction of this compound with epichlorohydrin and subsequent reaction with isopropylamine.[11]

  • Step 1: Synthesis of Racemic N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide

    • Dissolve 1.998 g (13.22 mmol) of N-(4-Hydroxyphenyl)acetamide (paracetamol) in a sodium hydroxide solution (0.5 equivalents).

    • Add epichlorohydrin (2 equivalents) dropwise while stirring.

    • Stir the reaction mixture at room temperature until TLC analysis shows complete conversion of the starting material.

    • Filter the reaction mixture and wash with acetonitrile or distilled water to obtain the racemic chlorohydrin intermediate.

  • Step 2: Chemo-enzymatic Resolution and Amination

    • The racemic chlorohydrin can be resolved using a lipase-catalyzed process to obtain the (R)-enantiomer.[11]

    • The enantiopure (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide is then reacted with isopropylamine to yield (S)-Practolol.[11]

Quantitative Data

The following tables summarize key quantitative data for the synthesis of beta-blockers from this compound.

Table 1: Synthesis of Atenolol

ParameterValueReference
Protocol 1 (DES)
Scale1 g of starting material[9]
Yield95%[9]
Protocol 2 ((S)-Atenolol)
Yield of (R)-chlorohydrin32%[10]
Enantiomeric Excess (ee) of (R)-chlorohydrin>99%[10]
Overall Yield of (S)-Atenolol9.9%[10]
Final Yield of (S)-Atenolol from (R)-chlorohydrin60%[10]
Enantiomeric Excess (ee) of (S)-Atenolol>99%[10]
Purity of (S)-Atenolol99%[10]

Table 2: Synthesis of (S)-Practolol

ParameterValueReference
Yield of (R)-chlorohydrin27%[11]
Enantiomeric Excess (ee) of (R)-chlorohydrin97%[11]
Enantiomeric Excess (ee) of (S)-Practolol96%[11]

Visualizations

Synthesis_Pathway start This compound intermediate Epoxide/Chlorohydrin Intermediate start->intermediate Epichlorohydrin, Base atenolol Atenolol intermediate->atenolol Isopropylamine practolol Practolol intermediate->practolol Isopropylamine acebutolol Acebutolol intermediate->acebutolol Isopropylamine

Caption: General synthesis pathway for beta-blockers from this compound.

Experimental_Workflow_Atenolol cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Amination A Dissolve this compound in Deep Eutectic Solvent at 40°C B Add Epichlorohydrin dropwise A->B C Stir at 40°C for 6 hours B->C D Monitor reaction by TLC/GC-MS C->D E Remove excess Epichlorohydrin under reduced pressure D->E F Add Isopropylamine E->F Proceed to next step G Stir at 40°C for 6 hours F->G H Work-up: Water addition & Ethyl Acetate Extraction G->H I Dry, Filter, and Concentrate H->I J Purify by Recrystallization I->J

Caption: Experimental workflow for the one-pot synthesis of Atenolol.

Logical_Relationship A Pharmaceutical Intermediate This compound B Key Reaction O-Alkylation of Phenolic Hydroxyl A->B C Class of Drugs Beta-Blockers B->C D Specific APIs C->D E Atenolol D->E F Practolol D->F G Acebutolol D->G

Caption: Logical relationship of this compound to beta-blocker synthesis.

Analytical Protocols for Characterization

The characterization of intermediates and final products is crucial for ensuring the purity and identity of the synthesized compounds. A combination of chromatographic and spectroscopic techniques is typically employed.

  • Thin-Layer Chromatography (TLC): Used for monitoring the progress of a reaction. For instance, in the synthesis of practolol, a mobile phase of CH₂Cl₂:MeOH (10:1) can be used.[11]

  • High-Performance Liquid Chromatography (HPLC): A standard method for determining the purity of the final active pharmaceutical ingredient (API).[12] It can also be used for elemental analysis.[12] Chiral HPLC columns are necessary to determine the enantiomeric excess (ee) of enantiopure products like (S)-Atenolol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the molecular structure of the synthesized compounds, confirming the successful formation of the desired product.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to gain structural information from fragmentation patterns.[2][3]

  • Melting Point Analysis: A simple and effective method to assess the purity of a crystalline solid product. For example, the melting range of one synthesized Atenolol impurity was found to be 118-122°C.[12]

Safety and Handling

This compound is classified as an irritant, causing irritation to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[6] All experimental work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols for the Quantification of 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetamide, also known as Atenolol Impurity A, is a molecule of significant interest in pharmaceutical development and metabolic research.[1] Accurate and precise quantification of this compound is crucial for quality control of pharmaceuticals, pharmacokinetic studies, and understanding its potential biological roles. These application notes provide detailed protocols and comparative data for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassay (ELISA).

Comparative Quantitative Data

The selection of an analytical method for this compound quantification depends on the specific requirements of the study, such as sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes key quantitative parameters for the methods detailed in this document, allowing for an informed decision.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeTypical Recovery (%)
HPLC-UV ~0.1 µg/mL~0.3 µg/mL0.5 - 100 µg/mL98 - 102%
LC-MS/MS ~0.05 ng/mL~0.2 ng/mL0.5 - 500 ng/mL95 - 105%
GC-MS (with derivatization) ~0.5 ng/mL~2 ng/mL5 - 1000 ng/mL90 - 110%
Competitive ELISA ~1 ng/mL~5 ng/mL10 - 1000 ng/mL85 - 115%

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely available technique for the quantification of this compound in pharmaceutical preparations. This method offers excellent precision and accuracy for relatively high concentration samples.

Experimental Workflow: HPLC-UV Analysis

sample Sample Preparation (Dissolution/Dilution) hplc HPLC System (Pump, Autosampler, Column Oven) sample->hplc separation C18 Reverse-Phase Column Separation hplc->separation detection UV Detector (226 nm) separation->detection data Data Acquisition & Quantification detection->data

Figure 1. HPLC-UV workflow for this compound analysis.
Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.02 M phosphate buffer (pH 5.0) in a ratio of 20:20:60 (v/v/v).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 30-40 °C.[4]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 226 nm.[2][3]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards covering the desired concentration range (e.g., 0.5-100 µg/mL).

  • Sample Preparation: For pharmaceutical formulations, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For biological matrices, a sample clean-up step such as protein precipitation or solid-phase extraction may be necessary.

3. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices like plasma and urine.

Experimental Workflow: LC-MS/MS Analysis

sample Sample Preparation (Protein Precipitation/SPE) uplc UPLC System (Binary Pump, Autosampler) sample->uplc separation C18 Column (Sub-2 µm) uplc->separation ms Tandem Mass Spectrometer (ESI+, MRM) separation->ms data Data Acquisition & Quantification ms->data

Figure 2. LC-MS/MS workflow for this compound analysis.
Experimental Protocol: LC-MS/MS

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column with sub-2 µm particles (e.g., 50 mm x 2.1 mm, 1.7 µm).[5]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6]

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor > Product Ion Transition: To be determined by direct infusion of a standard solution of this compound.

2. Sample Preparation (for Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. Method Validation:

  • The method should be validated according to FDA or EMA guidelines for bioanalytical method validation, assessing specificity, linearity, sensitivity, accuracy, precision, matrix effects, and stability.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the quantification of this compound, but it requires a derivatization step to increase the volatility and thermal stability of the analyte. Silylation is a common derivatization technique for this purpose.[8]

Experimental Workflow: GC-MS Analysis

sample Sample Extraction derivatization Silylation (e.g., with MSTFA) sample->derivatization gc GC System (Injector, Oven) derivatization->gc separation Capillary Column Separation gc->separation ms Mass Spectrometer (EI, SIM/Scan) separation->ms data Data Acquisition & Quantification ms->data

Figure 3. GC-MS workflow for this compound analysis.
Experimental Protocol: GC-MS

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (70 eV).

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

2. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using an appropriate solvent (e.g., ethyl acetate).

  • Evaporate the solvent to dryness.

  • Add 50 µL of a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of a suitable solvent (e.g., pyridine).[9]

  • Heat the mixture at 70-80 °C for 30 minutes to complete the derivatization.[10][11]

  • Inject an aliquot of the derivatized sample into the GC-MS.

3. Method Validation:

  • Validate the method for parameters including linearity, sensitivity, precision, accuracy, and specificity of the derivatized analyte.

Immunoassay (Competitive ELISA)

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for the high-throughput screening of this compound. This method relies on the competition between the analyte in the sample and a labeled analyte for binding to a limited number of specific antibodies.

Principle of Competitive ELISA

Figure 4. Principle of competitive ELISA.
Experimental Protocol: Competitive ELISA

1. Reagent Preparation:

  • Coating Antigen: Conjugate this compound to a carrier protein (e.g., BSA or OVA).

  • Antibody: Generate polyclonal or monoclonal antibodies specific to this compound.

  • Enzyme-Labeled Analyte: Prepare a conjugate of this compound with an enzyme (e.g., Horseradish Peroxidase - HRP).

2. Assay Procedure:

  • Coat a microtiter plate with the coating antigen.[12]

  • Block the remaining protein-binding sites on the plate.[13]

  • Add standards or samples along with a fixed amount of the enzyme-labeled analyte to the wells.

  • Incubate to allow competition for antibody binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to develop a color.[2]

  • Stop the reaction and measure the absorbance. The signal intensity is inversely proportional to the concentration of this compound in the sample.[14]

3. Method Development and Validation:

  • Optimize antibody and antigen concentrations, incubation times, and temperatures.

  • Validate the assay for specificity, sensitivity, precision, and accuracy.

Metabolic Pathway of this compound

While atenolol, a structurally similar drug, undergoes minimal metabolism and is primarily excreted unchanged, N-substituted acetamides can be subject to metabolism by cytochrome P450 (CYP) enzymes.[3][15][16][17] The potential metabolic pathway for this compound may involve hydroxylation of the aromatic ring or N-dealkylation, although this is likely to be a minor route of elimination. Further in vitro metabolism studies using human liver microsomes would be necessary to fully elucidate the metabolic fate of this compound.[18][19]

4-HPAA This compound CYP450 CYP450 Enzymes (e.g., CYP2D6, CYP3A4) 4-HPAA->CYP450 Oxidation (Minor) Excretion Renal Excretion (Major Pathway) 4-HPAA->Excretion Metabolite Hydroxylated Metabolite CYP450->Metabolite Conjugation Phase II Conjugation (Glucuronidation/Sulfation) Metabolite->Conjugation Excreted_Metabolite Excreted Conjugate Conjugation->Excreted_Metabolite

Figure 5. Potential metabolic pathway of this compound.

Conclusion

This document provides a comprehensive overview of analytical methods for the quantification of this compound. The choice of method will depend on the specific analytical needs. HPLC-UV is suitable for routine quality control in pharmaceutical settings. LC-MS/MS is the method of choice for sensitive and selective quantification in biological matrices. GC-MS offers an alternative, albeit with the requirement of derivatization. A competitive ELISA can be a valuable tool for high-throughput screening applications. The provided protocols and validation considerations will aid researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetamide, also known as Atenolol Impurity A, is a key compound often monitored in the synthesis and formulation of the beta-blocker atenolol.[1][2] Accurate and robust analytical methods are crucial for its quantification to ensure the quality, safety, and efficacy of pharmaceutical products. This application note details a reliable and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk drug substances and pharmaceutical formulations.

The described method is based on established pharmacopeial procedures for atenolol and its related compounds, ensuring a high degree of specificity and accuracy.[2][3] The protocol is suitable for quality control laboratories and research settings where precise quantification of this compound is required.

Analytical Method

The method utilizes a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and a mixture of methanol and tetrahydrofuran. Isocratic elution is employed for the separation, and detection is performed using a UV detector.

Chromatographic Conditions
ParameterValue
Column C18, 125 mm x 4.0 mm, 5 µm particle size
Mobile Phase 1.0 g of octane-1-sulphonic acid sodium salt and 0.4 g of tetra-n-butyl ammonium hydrogen sulphate in a mixture of 20 volumes of tetrahydrofuran, 180 volumes of methanol, and 800 volumes of 3.4 g/L potassium dihydrogen phosphate solution. The pH is adjusted to 3.0 ± 0.2 with dilute ortho-phosphoric acid.[4]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (approximately 25°C)
Detection Wavelength 226 nm[5][6]
Run Time Approximately 15 minutes

Experimental Protocols

Preparation of Solutions

a) Mobile Phase Preparation:

  • Dissolve 3.4 g of potassium dihydrogen phosphate in 800 mL of HPLC grade water.

  • Add 1.0 g of octane-1-sulphonic acid sodium salt and 0.4 g of tetra-n-butyl ammonium hydrogen sulphate to the solution and stir until dissolved.

  • Add 180 mL of methanol and 20 mL of tetrahydrofuran.

  • Adjust the pH of the final mixture to 3.0 ± 0.2 using dilute ortho-phosphoric acid.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

b) Standard Solution Preparation (10 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 500 µg/mL.

  • Further dilute 1.0 mL of this stock solution to 50.0 mL with the mobile phase to achieve a final concentration of 10 µg/mL.

c) Sample Preparation (from Bulk Drug):

  • Accurately weigh approximately 50 mg of the atenolol bulk drug sample into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection. This solution has a nominal concentration of 2000 µg/mL of the main analyte. The concentration of the impurity will be determined relative to the standard.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution (10 µg/mL) six times. The system is deemed suitable for use if the following criteria are met:

  • Relative Standard Deviation (RSD) of the peak area: Not more than 2.0%.

  • Tailing factor: Not more than 2.0.

  • Theoretical plates: Not less than 2000.

Analytical Procedure
  • Inject the blank (mobile phase), standard solution, and sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

  • The retention time for this compound is expected to be in the range of 4-6 minutes under these conditions.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this method for the analysis of this compound.

ParameterResult
Retention Time (approx.) 5.2 min
Linearity Range 1.6 - 3.2 µg/mL[4]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.01 µg/mL[5][7]
Limit of Quantification (LOQ) 0.03 µg/mL[5][7]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%

Method Validation

This HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating high specificity, linearity, accuracy, and precision.

  • Specificity: The method is specific for this compound, with no interference from the main atenolol peak or other related impurities under the specified conditions. Forced degradation studies have shown that degradation products do not interfere with the quantification of the analyte.[8]

  • Linearity: The method demonstrates excellent linearity over the specified concentration range with a correlation coefficient greater than 0.999.[4]

  • Accuracy: The accuracy of the method is confirmed by recovery studies at different concentration levels, with recovery values typically falling within the 98.0% to 102.0% range.

  • Precision: The method is precise, with the relative standard deviation (%RSD) for replicate injections being less than 2.0%.[4]

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation StandardSol Standard Solution (10 µg/mL) MobilePhase->StandardSol SampleSol Sample Solution (from Bulk Drug) MobilePhase->SampleSol SystemSuitability System Suitability Test (6 injections of Standard) StandardSol->SystemSuitability Analysis Inject Blank, Standard, and Sample Solutions SampleSol->Analysis SystemSuitability->Analysis If criteria met Chromatography Record Chromatograms Analysis->Chromatography Integration Integrate Peak Area of This compound Chromatography->Integration Quantification Quantify Analyte Concentration Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxyphenylacetamide, a molecule of interest in various research fields including drug metabolism and as a potential biomarker, presents analytical challenges for direct gas chromatography-mass spectrometry (GC-MS) analysis due to its polar nature. The presence of a hydroxyl and an amide group imparts low volatility and potential for thermal degradation in the GC inlet. To overcome these challenges, a chemical derivatization strategy is essential to convert the analyte into a more volatile and thermally stable form, enabling robust and sensitive quantification.

This document provides a detailed protocol for the analysis of this compound in biological matrices using a two-step derivatization method followed by GC-MS analysis. The methodology is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.

Analytical Principle

The protocol involves a two-step derivatization process:

  • Silylation: The active hydrogen of the phenolic hydroxyl group and the amide group are replaced with a trimethylsilyl (TMS) group using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This significantly increases the volatility of the analyte.[1][2][3]

  • GC-MS Analysis: The derivatized sample is then introduced into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components in the sample matrix, and the mass spectrometer provides detection and quantification based on the characteristic mass spectrum of the derivatized this compound.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of this compound from aqueous matrices such as plasma, urine, or cell culture media.

  • Reagents and Materials:

    • Ethyl acetate (HPLC grade)

    • Anhydrous sodium sulfate

    • Vortex mixer

    • Centrifuge

    • Microcentrifuge tubes (1.5 mL)

    • Pipettes and tips

  • Procedure:

    • To 100 µL of the sample in a microcentrifuge tube, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound).

    • Add 500 µL of ice-cold ethyl acetate.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

    • Repeat the extraction (steps 2-5) on the remaining aqueous layer and combine the organic extracts to maximize recovery.

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried extract is now ready for derivatization.

Two-Step Derivatization Protocol
  • Reagents and Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

    • Heating block or oven

    • GC vials with inserts and caps

  • Procedure:

    • Step 1: Silylation

      • To the dried sample extract, add 50 µL of anhydrous pyridine to dissolve the residue.

      • Add 50 µL of BSTFA with 1% TMCS to the vial.

      • Seal the vial tightly and vortex briefly.

      • Incubate the mixture at 70°C for 60 minutes in a heating block or oven.

    • After incubation, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 7000E/7010C MS, Thermo Scientific TSQ Quantum GC).[4][5]

    • Capillary column: A non-polar column such as a 30 m x 0.25 mm i.d. x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is recommended.

  • GC Conditions (Illustrative):

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 15°C/min to 280°C

      • Hold: 5 minutes at 280°C

  • MS Conditions (Illustrative):

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode:

      • Full Scan: m/z 50-550 for qualitative analysis and identification of the derivatized compound.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized this compound.

Data Presentation

Quantitative Data Summary

The following table summarizes the expected performance of the GC-MS method for the analysis of derivatized this compound. This data is illustrative and based on typical performance for similar derivatized phenolic compounds.

ParameterExpected Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Mass Spectral Data

The mass spectrum of the di-TMS derivative of this compound is expected to show a molecular ion and characteristic fragment ions. The exact masses of these ions will be used for identification and quantification in SIM mode. Based on the structure, the di-TMS derivative would have a molecular weight of 295.5 g/mol .

Ion DescriptionExpected m/z
Molecular Ion [M]⁺ 295
Fragment [M-15]⁺ (loss of CH₃) 280
Fragment [M-73]⁺ (loss of Si(CH₃)₃) 222
Fragment [C₈H₁₀O₂Si]⁺ 179
Base Peak (likely) 179 or 280

Note: The actual mass spectrum should be experimentally determined using a reference standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Silylation Silylation (BSTFA + 1% TMCS, 70°C) Drying->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

Derivatization Reaction

derivatization_reaction cluster_reactants Reactants cluster_product Product Analyte This compound Product Di-TMS-4-Hydroxyphenylacetamide (Volatile & Thermally Stable) Analyte->Product 70°C Reagent BSTFA + 1% TMCS Reagent->Product

Caption: Silylation of this compound for GC-MS analysis.

References

Application Note: Quantitative Analysis of 4-Hydroxyphenylacetamide in Biological Matrices by GC-MS after Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetamide, a phenolic compound of interest in various research fields, requires a robust and sensitive analytical method for its accurate quantification in complex biological matrices. Due to its polarity and low volatility, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. Derivatization is a crucial step to enhance its volatility and thermal stability, thereby improving chromatographic performance and detection sensitivity.[1][2] This application note provides a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) followed by quantitative analysis using GC-MS.

Silylation is a widely used derivatization technique where active hydrogens in polar functional groups, such as the hydroxyl and amide groups of this compound, are replaced by a trimethylsilyl (TMS) group.[1][3][4] This process results in a less polar and more volatile derivative, making the analyte amenable to GC-MS analysis.[1]

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of this compound is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution Derivatization Addition of BSTFA + 1% TMCS Reconstitution->Derivatization Reaction Heating (e.g., 70°C for 30 min) Derivatization->Reaction Injection GC-MS Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative performance for the GC-MS analysis of silylated this compound. This data is based on typical performance for the analysis of related phenolic compounds using similar derivatization and analytical methods.

ParameterExpected Performance
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 - 2 ng/mL
Limit of Quantification (LOQ) 1 - 5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery > 85%

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., this compound-d3 or a structurally similar deuterated compound)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Methanol (HPLC grade)

  • Nitrogen gas (high purity)

  • Deionized water

  • GC vials with inserts

Sample Preparation (from Plasma)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 40°C.

Silylation Derivatization Protocol
  • To the dried residue from the sample preparation step, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Oven Temperature Program Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Analysis

The derivatization of this compound with BSTFA results in the formation of a di-trimethylsilyl (di-TMS) derivative, where both the phenolic hydroxyl group and one of the amide hydrogens are silylated.

Derivatization cluster_reactants Reactants cluster_products Products 4HPA This compound diTMS_4HPA di-TMS-4-Hydroxyphenylacetamide 4HPA->diTMS_4HPA Silylation Byproducts Byproducts 4HPA->Byproducts BSTFA BSTFA + 1% TMCS BSTFA->diTMS_4HPA BSTFA->Byproducts

Caption: Silylation reaction of this compound.

The expected mass spectrum of di-TMS-4-Hydroxyphenylacetamide will show a molecular ion peak ([M]⁺) and characteristic fragment ions. For quantification using SIM mode, the following ions are suggested for monitoring:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
di-TMS-4-Hydroxyphenylacetamide 295 (M⁺)280 ([M-15]⁺)179
Internal Standard (e.g., di-TMS-4-HPA-d3) 298 (M⁺)283 ([M-15]⁺)182

Note: The exact m/z values should be confirmed by analyzing a derivatized standard of this compound.

The fragmentation of the underivatized this compound shows a base peak at m/z 107.[5] The mass spectrum of the di-TMS derivative of the structurally similar compound, 4-Hydroxybenzeneacetic acid, shows a prominent molecular ion and a significant [M-15]⁺ fragment due to the loss of a methyl group from a TMS moiety.[6] A similar fragmentation pattern is expected for di-TMS-4-Hydroxyphenylacetamide.

Conclusion

This application note provides a comprehensive and detailed protocol for the derivatization and subsequent GC-MS analysis of this compound. The silylation method described is robust and effective for enhancing the analyte's volatility and thermal stability, allowing for sensitive and accurate quantification in complex biological matrices. The provided experimental parameters and expected performance data serve as a valuable starting point for researchers in drug development and other scientific fields.

References

Application Notes and Protocols: Biological Activity Screening of 4-Hydroxyphenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to screen 4-Hydroxyphenylacetamide derivatives for various biological activities. The protocols detailed below are foundational for identifying lead compounds in drug discovery programs.

Introduction

This compound and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The core structure, characterized by a hydroxyphenyl group linked to an acetamide moiety, serves as a versatile scaffold for the development of novel therapeutic agents. Screening these derivatives for a range of biological activities is a critical first step in elucidating their pharmacological potential. This document outlines the protocols for evaluating the anticancer, antimicrobial (antibacterial and antifungal), and antioxidant properties of these compounds.

Anticancer Activity Screening

The evaluation of anticancer activity is crucial for identifying compounds that can inhibit the growth of or kill cancer cells. In vitro assays are the primary method for the initial screening of this compound derivatives.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of representative phenylacetamide derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth). It is important to note that these are structurally related compounds, and similar screenings are recommended for novel this compound derivatives.

Compound IDSubstituent on PhenylacetamideCancer Cell LineIC50 (µM)Reference
2a 2-NitrophenylPC3 (Prostate)>100[1]
2b 3-NitrophenylPC3 (Prostate)52[1]
2c 4-NitrophenylPC3 (Prostate)80[1]
2d 2-MethoxyphenylPC3 (Prostate)>100[1]
2e 3-MethoxyphenylPC3 (Prostate)>100[1]
2f 4-MethoxyphenylPC3 (Prostate)>100[1]
2c 4-NitrophenylMCF-7 (Breast)100[1]
Imatinib (Reference Drug)PC3 (Prostate)40[1]
Imatinib (Reference Drug)MCF-7 (Breast)98[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Human cancer cell lines (e.g., PC3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Visualization of Experimental Workflow and Potential Mechanism

anticancer_workflow cluster_workflow Anticancer Screening Workflow A Cancer Cell Culture B Cell Seeding in 96-well Plate A->B C Treatment with this compound Derivatives B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Measurement E->F G IC50 Determination F->G

Caption: Workflow for in vitro anticancer activity screening.

apoptosis_pathway cluster_pathway Representative Apoptotic Signaling Pathway Derivative This compound Derivative Cell Cancer Cell Derivative->Cell Receptor Death Receptor Cell->Receptor Extrinsic Pathway Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway Caspase8 Caspase-8 Receptor->Caspase8 Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis antimicrobial_workflow cluster_workflow Antimicrobial Screening Workflow A Microorganism Culture B Inoculum Preparation A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of Compounds C->D E Incubation D->E F Visual or Spectrophotometric Reading E->F G MIC Determination F->G antioxidant_workflow cluster_workflow DPPH Antioxidant Assay Workflow A Prepare Compound Dilutions C Mix Compound and DPPH in 96-well Plate A->C B Prepare DPPH Solution B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 E->F

References

Application Notes and Protocols: 4-Hydroxyphenylacetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetamide is a versatile bifunctional building block in organic synthesis, possessing a reactive phenolic hydroxyl group and a primary amide. These functional groups offer multiple reaction sites for derivatization, making it a valuable precursor in the synthesis of a variety of compounds, most notably active pharmaceutical ingredients (APIs). Its utility is prominently highlighted in the synthesis of cardio-selective β-adrenergic receptor blockers, such as Atenolol and Practolol. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block.

Application 1: Synthesis of β-Adrenergic Receptor Antagonists

This compound is a key starting material for the synthesis of aryloxypropanolamine-based β-blockers. The phenolic hydroxyl group can be readily alkylated with epichlorohydrin or its derivatives to form a glycidyl ether intermediate. Subsequent ring-opening of the epoxide with an appropriate amine yields the target β-blocker.

A. Synthesis of (S)-Atenolol

Atenolol is a selective β₁-receptor antagonist used in the treatment of hypertension and angina pectoris. The synthesis involves the reaction of this compound with epichlorohydrin, followed by reaction with isopropylamine. A chemoenzymatic approach can be employed to achieve the enantiomerically pure (S)-Atenolol.

Experimental Workflow for the Synthesis of (S)-Atenolol

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Kinetic Resolution cluster_2 Step 3: Amination A This compound C Racemic 4-(3-chloro-2-hydroxypropoxy) benzeneacetamide A->C B Epichlorohydrin B->C E (R)-4-(3-chloro-2-hydroxypropoxy) benzeneacetamide C->E D Lipase B from Candida antarctica (CALB) D->E G (S)-Atenolol E->G F Isopropylamine F->G

Caption: Synthetic workflow for (S)-Atenolol.

Quantitative Data for the Synthesis of (S)-Atenolol

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Product Purity/eeReference
1. EpoxidationThis compound, EpichlorohydrinSodium HydroxideWaterRoom Temp.4852Racemic Mixture[1]
2. Kinetic ResolutionRacemic Chlorohydrin, Vinyl ButanoateLipase B from Candida antarctica (CALB)AcetonitrileRoom Temp.-32>99% ee for (R)-enantiomer[1]
3. Amination(R)-chlorohydrin, Isopropylamine-WaterRoom Temp.4860>99% ee, 99% purity[1]

Detailed Experimental Protocols

Step 1: Synthesis of Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide [1]

  • To a stirred solution of 2-(4-hydroxyphenyl)acetamide (1.0 eq) in water, add sodium hydroxide (0.5 eq).

  • To this mixture, add epichlorohydrin (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 48 hours.

  • After completion of the reaction (monitored by TLC), filter the reaction mixture.

  • To the filtrate, add lithium chloride and acetic acid in tetrahydrofuran to obtain the pure chlorohydrin.

  • The product is isolated with an overall yield of 52%.

Step 2: Lipase-Catalyzed Kinetic Resolution [1]

  • Dissolve the racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide in acetonitrile.

  • Add vinyl butanoate and Lipase B from Candida antarctica (CALB).

  • Allow the reaction to proceed until approximately 50% conversion is achieved.

  • Separate the acylated (S)-enantiomer from the unreacted (R)-enantiomer. The (R)-enantiomer is obtained with >99% enantiomeric excess (ee) and a yield of 32%.

Step 3: Synthesis of (S)-Atenolol [1]

  • To the enantiomerically pure (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (>99% ee), add isopropylamine in water.

  • Stir the mixture at room temperature for 48 hours.

  • Upon completion of the reaction, isolate the product, (S)-Atenolol.

  • The final product is obtained in 60% yield with >99% ee and 99% purity.

B. Synthesis of Practolol

Practolol is another cardioselective beta-blocker. While direct synthesis from this compound is less commonly cited, a key precursor, (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide, can be synthesized from the related starting material N-(4-hydroxyphenyl)acetamide (Paracetamol). This intermediate is then used to produce Practolol.

Quantitative Data for the Synthesis of (S)-Practolol Precursor

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Product Purity/eeReference
1. EpoxidationN-(4-hydroxyphenyl)acetamide, EpichlorohydrinSodium HydroxideWaterRoom Temp.--Racemic Mixture[2]
2. Kinetic ResolutionRacemic Chlorohydrin, Vinyl AcetatePseudomonas cepacia lipaseToluene--50% conversion96% ee for (S)-acetate[3]
3. Hydrolysis & Amination(S)-acetate------[3]

Detailed Experimental Protocol: Synthesis of (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide [2]

  • Dissolve N-(4-hydroxyphenyl)acetamide (1.0 eq) in an aqueous solution of sodium hydroxide (0.5 eq).

  • Add epichlorohydrin (2.0 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC until full conversion of the starting material is observed.

  • Work-up the reaction mixture to isolate the racemic chlorohydrin intermediate.

Application 2: Elucidation of Biological Mechanism - β₁-Adrenergic Receptor Signaling

Derivatives of this compound, such as Atenolol and Practolol, exert their therapeutic effects by blocking β₁-adrenergic receptors, primarily in cardiac tissue. Understanding this signaling pathway is crucial for drug development and optimization.

β₁-Adrenergic Receptor Signaling Pathway and its Inhibition by Atenolol

Upon stimulation by catecholamines like epinephrine, the β₁-adrenergic receptor activates a G-protein-coupled signaling cascade. Atenolol acts as a competitive antagonist at this receptor, blocking the downstream effects.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling receptor β1-Adrenergic Receptor g_protein Gs Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates ca_channels L-type Ca²⁺ Channels pka->ca_channels Phosphorylates ca_influx ↑ Ca²⁺ Influx ca_channels->ca_influx Opens cardiac_effects ↑ Heart Rate ↑ Contractility ca_influx->cardiac_effects Leads to epinephrine Epinephrine epinephrine->receptor Activates atenolol Atenolol atenolol->receptor Blocks

Caption: Atenolol's mechanism of action.

Logical Relationship of Atenolol's Therapeutic Effect

The therapeutic effect of Atenolol is a direct consequence of its antagonism at the β₁-adrenergic receptor.

G A Atenolol B Binds to β1-Adrenergic Receptors (Competitive Antagonist) A->B C Blocks Catecholamine Binding B->C D Inhibition of Adenylyl Cyclase Activation C->D E Decreased intracellular cAMP D->E F Reduced Protein Kinase A (PKA) activity E->F G Decreased Ca²⁺ influx in cardiac cells F->G H Reduced Heart Rate and Contractility G->H I Lowered Blood Pressure H->I

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetamide is a chemical compound with a structure amenable to derivatization for the generation of screening libraries in drug discovery. Its core phenylacetamide scaffold is found in various biologically active molecules. High-throughput screening (HTS) of this compound and its analogues can lead to the identification of novel modulators of various biological targets. These application notes provide a framework for developing and executing HTS campaigns involving this compound, with a focus on a representative target, Carbonic Anhydrase II.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. The inhibition of specific CA isoforms is a validated therapeutic strategy. Screening of a combinatorial library based on the related fungal natural product 3-chloro-4-hydroxyphenylacetamide has identified inhibitors of bovine Carbonic Anhydrase II (bCAII), suggesting that the this compound scaffold is a promising starting point for the discovery of novel CA inhibitors.[1]

Target: Carbonic Anhydrase II (CAII)

This protocol outlines a high-throughput screening assay to identify inhibitors of Carbonic Anhydrase II using this compound and its derivatives. The assay is based on the esterase activity of CAII, where the enzyme catalyzes the hydrolysis of a chromogenic or fluorogenic substrate.

Signaling Pathway

The fundamental role of Carbonic Anhydrase II is the catalysis of the reversible reaction: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺. For HTS purposes, a common surrogate reaction is the hydrolysis of an ester substrate, which can be monitored spectrophotometrically or fluorometrically.

Signaling_Pathway Carbonic Anhydrase II Catalytic Mechanism cluster_enzyme CAII Active Site CAII_Zn CAII-Zn²⁺-OH⁻ HCO3 HCO₃⁻ CAII_Zn->HCO3 nucleophilic attack Product Product (e.g., p-Nitrophenol) CAII_Zn->Product hydrolysis CO2 CO₂ CO2->CAII_Zn binding H2O H₂O H2O->CAII_Zn regeneration H H⁺ HCO3->H release Ester_Substrate Ester Substrate (e.g., p-NPA) Ester_Substrate->CAII_Zn binding Inhibitor Inhibitor (e.g., this compound derivative) Inhibitor->CAII_Zn inhibition HTS_Workflow HTS Workflow for CAII Inhibitor Screening Start Start Compound_Plating Compound Plating: - Dispense compounds (10 µM final) - Dispense controls (Acetazolamide, DMSO) Start->Compound_Plating Enzyme_Addition Enzyme Addition: - Add CAII solution to all wells Compound_Plating->Enzyme_Addition Incubation Pre-incubation: - Incubate at room temperature for 15 min Enzyme_Addition->Incubation Substrate_Addition Substrate Addition: - Add p-NPA solution to all wells Incubation->Substrate_Addition Kinetic_Read Kinetic Measurement: - Read absorbance at 405 nm every 30 sec for 10 min Substrate_Addition->Kinetic_Read Data_Analysis Data Analysis: - Calculate reaction rates - Determine % inhibition Kinetic_Read->Data_Analysis Hit_Identification Hit Identification: - Identify compounds with >50% inhibition Data_Analysis->Hit_Identification End End Hit_Identification->End SAR_Logic Preliminary Structure-Activity Relationship Logic cluster_scaffold This compound Scaffold cluster_modifications Modifications cluster_activity Biological Activity Scaffold [Image of this compound structure] R1 R1 (Phenyl Ring Substituents) Scaffold->R1 R2 R2 (Amide Substituents) Scaffold->R2 Activity CAII Inhibition (IC₅₀) R1->Activity R2->Activity

References

Application Notes and Protocols for the Enzymatic Synthesis of 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetamide (4-HPA) is a valuable chemical intermediate, notably serving as a key precursor in the synthesis of pharmaceuticals such as the beta-blocker Atenolol.[1] The conventional chemical synthesis of amides from nitriles often requires harsh reaction conditions, including strong acids or bases and high temperatures, which can lead to the formation of unwanted by-products and generate significant chemical waste.[2] Biocatalysis, utilizing enzymes, presents a greener and more efficient alternative, offering high specificity, mild reaction conditions, and reduced environmental impact.[2][3]

The enzymatic synthesis of 4-HPA is primarily achieved through the hydration of 4-hydroxybenzyl cyanide (also known as 4-hydroxyphenylacetonitrile) catalyzed by the enzyme nitrile hydratase (NHase, EC 4.2.1.84).[3][4] NHase-producing microorganisms, particularly from the genus Rhodococcus, are widely recognized for their robust catalytic activity towards a variety of nitriles.[5] This document provides detailed application notes and protocols for the synthesis of 4-HPA using nitrile hydratase, covering enzyme production, purification, immobilization, and bioconversion processes.

Principle of Enzymatic Synthesis

The core of this biocatalytic process is the nitrile hydratase enzyme, which facilitates the addition of a water molecule to the nitrile group of 4-hydroxybenzyl cyanide to form the corresponding amide, this compound. This reaction is highly specific, avoiding the over-hydrolysis to the corresponding carboxylic acid, a common side reaction in chemical synthesis. The overall enzymatic reaction is depicted below:

Enzymatic_Synthesis Substrate 4-Hydroxybenzyl Cyanide Product This compound Substrate->Product Enzyme Nitrile Hydratase (NHase) + H₂O

Figure 1: Enzymatic hydration of 4-hydroxybenzyl cyanide to this compound catalyzed by nitrile hydratase.

Experimental Protocols

This section details the protocols for the production of the biocatalyst (whole cells or purified enzyme) and the subsequent enzymatic synthesis of this compound.

Protocol 1: Production of Nitrile Hydratase Biocatalyst using Rhodococcus rhodochrous

This protocol describes the cultivation of Rhodococcus rhodochrous for the production of whole-cell biocatalyst containing nitrile hydratase.

1.1. Materials

  • Rhodococcus rhodochrous strain (e.g., ATCC BAA-870, M33)

  • Growth Medium: 0.75% glucose, 0.5% yeast extract, 0.4% peptone (pH adjusted to 9.5)[6]

  • Inducer: Cobalt chloride (CoCl₂) solution (sterile)

  • Shaker incubator

  • Centrifuge

1.2. Procedure

  • Prepare the growth medium and sterilize by autoclaving.

  • Inoculate the sterile medium with a fresh culture of Rhodococcus rhodochrous.

  • Incubate the culture at 30°C with shaking (200 rpm).[6]

  • After 24-48 hours of growth (to the early exponential phase), add sterile cobalt chloride solution to a final concentration of 7 mg/L to induce nitrile hydratase expression.[6]

  • Continue incubation for another 24 hours under the same conditions.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0-8.5).

  • The resulting cell paste (whole-cell biocatalyst) can be used directly for the biotransformation or for enzyme purification.

Protocol 2: Purification of Nitrile Hydratase (Optional)

For applications requiring a purified enzyme, the following protocol can be employed. All steps should be performed at 4°C.

2.1. Materials

  • Rhodococcus rhodochrous cell paste from Protocol 1

  • Lysis Buffer (e.g., 0.3 M Potassium phosphate buffer, pH 5.5)[7]

  • Bead beater or sonicator

  • Ammonium sulfate

  • Centrifuge

  • Dialysis tubing

  • Chromatography system with ion-exchange and gel filtration columns

2.2. Procedure

  • Cell Lysis: Resuspend the cell paste in lysis buffer. Disrupt the cells using a bead beater or sonicator. Centrifuge the lysate at 10,000 x g for 30 minutes to remove cell debris. The supernatant is the cell-free extract (CFE).[7]

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the CFE to achieve 30-40% saturation while stirring. Allow the protein to precipitate for at least 1 hour. Collect the precipitate by centrifugation at 10,000 x g for 20 minutes.[7]

  • Dialysis: Redissolve the pellet in a minimal volume of lysis buffer and dialyze against the same buffer overnight to remove excess ammonium sulfate.

  • Chromatography: Further purify the enzyme using ion-exchange chromatography (e.g., DEAE-Sepharose) followed by gel filtration chromatography (e.g., Sephacryl S-300).[7] Collect fractions and assay for nitrile hydratase activity. Pool the active fractions.

Protocol 3: Immobilization of Rhodococcus rhodochrous Whole Cells

Immobilization can enhance enzyme stability and allow for easier catalyst reuse.[4][8]

3.1. Materials

  • Rhodococcus rhodochrous cell paste from Protocol 1

  • Sodium alginate solution (2-4% w/v)

  • Calcium chloride (CaCl₂) solution (2-4% w/v)[8]

  • Syringe or peristaltic pump

3.2. Procedure

  • Mix the Rhodococcus rhodochrous cell paste with the sodium alginate solution to achieve a desired cell concentration (e.g., 5% v/v).[9]

  • Extrude the cell-alginate mixture dropwise into the CaCl₂ solution using a syringe or peristaltic pump.

  • Allow the beads to harden in the CaCl₂ solution for at least 30 minutes with gentle stirring.

  • Collect the immobilized cell beads by filtration and wash with sterile water or buffer.

  • The immobilized cells are now ready for use in the biotransformation.

Protocol 4: Enzymatic Synthesis of this compound

This protocol outlines the biotransformation of 4-hydroxybenzyl cyanide using the prepared biocatalyst.

4.1. Materials

  • Biocatalyst (free whole cells, immobilized whole cells, or purified NHase)

  • 4-hydroxybenzyl cyanide (substrate)

  • Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 8.5)[6]

  • Reaction vessel with temperature and pH control

  • HPLC for reaction monitoring

4.2. Procedure

  • Set up the reaction vessel with the reaction buffer at the desired temperature (e.g., 20-50°C).[6]

  • Add the biocatalyst to the buffer. The amount will depend on the activity of the catalyst preparation.

  • Dissolve the 4-hydroxybenzyl cyanide in a minimal amount of a water-miscible organic solvent (e.g., ethanol) if necessary, and add it to the reaction mixture to the desired final concentration.

  • Maintain the reaction at a constant temperature and pH with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of the substrate and product by HPLC.

  • Once the reaction is complete (i.e., substrate is consumed), the product can be recovered.

Workflow for Enzymatic Synthesis of 4-HPA

Workflow cluster_catalyst Biocatalyst Preparation cluster_synthesis Biotransformation cluster_downstream Downstream Processing Cultivation 1. Cultivation of Rhodococcus rhodochrous Harvesting 2. Cell Harvesting & Washing Cultivation->Harvesting WholeCell Whole-Cell Biocatalyst Harvesting->WholeCell Purification 3. Cell Lysis & Enzyme Purification Harvesting->Purification Immobilization 4. Immobilization (e.g., in alginate) Harvesting->Immobilization Reaction 5. Enzymatic Reaction (Substrate: 4-hydroxybenzyl cyanide) WholeCell->Reaction PurifiedEnzyme Purified Nitrile Hydratase Purification->PurifiedEnzyme PurifiedEnzyme->Reaction ImmobilizedCells Immobilized Whole Cells Immobilization->ImmobilizedCells ImmobilizedCells->Reaction Separation 6. Catalyst Separation (Centrifugation/Filtration) Reaction->Separation Extraction 7. Product Extraction & Purification Separation->Extraction FinalProduct Pure this compound Extraction->FinalProduct

Figure 2: General workflow for the enzymatic synthesis of this compound.

Protocol 5: Downstream Processing and Product Purification

5.1. Procedure

  • Catalyst Removal: If using free cells or purified enzyme, separate the catalyst from the reaction mixture by centrifugation or filtration. If using immobilized cells, simply decant or filter the reaction mixture from the beads.

  • Product Extraction: this compound can be extracted from the aqueous reaction mixture using a suitable organic solvent such as ethyl acetate.

  • Solvent Removal: The organic solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.[10]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) or by column chromatography if necessary.

Quantitative Data

While specific data for the enzymatic synthesis of this compound is not abundant in the public literature, data from the conversion of structurally similar or commercially important nitriles can provide a benchmark for expected performance.

Table 1: Performance of Nitrile Hydratase from Rhodococcus sp. on Various Substrates

SubstrateBiocatalystProductConversion/YieldReaction TimeProduct ConcentrationReference
3-CyanopyridineR. rhodochrous J1 (resting cells)Nicotinamide100%9 h1,465 g/L[11]
AcrylonitrileR. rhodochrous RS-6 (immobilized cells)Acrylamide100%2 hNot specified[9]
AcrylonitrileR. rhodochrous RS-6 (immobilized cells, lab scale)AcrylamideHigh16 h466 g/L[9]
PhenylacetonitrileNocardia corallina B-276 (resting cells)Phenylacetamide31%Not specifiedNot specified
3,4-DimethoxyphenylacetonitrileNocardia corallina B-276 (resting cells)3,4-Dimethoxyphenylacetamide>99%Not specifiedNot specified

Table 2: Comparison of Free vs. Immobilized Cells for Amide Synthesis

ParameterFree Cells (R. pyridinivorans NIT-36)Immobilized Cells (R. pyridinivorans NIT-36 in Chitosan)Reference
Thermal Stability Activity declined by 70% from 45°C to 50°CRetained activity in the same temperature range[4]
Reusability Not applicable (single use)Retained 80% activity after 30 days of storage and reuse[4]
Operational Stability LowerShowed consistent performance for 5 consecutive fed-batch rounds[4]

Conclusion

The enzymatic synthesis of this compound using nitrile hydratase from Rhodococcus rhodochrous offers a promising, environmentally friendly alternative to traditional chemical methods. The use of whole-cell biocatalysts, particularly in an immobilized form, provides a robust and reusable system that can be optimized for high-yield production. While specific quantitative data for 4-HPA synthesis requires further investigation and optimization on a case-by-case basis, the protocols and data presented for analogous reactions provide a strong foundation for developing an efficient and sustainable manufacturing process for this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetamide, a key intermediate in the synthesis of various pharmaceuticals, notably the beta-blocker Atenolol, is a compound of significant interest in the drug development and manufacturing sector.[1] Its efficient and scalable synthesis is crucial for ensuring a stable and cost-effective supply chain for these essential medicines. This document provides detailed application notes and protocols for two distinct, scalable synthetic routes to this compound, offering a comparative analysis to aid researchers and production chemists in selecting the most suitable method for their specific needs. The protocols are designed to be robust and reproducible, with a focus on yield, purity, and industrial applicability.

Synthetic Methodologies

Two primary methods for the scale-up synthesis of this compound are presented below: a multi-step synthesis commencing from phenylacetic acid, and a direct hydrolysis of 4-hydroxybenzyl cyanide.

Method 1: Multi-Step Synthesis from Phenylacetic Acid

This industrial-scale method involves the initial esterification of phenylacetic acid, followed by amidation to yield the final product. The process is designed for large-scale production, with reported yields exceeding 80% and purity greater than 99%.[2]

Experimental Protocol:

Step 1: Esterification of Phenylacetic Acid

  • To a 2000L reactor, add 500 kg of dry phenylacetic acid and 25 L of 98% concentrated sulfuric acid.

  • Heat the mixture to 95°C and maintain reflux for 4 hours.

  • After the reaction is complete, add 1500 L of methanol to carry out the esterification.

  • Following esterification, reclaim the excess methanol.

Step 2: Aminolysis

  • Transfer the esterified material to an ammoniation kettle and add 1500 L of 28% ammonia solution.

  • Maintain the temperature between 15-25°C and react for 16 hours.

  • Upon completion of the reaction, heat the mixture to 95°C to remove excess ammonia (ammonia still process).

Step 3: Crystallization and Purification

  • Cool the reaction mixture from the ammonia still process to 0-2°C and hold at this temperature for 1 hour to induce crystallization.

  • Filter the mixture to collect the crude this compound.

  • In a separate dissolution kettle, add 80 kg of the crude amide, 900 L of water, and 6-9 kg of activated carbon.

  • Heat the mixture to above 95°C and stir for 30 minutes.

  • Filter the hot solution and transfer the filtrate to a crystallization kettle.

  • Cool the filtrate to 2°C and hold for 1 hour to allow for crystallization.

  • Filter the purified product.

Step 4: Drying

  • Dry the purified this compound under vacuum (>-0.06MPa) at 100°C for 2 hours.

Workflow Diagram for Method 1:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Aminolysis cluster_2 Step 3: Purification cluster_3 Step 4: Drying Phenylacetic_Acid Phenylacetic Acid Esterification Esterification (95°C, 4h) Phenylacetic_Acid->Esterification H2SO4 Conc. H2SO4 H2SO4->Esterification Methanol Methanol Methanol->Esterification Methyl_Phenylacetate Methyl Phenylacetate Esterification->Methyl_Phenylacetate Aminolysis Aminolysis (15-25°C, 16h) Methyl_Phenylacetate->Aminolysis Ammonia Aqueous Ammonia (28%) Ammonia->Aminolysis Ammonia_Removal Ammonia Removal (95°C) Aminolysis->Ammonia_Removal Crude_Product_Solution Crude Product Solution Ammonia_Removal->Crude_Product_Solution Crystallization_1 Crystallization 1 (0-2°C, 1h) Crude_Product_Solution->Crystallization_1 Filtration_1 Filtration Crystallization_1->Filtration_1 Crude_Amide Crude Amide Filtration_1->Crude_Amide Activated_Carbon_Treatment Activated Carbon Treatment (>95°C, 0.5h) Crude_Amide->Activated_Carbon_Treatment Filtration_2 Hot Filtration Activated_Carbon_Treatment->Filtration_2 Crystallization_2 Crystallization 2 (2°C, 1h) Filtration_2->Crystallization_2 Filtration_3 Filtration Crystallization_2->Filtration_3 Purified_Amide Purified Amide Filtration_3->Purified_Amide Drying Vacuum Drying (100°C, 2h) Purified_Amide->Drying Final_Product This compound Drying->Final_Product

Caption: Workflow for the multi-step synthesis of this compound.

Method 2: Hydrolysis of 4-Hydroxybenzyl Cyanide

This method provides a more direct route to this compound through the hydrolysis of 4-hydroxybenzyl cyanide. While a high-yielding (98%) small-scale procedure utilizing a platinum catalyst has been reported, this section presents a more scalable protocol using standard laboratory reagents.[3]

Experimental Protocol:

  • In a suitable reactor, suspend 4-hydroxybenzyl cyanide (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Add a strong acid catalyst, such as concentrated hydrochloric acid (2.0 eq).

  • Heat the mixture to reflux (approximately 80-90°C) and maintain for 18-24 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable base, such as a saturated sodium bicarbonate solution, to a pH of 7.

  • The product will precipitate out of the solution. Cool the mixture further to 0-5°C to maximize precipitation.

  • Filter the solid product and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to achieve high purity.

  • Dry the purified crystals under vacuum at 60-70°C.

Workflow Diagram for Method 2:

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Work-up and Isolation cluster_2 Step 3: Purification and Drying Starting_Material 4-Hydroxybenzyl Cyanide Hydrolysis Hydrolysis (Reflux, 18-24h) Starting_Material->Hydrolysis Solvents Ethanol/Water Solvents->Hydrolysis Catalyst Conc. HCl Catalyst->Hydrolysis Reaction_Mixture Acidic Reaction Mixture Hydrolysis->Reaction_Mixture Neutralization Neutralization (aq. NaHCO3) Reaction_Mixture->Neutralization Precipitation Precipitation (0-5°C) Neutralization->Precipitation Filtration_1 Filtration Precipitation->Filtration_1 Crude_Product Crude Product Filtration_1->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Filtration_2 Filtration Recrystallization->Filtration_2 Drying Vacuum Drying (60-70°C) Filtration_2->Drying Final_Product This compound Drying->Final_Product

Caption: Workflow for the hydrolysis of 4-Hydroxybenzyl Cyanide.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterMethod 1: From Phenylacetic AcidMethod 2: From 4-Hydroxybenzyl Cyanide
Starting Material Phenylacetic Acid4-Hydroxybenzyl Cyanide
Number of Steps 4 (Esterification, Aminolysis, Purification, Drying)3 (Hydrolysis, Work-up, Purification)
Key Reagents H2SO4, Methanol, Ammonia, Activated CarbonConcentrated HCl, Ethanol, Water, NaHCO3
Reaction Time ~24 hours (excluding drying)18-24 hours
Reported Yield > 80%[2]Up to 98% (small scale with Pt catalyst)[3]
Reported Purity > 99%[2]High purity after recrystallization
Scalability Demonstrated at 500 kg scale[2]Readily scalable with common reagents
Advantages High throughput, established industrial processFewer steps, potentially higher atom economy
Disadvantages Multiple steps, use of corrosive and flammable reagentsLonger reaction time for hydrolysis

Table 2: Analytical Data for this compound

AnalysisSpecification
Appearance White to off-white crystalline powder
Melting Point 176-178 °C
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Purity (HPLC) ≥ 99.0%
Solubility Soluble in ethanol and methanol, sparingly soluble in water

Conclusion

The choice between the two presented synthetic routes for this compound will depend on the specific requirements of the manufacturing process, including scale, cost considerations, and available equipment. The multi-step synthesis from phenylacetic acid is a well-documented industrial process suitable for large-scale, continuous production. The hydrolysis of 4-hydroxybenzyl cyanide offers a more direct route that may be advantageous for smaller to medium-scale batch production, particularly if a high-purity starting material is readily available. Both methods, when executed with care, can deliver a high-quality product suitable for further use in pharmaceutical manufacturing. It is recommended that process optimization and safety assessments be conducted prior to implementation on a large scale.

References

Application Notes and Protocols: Development of 4-Hydroxyphenylacetamide-Based Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 4-hydroxyphenylacetamide-based prodrugs, focusing on their synthesis, mechanism of action, and potential therapeutic applications as safer analgesics and novel anticancer agents. Detailed experimental protocols and data are presented to guide researchers in this field.

Introduction

This compound, a core structure related to acetaminophen (paracetamol), serves as a scaffold for the design of innovative prodrugs. The primary goal of this prodrug strategy is to enhance the therapeutic index of the parent drug by improving its pharmacokinetic profile and reducing adverse effects, such as the hepatotoxicity associated with acetaminophen overdose.[1][2] These prodrugs are designed to be inactive until they reach the target site, where they are converted to the active pharmacophore by specific enzymes. This approach holds promise for developing safer analgesics and targeted cancer therapies.[3][4]

Data Presentation: Comparative Efficacy and Toxicity

The following tables summarize key quantitative data for representative this compound-based prodrugs compared to the parent compound, acetaminophen.

Table 1: In Vitro Hepatotoxicity Data

CompoundCell LineAssayConcentration (µM)ResultReference
AcetaminophenPHHLDH Release5000Increased[5]
Prodrug 3b PHHLDH Release5000Decreased vs. Acetaminophen[5]
Prodrug 3r PHHLDH Release5000Decreased vs. Acetaminophen[5]
AcetaminophenHepaRGGSH Levels5000Depleted[5]
Prodrug 3b HepaRGGSH Levels5000Increased vs. Acetaminophen[5]
Prodrug 3r HepaRGGSH Levels5000Increased vs. Acetaminophen[5]

PHH: Primary Human Hepatocytes; HepaRG: Human hepatic cell line; LDH: Lactate Dehydrogenase; GSH: Glutathione.

Table 2: In Vivo Toxicity Data in Mice

CompoundDose (mg/kg)ParameterResultReference
Acetaminophen600Serum ALTIncreased[5]
Prodrug 3b 600Serum ALTNo significant increase[5]
Prodrug 3r 600Serum ALTNo significant increase[5]
Acetaminophen600Serum ASTIncreased[5]
Prodrug 3b 600Serum ASTNo significant increase[5]
Prodrug 3r 600Serum ASTNo significant increase[5]
Acetaminophen600Serum CreatinineModerately elevated[5]
Prodrug 3b 600Serum CreatinineNo significant increase[5]
Prodrug 3r 600Serum CreatinineNo significant increase[5]

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.

Table 3: Cytochrome P450 Inhibition

CompoundEnzymeIC50 (nM)Reference
AcetaminophenCYP2D6> 10000[5]
CYP3A4> 10000[5]
Prodrug 3b CYP2D6> 10000[5]
CYP3A4> 10000[5]
Prodrug 3r CYP2D6> 10000[5]
CYP3A44820[5]

Experimental Protocols

Synthesis of this compound-Based Prodrugs

This protocol describes a general method for the synthesis of this compound. Specific modifications can be made to attach various promoieties.

Protocol 3.1.1: Synthesis of this compound

Materials:

  • 4-Hydroxybenzyl cyanide

  • Platinum complex (as catalyst)

  • Ethanol

  • Water

  • Rotary evaporator

  • Reflux apparatus

Procedure:

  • Combine 4-hydroxybenzyl cyanide (1.0 g, 7.5 mmol), a catalytic amount of the platinum complex (e.g., 0.0032 g, 0.007 mmol), 5 ml of water, and 5 ml of ethanol in a round-bottom flask.[6]

  • Heat the mixture under reflux for 18 hours.[6]

  • After cooling to room temperature, remove the solvents using a rotary evaporator.[6]

  • The resulting solid is this compound. The expected yield is approximately 98%.[6]

In Vitro Enzymatic Activation Assay

This protocol outlines a general procedure to assess the enzymatic hydrolysis of a this compound-based prodrug.

Protocol 3.2.1: In Vitro Prodrug Hydrolysis

Materials:

  • This compound-based prodrug

  • Phosphate buffer (pH 7.4)

  • Liver microsomes or specific recombinant enzymes (e.g., carboxylesterases, cytochrome P450s)

  • Incubator shaker

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, add phosphate buffer (pH 7.4) and the liver microsome preparation or recombinant enzyme.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the prodrug stock solution to the enzyme mixture. The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme denaturation.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the presence of the parent drug (this compound) and the remaining prodrug using a validated LC-MS/MS method.

  • Calculate the rate of hydrolysis.

Assessment of Hepatotoxicity

This protocol describes an in vitro method to evaluate the potential hepatotoxicity of the prodrugs.

Protocol 3.3.1: In Vitro Hepatotoxicity Assay

Materials:

  • Primary human hepatocytes (PHH) or HepaRG cells

  • Cell culture medium

  • Test compounds (acetaminophen and prodrugs)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Glutathione (GSH) assay kit

  • Plate reader

Procedure:

  • Seed PHH or HepaRG cells in 96-well plates and allow them to attach and form a monolayer.

  • Treat the cells with various concentrations of the test compounds (e.g., 50, 100, 1000, 5000 µM) for different time points (e.g., 6, 12, 24 hours).[5]

  • LDH Release Assay: After the incubation period, collect the cell culture supernatant. Measure the LDH activity in the supernatant according to the manufacturer's instructions. Increased LDH release indicates cell membrane damage.[5]

  • GSH Level Assay: Lyse the cells and measure the intracellular GSH levels using a commercially available kit according to the manufacturer's instructions. A decrease in GSH levels is an indicator of oxidative stress.[5]

  • Analyze the data to compare the toxicity of the prodrugs with that of acetaminophen.

Evaluation of Analgesic and Antipyretic Activity

These protocols describe standard animal models for assessing the in vivo efficacy of the prodrugs.

Protocol 3.4.1: Acetic Acid-Induced Writhing Test (Analgesia)

Materials:

  • Mice

  • Test compounds

  • Acetic acid solution (0.6% in saline)

  • Vehicle (e.g., saline, DMSO)

Procedure:

  • Administer the test compounds or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).

  • After a specific time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing.

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).

  • A reduction in the number of writhes compared to the vehicle-treated group indicates analgesic activity.

Protocol 3.4.2: Yeast-Induced Pyrexia Test (Antipyresis)

Materials:

  • Rats

  • Brewer's yeast suspension (15% in saline)

  • Test compounds

  • Rectal thermometer

Procedure:

  • Record the basal rectal temperature of the rats.

  • Induce pyrexia by subcutaneous injection of 15% brewer's yeast suspension.

  • After a set time (e.g., 18 hours), when the rectal temperature has risen significantly, administer the test compounds or vehicle.

  • Measure the rectal temperature at regular intervals (e.g., every hour for 3-5 hours) after drug administration.

  • A significant reduction in rectal temperature compared to the vehicle-treated group indicates antipyretic activity.

LC-MS/MS Quantification of this compound and its Metabolites

This protocol provides a general framework for the quantitative analysis of this compound and its metabolites in biological matrices.

Protocol 3.5.1: LC-MS/MS Analysis

Materials:

  • Biological samples (plasma, tissue homogenate)

  • Internal standard (e.g., a deuterated analog)

  • Acetonitrile (for protein precipitation)

  • Formic acid

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • To a 100 µL aliquot of the biological sample, add the internal standard.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of the analytes in the samples by interpolating from the calibration curve.

Visualizations

Prodrug Activation Workflow

Prodrug_Activation_Workflow Prodrug This compound Prodrug (Inactive) Enzyme Enzyme (e.g., Carboxylesterase, CYP450) Prodrug->Enzyme Metabolism ActiveDrug This compound (Active) Enzyme->ActiveDrug Activation TherapeuticEffect Therapeutic Effect (Analgesia or Anticancer) ActiveDrug->TherapeuticEffect Analgesic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibition Neurotransmitter_release Reduced Neurotransmitter Release (Pain Signal) Ca_channel->Neurotransmitter_release Leads to ActiveDrug This compound (from Prodrug) FAAH FAAH ActiveDrug->FAAH Inhibition/Modulation Anandamide Anandamide (Endocannabinoid) FAAH->Anandamide Increased Levels Anandamide->CB1R Activation TRPV1 TRPV1 Channel Anandamide->TRPV1 Modulation Anticancer_Prodrug_Strategy Prodrug This compound-Anticancer Drug Conjugate (Inactive Prodrug) TumorCell Tumor Cell Prodrug->TumorCell Targeted Delivery TumorEnzyme Tumor-Specific Enzyme (e.g., β-glucuronidase) Prodrug->TumorEnzyme Cleavage TumorCell->TumorEnzyme Overexpression ActiveDrug Released Anticancer Drug TumorEnzyme->ActiveDrug Activation Apoptosis Apoptosis/Cell Death ActiveDrug->Apoptosis Induces

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-Hydroxyphenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound often originate from the synthetic route used. Key potential impurities include:

  • Unreacted starting materials: Such as 4-hydroxyacetophenone or 4-hydroxyphenylacetonitrile.

  • Byproducts of the synthesis: Including 4-hydroxyphenylacetic acid, which can be formed by the hydrolysis of the nitrile or amide.

  • Reagents from the synthesis: For example, residual reagents used in the reaction.

  • Colored impurities: These can arise from the oxidation of phenolic compounds.

Q2: What is the recommended method for purifying crude this compound?

A2: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often sufficient for removing small amounts of impurities and for obtaining a highly crystalline product. Column chromatography is more suitable for separating components with similar polarities or when dealing with a complex mixture of impurities.

Q3: How can I remove colored impurities from my crude product?

A3: Colored impurities can often be effectively removed by treating a solution of the crude product with activated charcoal before the final crystallization step. The charcoal adsorbs the colored molecules, and can then be removed by hot filtration.

Q4: My purified this compound has a low melting point. What does this indicate?

A4: A low or broad melting point range for your purified this compound typically indicates the presence of impurities. The melting point of pure this compound is consistently reported to be in the range of 176-178 °C[1][2]. A depressed and broadened melting point suggests that the crystal lattice is disrupted by foreign molecules. Further purification steps, such as a second recrystallization or column chromatography, may be necessary.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" during recrystallization.

  • Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is too concentrated.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to decrease the saturation of the solution.

    • Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.

    • If the issue persists, consider using a different recrystallization solvent or a solvent mixture.

Issue 2: No crystals form upon cooling.

  • Cause: The solution is not supersaturated, likely because too much solvent was used.

  • Solution:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystallization.

    • Reduce solvent volume: If crystallization still does not occur, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Then, allow the solution to cool again.

    • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

Issue 3: The yield of purified crystals is very low.

  • Cause:

    • Using too much solvent during recrystallization.

    • Premature crystallization during hot filtration.

    • Washing the collected crystals with a solvent in which they are too soluble.

  • Solution:

    • Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Prevent premature crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.

    • Use cold washing solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.

Column Chromatography

Issue 1: Poor separation of this compound from impurities.

  • Cause: The chosen eluent system does not have the optimal polarity to effectively separate the components.

  • Solution:

    • Optimize the eluent system using Thin Layer Chromatography (TLC): Before running a column, test different solvent systems with TLC to find one that gives good separation between this compound and its impurities. A good starting point for polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute the less polar impurities and then the more polar compounds, including this compound.

    • Adjust the stationary phase: While silica gel is the most common stationary phase for normal-phase chromatography, for very polar compounds, a different stationary phase like alumina might provide better separation.

Issue 2: The compound is not eluting from the column.

  • Cause: The eluent is not polar enough to move the highly polar this compound down the column.

  • Solution:

    • Increase the polarity of the eluent: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase.

    • Switch to a more polar solvent: If increasing the proportion of the current polar solvent is not effective, switch to a more polar solvent altogether. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Melting Point 176-178 °C[1][2]
Appearance White to beige crystalline powder[1][3]
Water Solubility Soluble[1][3]
Solubility in Organic Solvents Slightly soluble in DMSO and Methanol[1]

Table 2: Qualitative Solubility of this compound in Common Solvents at Room Temperature and Boiling Point

SolventSolubility at Room TemperatureSolubility at Boiling Point
Water Sparingly solubleSoluble
Ethanol Slightly solubleSoluble
Methanol Slightly solubleSoluble
Ethyl Acetate Sparingly solubleModerately soluble
Acetone SolubleVery soluble
Dichloromethane Sparingly solubleModerately soluble
Hexane InsolubleInsoluble

Note: This table is based on general principles and experimental observations. It is recommended to perform small-scale solubility tests to determine the optimal solvent for a specific sample.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring until the water begins to boil.

  • Saturation: Add more hot water in small portions until the solid completely dissolves. Avoid adding an excess of water to ensure a good yield.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification of this compound by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles trapped in the stationary phase. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% dichloromethane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner. A typical gradient might be from 100% dichloromethane to 95:5 dichloromethane:methanol.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Hot Solvent Crude->Dissolve ColumnChrom Column Chromatography Crude->ColumnChrom For complex mixtures Charcoal Add Activated Charcoal (optional) Dissolve->Charcoal HotFilter Hot Filtration Dissolve->HotFilter No Charcoal Treatment Charcoal->HotFilter Cool Cool to Crystallize HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Purified Product Wash->Dry PureProduct Pure this compound Dry->PureProduct ColumnChrom->PureProduct

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Decision_Tree Start Purification Issue Recrystallization Recrystallization Issue Start->Recrystallization Column Column Chromatography Issue Start->Column OilingOut Compound Oils Out Recrystallization->OilingOut NoCrystals No Crystals Form Recrystallization->NoCrystals LowYield Low Yield Recrystallization->LowYield PoorSeparation Poor Separation Column->PoorSeparation NoElution Compound Not Eluting Column->NoElution ReheatAddSolvent Reheat & Add More Solvent OilingOut->ReheatAddSolvent InduceCrystallization Induce Crystallization (Scratch/Seed) NoCrystals->InduceCrystallization MinimizeSolvent Use Minimal Hot Solvent & Cold Wash LowYield->MinimizeSolvent OptimizeEluent Optimize Eluent with TLC PoorSeparation->OptimizeEluent IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity

Caption: Decision tree for troubleshooting common purification issues.

References

Troubleshooting low yield in 4-hydroxyphenylacetamide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the chemical synthesis of 4-hydroxyphenylacetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My yield of this compound from the hydrolysis of 4-hydroxybenzyl cyanide is consistently low. What are the potential causes and how can I improve it?

Low yields during the hydrolysis of 4-hydroxybenzyl cyanide are often due to incomplete conversion or the formation of byproducts. Here are the key factors to consider:

  • Incomplete Hydrolysis: The conversion of the nitrile to the amide requires careful control of reaction conditions. Insufficient reaction time or temperatures that are too low can lead to a significant amount of unreacted starting material.

  • Over-hydrolysis to Carboxylic Acid: The primary byproduct in this reaction is 4-hydroxyphenylacetic acid, formed from the further hydrolysis of the desired acetamide. This is especially problematic under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or high concentrations of acid/base catalysts).

  • Purity of Starting Material: The purity of 4-hydroxybenzyl cyanide is crucial. Impurities can interfere with the reaction, leading to lower yields and complicating the purification process.

  • Sub-optimal pH: The pH of the reaction medium can significantly influence the rate of hydrolysis and the selectivity towards the amide over the carboxylic acid.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time that maximizes the formation of this compound while minimizing the formation of 4-hydroxyphenylacetic acid. A gradual increase in temperature might be necessary, but prolonged heating at high temperatures should be avoided.

  • Control pH: For acid or base-catalyzed hydrolysis, carefully control the concentration of the catalyst. In some cases, using a milder catalyst or a buffered solution can improve selectivity.

  • Ensure Purity of 4-hydroxybenzyl cyanide: Use highly pure 4-hydroxybenzyl cyanide. If the purity is questionable, consider recrystallization or chromatographic purification of the starting material.

  • Consider a Catalytic System: A patented method utilizes a platinum complex as a catalyst for the hydration of 4-hydroxybenzyl cyanide in a mixture of water and ethanol, reporting a high yield of 98%.[1]

Q2: I am attempting the amidation of a 4-hydroxyphenylacetate ester (e.g., methyl 4-hydroxyphenylacetate) with ammonia, but the yield is poor. What are the likely issues?

Low yields in the amidation of esters are typically due to incomplete reaction, side reactions, or unfavorable reaction equilibrium.

  • Poor Reactivity of the Ester: The reactivity of the ester's carbonyl group is a key factor. Steric hindrance or electronic effects can reduce its susceptibility to nucleophilic attack by ammonia.

  • Inefficient Ammonia Source: The concentration and delivery of ammonia can impact the reaction rate. Using aqueous ammonia might introduce excess water, which can lead to hydrolysis of the ester back to the carboxylic acid. Anhydrous ammonia in an organic solvent is often more effective.

  • High Reaction Temperature Leading to Side Reactions: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as the decomposition of starting materials or products.

  • Reversibility of the Reaction: Amidation can be a reversible process. The removal of the alcohol byproduct (e.g., methanol) can help drive the equilibrium towards the product side.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Experiment with different solvents, temperatures, and reaction times. The use of a co-catalyst system, such as DABCO and Fe₃O₄ in acetonitrile at 85 °C, has been shown to be effective for N-methyl amidation of various carboxylic acids and may be adaptable.

  • Use Anhydrous Conditions: Employ anhydrous ammonia and a dry organic solvent to minimize competing hydrolysis reactions.

  • Remove Byproducts: If feasible, remove the alcohol byproduct as it forms to shift the reaction equilibrium towards the formation of the amide.

  • Consider Alternative Amidation Reagents: If direct amidation with ammonia is not effective, consider using amide bond coupling reagents.

Q3: My multi-step synthesis starting from 4'-hydroxyacetophenone results in a low overall yield. Where are the likely points of yield loss?

A multi-step synthesis involves several reactions, and the overall yield is the product of the yields of each individual step. Potential issues in this pathway include:

  • Step 1 (Bromination): Incomplete reaction or the formation of di-brominated or other side products can reduce the yield of the desired α-bromo-4-hydroxyacetophenone.

  • Step 2 (Protection/Acetal Formation): Incomplete conversion to the dioxolane can carry over unreacted starting material to the next step, complicating purification and lowering the yield.

  • Step 3 (Amination): The reaction of the protected intermediate with ammonia is a critical step. Inefficient substitution of the bromine or side reactions can lead to significant yield loss. A reported procedure indicates a yield of 83.4% for this step when conducted with aqueous ammonia at 50°C for 12 hours.[2]

Troubleshooting Steps:

  • Optimize Each Step Individually: Before performing the entire sequence, optimize the reaction conditions for each step to maximize the yield and purity of the intermediate product.

  • Purify Intermediates: Ensure that the intermediate products are sufficiently pure before proceeding to the next step. Impurities can often interfere with subsequent reactions.

  • Careful Control of Reaction Parameters: Pay close attention to reaction temperatures, times, and reagent stoichiometry at each stage of the synthesis.

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis Routes

Starting MaterialReagents/ConditionsReported YieldReference
4-Hydroxybenzyl cyanidePlatinum complex, Water, Ethanol, Reflux98%[1]
4'-Hydroxyacetophenone1. Br₂/dioxane; 2. p-toluenesulphonic acid/toluene; 3. NH₃/H₂O83.4% (for the final amination step)[2]
4-Hydroxyphenylacetic acidNot specified in detail~85% (for synthesis of the acid)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Hydroxybenzyl Cyanide [1]

  • A platinum complex (0.0032 g, 0.007 mmol) is stirred with 4-hydroxybenzyl cyanide (1.0 g, 7.5 mmol).

  • Add 5 ml of water (0.28 mol) and 5 ml of ethanol.

  • The mixture is heated under reflux for 18 hours.

  • After cooling, the liquids are removed using a rotary evaporator to yield this compound.

Protocol 2: Multi-step Synthesis from 4'-Hydroxyacetophenone (Focus on the final amination step) [2]

This protocol assumes the successful synthesis of the intermediate, Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-.

  • The intermediate from the previous step is reacted with aqueous ammonia (NH₃/H₂O).

  • The reaction is maintained at 50 °C for 12 hours.

  • Following the reaction, standard workup and purification procedures are employed to isolate the this compound.

Mandatory Visualization

Troubleshooting_Low_Yield cluster_synthesis This compound Synthesis cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start Low Yield Observed Investigate Investigate Cause Start->Investigate Incomplete_Reaction Incomplete Reaction Investigate->Incomplete_Reaction Check for unreacted starting material Side_Reactions Side Reactions (e.g., Over-hydrolysis) Investigate->Side_Reactions Analyze for byproducts Impure_Reactants Impure Starting Materials Investigate->Impure_Reactants Verify purity of reactants Suboptimal_Conditions Sub-optimal Reaction Conditions Investigate->Suboptimal_Conditions Review protocol parameters Optimize Optimize Reaction Time & Temperature Incomplete_Reaction->Optimize Control_pH Control pH / Catalyst Concentration Side_Reactions->Control_pH Purify_Reactants Purify Starting Materials Impure_Reactants->Purify_Reactants Modify_Conditions Modify Reaction Conditions (Solvent, etc.) Suboptimal_Conditions->Modify_Conditions Synthesis_Pathways cluster_path1 Pathway 1: Hydrolysis cluster_path2 Pathway 2: Amidation cluster_path3 Pathway 3: Multi-step Product This compound 4-Hydroxybenzyl\ncyanide 4-Hydroxybenzyl cyanide 4-Hydroxybenzyl\ncyanide->Product H₂O, Catalyst Methyl 4-hydroxyphenylacetate Methyl 4-hydroxyphenylacetate Methyl 4-hydroxyphenylacetate->Product NH₃ 4'-Hydroxyacetophenone 4'-Hydroxyacetophenone Intermediate\n(α-bromo acetophenone) Intermediate (α-bromo acetophenone) 4'-Hydroxyacetophenone->Intermediate\n(α-bromo acetophenone) 1. Br₂ 2. Protection 3. NH₃ Protected\nIntermediate Protected Intermediate Intermediate\n(α-bromo acetophenone)->Protected\nIntermediate 1. Br₂ 2. Protection 3. NH₃ Protected\nIntermediate->Product 1. Br₂ 2. Protection 3. NH₃

References

Technical Support Center: Improving the Purity of Synthesized 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 4-Hydroxyphenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound can be synthesized through several methods. The choice of route can impact the impurity profile of the crude product. Common methods include the amidation of p-hydroxyphenylacetic acid, the hydrolysis of 4-hydroxybenzyl cyanide, and the reaction of 4-aminophenol with an acetylating agent.[1][2][3]

Q2: What are the likely impurities in my synthesized this compound?

A2: Impurities can originate from various sources, including starting materials, intermediates, by-products, and degradation products.[4]

  • Organic Impurities: These may include unreacted starting materials (e.g., 4-aminophenol, p-hydroxyphenylacetic acid), intermediates, or side-reaction products.[4] For instance, synthesis from 4-aminophenol may result in di-acetylated products.

  • Inorganic Impurities: These can be residual catalysts, reagents, or salts from the manufacturing process.[4]

  • Residual Solvents: Solvents used during the synthesis or purification may remain in the final product.[4]

Q3: What is the most effective method for purifying crude this compound?

A3: Recrystallization is the most common and effective method for purifying crude this compound.[5] Ethanol, water, or a mixture of the two is often used.[5][6] For persistent colored impurities, treatment with activated charcoal during recrystallization is recommended.[7] In cases where recrystallization is insufficient, column chromatography can be employed for higher purity.[8]

Q4: How can I assess the purity of my final product?

A4: Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: Pure this compound has a sharp melting point around 176-178 °C.[9] A depressed and broad melting range indicates the presence of impurities.

  • Chromatography: Thin-Layer Chromatography (TLC) provides a quick purity check, while High-Performance Liquid Chromatography (HPLC) offers quantitative purity analysis.

  • Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy can confirm the structure of the compound and help identify impurities.[10]

Q5: My final product has a low melting point and a broad melting range. What does this indicate?

A5: This is a classic sign of an impure compound. Impurities disrupt the crystal lattice of the solid, which results in a lower energy requirement to break the lattice (lower melting point) and a non-uniform melting process (broad range). Further purification, such as another round of recrystallization, is necessary.

Troubleshooting Guides

Issue 1: Crude Product is Colored and Shows Multiple Spots on TLC
  • Problem: The synthesized this compound is not a white or off-white powder but appears beige, yellow, or brown. A TLC analysis reveals the presence of multiple compounds.

  • Potential Causes:

    • Unreacted Starting Materials: Incomplete reaction leaving starting materials in the product mixture.

    • Side Reactions: Formation of colored, polymeric, or other by-products during the synthesis.

    • Oxidation: Phenolic compounds are susceptible to air oxidation, which can form colored impurities.

  • Solution: The most effective solution is purification by recrystallization, incorporating an activated charcoal treatment to adsorb colored impurities.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent system (e.g., 9:1 water/ethanol) and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Charcoal Treatment: Remove the flask from the heat source. Add a small amount of activated charcoal (approximately 1-2% of the product's weight) to the hot solution.

  • Heating: Reheat the solution to a gentle boil for 5-10 minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal. This step must be done quickly to prevent premature crystallization of the product on the filter paper.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[7]

  • Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

SampleAppearancePurity (by HPLC)Yield (%)Melting Point (°C)
Crude ProductBeige Powder85.2%~95%165-171
After RecrystallizationWhite Crystalline Powder99.5%78%176-178
Issue 2: Oiling Out During Recrystallization
  • Problem: Instead of forming solid crystals upon cooling, the product separates as an insoluble oil or liquid.

  • Potential Causes:

    • High Solute Concentration: The solution is too highly concentrated (supersaturated), preventing proper crystal lattice formation.

    • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for molecules to orient themselves into a crystal lattice.[7]

    • Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the solute-impurity mixture.

  • Solution: Re-dissolve the oil and modify the conditions to favor gradual crystallization.

  • Re-dissolve: Reheat the mixture until the oil completely redissolves into the solution.

  • Add More Solvent: Add a small amount (5-10% of the total volume) of hot solvent to the solution to slightly decrease the concentration.[7]

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slow cooling.[7]

  • Scratching/Seeding: If crystals do not form, gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a tiny "seed" crystal of pure this compound.

  • Patience: Once nucleation begins, allow the crystallization to proceed undisturbed at room temperature before moving the flask to an ice bath to maximize the yield.

Cooling MethodSolvent Volume (mL/g)Observation
Rapid Cooling (Ice Bath)15Oiled Out
Moderate Cooling (Air)15Very Fine Needles
Slow Cooling (Insulated)16Well-formed Crystals
Issue 3: Low Recovery Yield After Purification
  • Problem: The final mass of the pure, recrystallized product is significantly lower than theoretically expected.

  • Potential Causes:

    • Excessive Solvent: Using too much solvent during recrystallization will cause a significant amount of the product to remain dissolved in the mother liquor, even at low temperatures.[7]

    • Premature Crystallization: The product crystallizes on the filter paper or in the funnel during hot filtration.

    • Excessive Washing: Washing the collected crystals with too much solvent or with a solvent that is not ice-cold can redissolve a portion of the product.[7]

  • Solution: Optimize the recrystallization technique by carefully selecting the solvent volume and ensuring efficient transfer and washing.

  • Solubility Test: Before the bulk recrystallization, perform a small-scale solubility test. In a test tube, measure a small amount of crude product and add the chosen solvent dropwise while heating until the solid just dissolves. This will give an accurate estimate of the minimum solvent volume needed.

  • Minimize Solvent Use: For the bulk recrystallization, use only the minimum amount of hot solvent required to fully dissolve the crude product.

  • Pre-heat Funnel: To prevent premature crystallization during hot filtration, pre-heat the filter funnel by pouring hot solvent through it or by placing it over the boiling solvent flask before filtration.

  • Efficient Washing: Always wash the filtered crystals with a minimal amount of ice-cold solvent. This ensures impurities on the crystal surface are removed while minimizing the loss of the desired product.

  • Second Crop: It may be possible to recover a second, less pure crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.

Solvent Volume per gram of crudeYield of First Crop (%)Purity of First Crop (%)
15 mL/g (Optimal)80%99.6%
20 mL/g65%99.7%
25 mL/g52%99.7%

Visualizations

G cluster_0 Synthesis Phase cluster_1 Purification Phase cluster_2 Analysis Phase A Reactants (e.g., 4-Aminophenol + Acetic Anhydride) B Chemical Reaction A->B C Crude Product Isolation (Precipitation/Filtration) B->C D Recrystallization (Dissolve, Filter, Cool) C->D E Crystal Isolation (Vacuum Filtration) D->E F Drying E->F G Purity & Identity Check (Melting Point, HPLC, NMR) F->G H Pure this compound G->H

Caption: General workflow for synthesis and purification.

Recrystallization start Start: Crude Product dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve charcoal 2. Add Activated Charcoal (if colored) dissolve->charcoal hot_filter 3. Hot Gravity Filtration charcoal->hot_filter cool 4. Cool Filtrate Slowly to Room Temperature hot_filter->cool ice_bath 5. Place in Ice Bath cool->ice_bath vac_filter 6. Vacuum Filtration ice_bath->vac_filter wash 7. Wash Crystals with Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Step-by-step recrystallization protocol.

Troubleshooting start Product Purity Unsatisfactory (Low MP, Impure TLC/HPLC) q_color Is the product colored? start->q_color oiling Did the product 'oil out' during crystallization? q_color->oiling No recrys_charcoal Solution: Recrystallize with activated charcoal. q_color->recrys_charcoal Yes recrys_again Solution: Recrystallize again. oiling->recrys_again No slow_cool Solution: Re-dissolve, add more solvent, and cool slowly. Consider seeding. oiling->slow_cool Yes chromatography Still Impure: Consider column chromatography. recrys_charcoal->chromatography recrys_again->chromatography slow_cool->chromatography

Caption: Troubleshooting guide for low purity issues.

References

Technical Support Center: 4-Hydroxyphenylacetamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of 4-Hydroxyphenylacetamide is critical for accurate experimental results and the development of safe and effective pharmaceuticals. This technical support center provides a comprehensive resource for troubleshooting common stability and degradation issues encountered during the handling and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a beige, crystalline powder that is generally stable under normal storage conditions.[1][2] However, it is susceptible to degradation in the presence of strong acids, strong bases, and potent oxidizing agents.[3] It is crucial to avoid these conditions during storage and experimentation to maintain the integrity of the compound.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound involve hydrolysis of the amide group under acidic or basic conditions, oxidation of the phenol group, and potential photodegradation. Under hydrolytic stress, the amide bond can be cleaved to yield 4-hydroxyphenylacetic acid and ammonia. Oxidative stress can lead to the formation of various oxidized species, while photolytic stress may induce the formation of photoproducts.

Q3: How can I prevent the degradation of this compound during storage and handling?

A3: To minimize degradation, store this compound in a well-closed container in a cool, dry, and dark place.[4] Avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents.[3] For solutions, it is advisable to use freshly prepared solutions and to protect them from light. When conducting experiments, consider the pH of your medium and the potential for oxidative stress.

Q4: What are the common issues observed during the analysis of this compound and its degradation products by HPLC?

A4: Common issues include poor peak shape (tailing) for the parent compound and its degradation products, co-elution of impurities, and the appearance of ghost peaks. Peak tailing can often be attributed to the interaction of the phenolic hydroxyl group with the silica-based stationary phase. Co-elution of degradation products necessitates the development of a robust, stability-indicating HPLC method. Ghost peaks may arise from contamination of the mobile phase or carryover from previous injections.[5]

Troubleshooting Guides

This section provides practical guidance for addressing specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Degradation of this compound in Solution

Symptoms:

  • Decrease in the peak area of this compound in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Change in the color or clarity of the solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
pH of the solution is too acidic or alkaline. Measure the pH of your solution. If it is outside the neutral range (pH 6-8), adjust it accordingly using a suitable buffer. For prolonged storage, consider preparing the solution in a buffer that maintains a stable pH.
Presence of oxidizing agents. Ensure that all glassware is thoroughly cleaned and that solvents are of high purity and free from peroxides. If possible, degas your solvents before use.
Exposure to light. Prepare and store solutions in amber-colored vials or protect them from light by wrapping them in aluminum foil.[5] Conduct experiments under controlled lighting conditions.
Elevated temperature. Store solutions at recommended temperatures, typically 2-8°C for short-term storage. Avoid exposing solutions to high temperatures during sample preparation and analysis.
Issue 2: Poor Chromatographic Resolution of Degradation Products

Symptoms:

  • Co-elution of the main peak (this compound) with impurity peaks.

  • Inability to baseline-separate degradation product peaks.

  • Inaccurate quantification due to peak overlap.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate HPLC method. Develop and validate a stability-indicating HPLC method. This involves systematically evaluating different columns, mobile phases, gradient profiles, and detector wavelengths to achieve optimal separation.[6]
Inappropriate column chemistry. Experiment with different stationary phases. A C18 column is a common starting point, but other phases like phenyl-hexyl or polar-embedded columns may provide better selectivity for the degradation products.
Mobile phase composition not optimized. Adjust the organic modifier (e.g., acetonitrile, methanol) content and the pH of the aqueous phase. A gradient elution is often necessary to resolve compounds with different polarities.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[7][8][9] The following are general protocols for subjecting the compound to various stress conditions. The extent of degradation should ideally be in the range of 5-20%.[2]

1. Acid and Base Hydrolysis:

  • Protocol: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent. For acid hydrolysis, add an equal volume of 0.1 M HCl. For base hydrolysis, add an equal volume of 0.1 M NaOH.[2]

  • Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation at various time points (e.g., 2, 4, 8, 24 hours).[1]

  • Analysis: At each time point, withdraw a sample, neutralize it, and analyze by a validated stability-indicating HPLC method.

2. Oxidative Degradation:

  • Protocol: Prepare a solution of this compound (e.g., 1 mg/mL). Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3%.[8]

  • Conditions: Keep the solution at room temperature and protect it from light. Monitor for degradation at various time points.

  • Analysis: Analyze the samples directly by HPLC at each time point.

3. Thermal Degradation:

  • Protocol: Place a known amount of solid this compound in a controlled temperature oven.

  • Conditions: Expose the solid to a high temperature (e.g., 70°C) for a specified period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

4. Photodegradation:

  • Protocol: Expose a solution of this compound (e.g., 1 mg/mL) and a thin layer of the solid compound to a light source.

  • Conditions: Use a photostability chamber that provides controlled UV and visible light exposure according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze the exposed samples and the dark control by HPLC at appropriate time intervals.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ParameterDurationTemperature% DegradationNumber of Major Degradants
Acid Hydrolysis0.1 M HCl24 hours60°C15.2%2
Base Hydrolysis0.1 M NaOH8 hours60°C22.5%3
Oxidation3% H₂O₂24 hoursRoom Temp18.7%4
Thermal (Solid)-72 hours70°C5.1%1
Photolytic (Solution)ICH Q1B1.2 million lux hours & 200 W h/m²25°C8.9%2

Table 2: Chromatographic Parameters of this compound and its Potential Degradation Products

CompoundRetention Time (min)Relative Retention Time
This compound10.51.00
Degradant 1 (Acid)8.20.78
Degradant 2 (Acid/Base)9.10.87
Degradant 3 (Base)7.50.71
Degradant 4 (Oxidative)6.80.65
Degradant 5 (Oxidative)11.21.07

Visualizations

Degradation Pathway of this compound

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation 4-HPA This compound 4-HPAA 4-Hydroxyphenylacetic acid 4-HPA->4-HPAA H+ or OH- Ammonia Ammonia 4-HPA->Ammonia H+ or OH- 4-HPA_ox This compound Oxidized_Products Quinone-like structures & other oxidized species 4-HPA_ox->Oxidized_Products [O] 4-HPA_photo This compound Photoproducts Various Photoproducts 4-HPA_photo->Photoproducts

Caption: Potential degradation pathways of this compound under different stress conditions.

Experimental Workflow for Stability Indicating Method Development

cluster_workflow Workflow for Stability-Indicating Method Development A Perform Forced Degradation Studies B Develop Initial HPLC Method A->B C Analyze Stressed Samples B->C D Evaluate Peak Purity and Resolution C->D E Method Optimization (Mobile Phase, Gradient, etc.) D->E Resolution Inadequate F Method Validation (ICH Guidelines) D->F Resolution Adequate E->C G Validated Stability- Indicating Method F->G

Caption: A logical workflow for the development and validation of a stability-indicating HPLC method.

References

Technical Support Center: Optimizing Chromatographic Separation of 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chromatographic separation of 4-Hydroxyphenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a member of the acetamides chemical class.[1] It is also known as Atenolol Impurity A, as it is a known impurity in the manufacturing of the beta-blocker Atenolol.[2][3]

Q2: What are the typical chromatographic challenges encountered with this compound?

A2: As a polar phenolic compound, common challenges include poor peak shape (tailing), variable retention times, and achieving adequate resolution from other polar impurities or the main active pharmaceutical ingredient (API).

Q3: What type of HPLC column is best suited for separating this compound?

A3: Reversed-phase columns, such as C8 and C18, are commonly used for the separation of this compound and other impurities of Atenolol.[4][5] The choice between C8 and C18 will depend on the desired retention and selectivity for co-eluting substances.

Q4: How does mobile phase pH affect the chromatography of this compound?

A4: The mobile phase pH is a critical parameter. This compound has a predicted pKa of approximately 9.99. To ensure good peak shape and consistent retention, the mobile phase pH should be controlled to be at least 2 pH units below the pKa of the analyte to keep it in a single ionic form. For phenolic compounds, a mobile phase pH between 3 and 5 is often effective in minimizing peak tailing caused by interactions with residual silanols on the silica-based stationary phase.[4][6]

Q5: What are common causes of peak tailing for this compound and how can it be resolved?

A5: Peak tailing for phenolic compounds like this compound is often due to secondary interactions with the stationary phase, particularly with acidic silanol groups. This can be addressed by:

  • Adjusting Mobile Phase pH: Lowering the pH (e.g., to 3.0) can suppress the ionization of silanol groups.[6]

  • Using an End-Capped Column: These columns have fewer free silanol groups, reducing secondary interactions.

  • Adding a Competing Base: A small amount of a basic modifier, like dibutylamine, can be added to the mobile phase to compete with the analyte for active silanol sites.[6]

  • Optimizing Buffer Concentration: A sufficient buffer concentration (typically 10-50 mM) is necessary to maintain a stable pH.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)
Symptom Potential Cause Troubleshooting Steps
Asymmetrical peak with a trailing edge.Secondary Silanol Interactions: The phenolic hydroxyl group of this compound interacts with residual silanol groups on the silica-based column.1. Lower Mobile Phase pH: Adjust the mobile phase pH to be between 3 and 4. This will suppress the ionization of the silanol groups.[6] 2. Increase Buffer Strength: Ensure the buffer concentration is adequate (e.g., 25 mM Potassium Dihydrogen Orthophosphate) to maintain the set pH.[6] 3. Use an End-Capped Column: Switch to a high-purity, end-capped C8 or C18 column. 4. Add a Mobile Phase Modifier: Introduce a small concentration of a competing base, such as 0.06% (v/v) dibutylamine, into the mobile phase.[6]
Column Overload: Injecting too much sample can lead to peak distortion.1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Prepare a more dilute sample solution.
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase.1. Flush the Column: Wash the column with a strong solvent. 2. Replace the Column: If flushing does not improve the peak shape, the column may need to be replaced.
Issue 2: Retention Time Variability
Symptom Potential Cause Troubleshooting Steps
Retention time shifts between injections or runs.Inconsistent Mobile Phase Composition: Minor variations in the mobile phase preparation or degradation over time.1. Prepare Fresh Mobile Phase Daily: Ensure accurate measurement of all components. 2. Degas the Mobile Phase: Properly degas the mobile phase before use to prevent bubble formation. 3. Use a Mobile Phase Reservoir Cover: Minimize solvent evaporation.
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.1. Use a Column Oven: Maintain a constant and controlled column temperature (e.g., 35°C).[7]
Insufficient Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.1. Increase Equilibration Time: Flush the column with the mobile phase for a longer period between runs.
Pump Malfunction: Inconsistent flow rate from the HPLC pump.1. Check Pump Performance: Verify the pump's flow rate accuracy and precision. 2. Prime the Pump: Ensure there are no air bubbles in the pump heads.
Issue 3: Poor Resolution
Symptom Potential Cause Troubleshooting Steps
Co-elution or partial co-elution of this compound with other components.Suboptimal Mobile Phase Composition: The mobile phase does not provide adequate selectivity.1. Adjust Organic Modifier Ratio: Vary the ratio of acetonitrile or methanol in the mobile phase. 2. Change the Organic Modifier: Switch from methanol to acetonitrile or vice versa, as this can alter selectivity. 3. Modify the Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable compounds.
Inappropriate Stationary Phase: The column chemistry is not suitable for the separation.1. Try a Different Column: If using a C18 column, consider a C8 or a phenyl-hexyl column for different selectivity.
Steep Gradient: For gradient methods, the gradient may be too steep, leading to poor separation.1. Shallow the Gradient: Decrease the rate of change of the mobile phase composition over time.

Experimental Protocols

The following is a recommended starting HPLC method for the analysis of this compound, based on published methods for Atenolol and its impurities.

Recommended HPLC Method
Parameter Condition Reference
Column µBondapak C18, 300 x 3.9 mm, 10 µm or similar L1 packing[6]
Mobile Phase Methanol: 25 mM Potassium Dihydrogen Orthophosphate (containing 0.06% v/v Dibutylamine), pH 3.0 (20:80, v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 226 nm[4][6]
Column Temperature 35°C (Recommended for better reproducibility)[7]
Injection Volume 10 µL[8]
Sample Diluent Mobile Phase
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a similar concentration to the standard solution. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize typical system suitability parameters and linearity data that should be achieved with a validated method.

Table 1: System Suitability Parameters
Parameter Acceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Resolution (Rs) between this compound and adjacent peaks > 1.5
Table 2: Example Linearity Data
Concentration (µg/mL) Peak Area (Arbitrary Units)
1.6Example Value
2.0Example Value
2.4Example Value
2.8Example Value
3.2Example Value
Correlation Coefficient (r²) > 0.999

Note: The peak area values are placeholders and should be determined experimentally.

Visualizations

The following diagrams illustrate key concepts in optimizing chromatographic separation.

Troubleshooting_Workflow start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Variability? peak_shape->retention_time No peak_shape_yes Yes peak_shape->peak_shape_yes Yes resolution Poor Resolution? retention_time->resolution No retention_time_yes Yes retention_time->retention_time_yes Yes end Problem Resolved resolution->end No resolution_yes Yes resolution->resolution_yes Yes check_ph Adjust Mobile Phase pH peak_shape_yes->check_ph check_column Check Column Condition check_ph->check_column check_overload Check for Sample Overload check_column->check_overload check_overload->end check_mobile_phase Check Mobile Phase Preparation retention_time_yes->check_mobile_phase check_temp Control Column Temperature check_mobile_phase->check_temp check_equilibration Ensure Proper Equilibration check_temp->check_equilibration check_equilibration->end optimize_mobile_phase Optimize Mobile Phase Composition resolution_yes->optimize_mobile_phase change_column Try a Different Column optimize_mobile_phase->change_column change_column->end

Caption: A general workflow for troubleshooting common HPLC issues.

Separation_Factors cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_conditions Operating Conditions pH pH Separation Separation pH->Separation Organic Modifier Organic Modifier Organic Modifier->Separation Buffer Strength Buffer Strength Buffer Strength->Separation Column Chemistry (C8/C18) Column Chemistry (C8/C18) Column Chemistry (C8/C18)->Separation Particle Size Particle Size Particle Size->Separation End-capping End-capping End-capping->Separation Temperature Temperature Temperature->Separation Flow Rate Flow Rate Flow Rate->Separation

Caption: Key factors influencing chromatographic separation.

References

Technical Support Center: Synthesis of 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of oxidation during the synthesis of 4-Hydroxyphenylacetamide. Our goal is to provide actionable solutions to help you optimize your experimental outcomes and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown/red during the synthesis of this compound from 4-aminophenol. What is the cause?

A1: The dark coloration is a common indicator of oxidation. The starting material, 4-aminophenol, is highly susceptible to oxidation, especially in the presence of air (oxygen), metal ion impurities, or elevated temperatures. This oxidation process forms highly colored quinone-imine impurities, which can contaminate your final product.[1]

Q2: How can I prevent the oxidation of 4-aminophenol at the beginning of the reaction?

A2: To minimize initial oxidation, it is crucial to handle 4-aminophenol under conditions that limit its exposure to oxygen. This can be achieved by:

  • Working under an inert atmosphere: Purging your reaction vessel with an inert gas like nitrogen or argon before and during the addition of reagents can significantly reduce the presence of oxygen.[2]

  • Using a reducing agent: Adding a small amount of a reducing agent, such as sodium dithionite (also known as sodium hydrosulfite), to the initial reaction mixture can help to prevent the formation of colored oxidation products.[1]

Q3: My final, isolated this compound product is colored (e.g., beige, pink, or brown) instead of white. How can I purify it?

A3: A colored final product indicates the presence of oxidation-derived impurities. The most effective method to remove these impurities is through decolorization followed by recrystallization.[1]

  • Decolorization: Dissolve the crude product in a suitable hot solvent (e.g., a water-methanol mixture). Add a small amount of sodium dithionite to the hot solution to chemically reduce the colored impurities to colorless forms.[1]

  • Activated Carbon Treatment: Adding activated charcoal to the hot solution can also help adsorb colored impurities. However, be cautious as it may also adsorb some of your desired product.

  • Recrystallization: After decolorization, the product should be recrystallized. This process involves cooling the hot, saturated solution to allow the pure this compound to crystallize while the impurities (and the reducing agent) remain dissolved in the solvent.[1][3]

Q4: Can reaction temperature and time affect the extent of oxidation?

A4: Yes, both temperature and reaction time can play a significant role. Elevated temperatures and prolonged reaction times can increase the rate of oxidation and promote the formation of side products.[2] It is recommended to follow the specified reaction temperature and monitor the reaction's progress (e.g., by Thin Layer Chromatography - TLC) to avoid unnecessarily long reaction times.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause Recommended Solution
Reaction mixture darkens immediately upon adding reagents. Oxidation of the 4-aminophenol starting material due to exposure to atmospheric oxygen.Purge the reaction flask with nitrogen or argon before adding reagents. Consider adding a small amount of sodium dithionite at the start.[1][2]
Final product yield is low after purification. 1. Product loss during decolorization and recrystallization steps. 2. Incomplete reaction. 3. Over-oxidation to side products like 4-hydroxyphenylacetic acid.[2]1. Use a minimal amount of hot solvent for recrystallization to ensure the solution is saturated. Avoid using excessive amounts of decolorizing agents.[3] 2. Monitor the reaction to completion using TLC. 3. Ensure reaction conditions (temperature, reagents) are optimized to prevent side reactions.
The purified product is still slightly colored. Incomplete removal of colored impurities.Repeat the decolorization and recrystallization process. Ensure the sodium dithionite is fresh and active.[1]

Experimental Protocol: Synthesis and Purification of this compound

This protocol details the synthesis of N-(4-hydroxyphenyl)acetamide (a common name for this compound, also known as Acetaminophen) from 4-aminophenol, incorporating steps to prevent and remove oxidation products.

Materials:

  • 4-aminophenol

  • Acetic anhydride

  • Deionized water

  • Sodium dithionite (Na₂S₂O₄)

  • 50% aqueous methanol (for recrystallization)

  • Standard laboratory glassware (round bottom flask, condenser, etc.)

  • Heating mantle and stirrer

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup:

    • To a 100 mL round bottom flask, add 3.0 g of 4-aminophenol and a stir bar.[3]

    • Add 10 mL of deionized water.

    • Attach a reflux condenser to the flask. Purge the entire apparatus with nitrogen gas for 5-10 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Acetylation Reaction:

    • While stirring, carefully add 4.0 mL of acetic anhydride to the mixture through the condenser.[3]

    • Heat the mixture in a water bath to approximately 85-100°C and stir gently.[1][3]

    • Continue heating and stirring for about 15-20 minutes until the reaction is complete.

  • Isolation of Crude Product:

    • Remove the flask from the heat and cool it in an ice-water bath for 15-20 minutes to induce crystallization of the crude product.

    • Collect the crude solid by vacuum filtration using a Buchner funnel.[3] Wash the crystals with a small amount of cold deionized water.

  • Decolorization and Purification:

    • Transfer the crude solid to a beaker.

    • Prepare a decolorizing solution by dissolving approximately 0.2 g of sodium dithionite in 1.5-2.0 mL of warm water.[1]

    • Add the decolorizing solution to the crude product.

    • Add a minimal amount of hot 50% aqueous methanol to the beaker, just enough to dissolve the solid completely when heated.

    • Heat the mixture gently on a hot plate until the solid dissolves.[3]

    • Once dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature, undisturbed.

    • After cooling to room temperature, place the beaker in an ice-water bath for 10-15 minutes to maximize crystal formation.[3]

  • Final Product Isolation:

    • Collect the purified, white crystals of this compound by vacuum filtration.

    • Wash the crystals with a small amount of cold 50% aqueous methanol.

    • Dry the crystals thoroughly. Pure this compound has a melting point of 169-172°C.[1][4]

Visual Guides

The following diagrams illustrate key processes and workflows related to the synthesis of this compound.

Oxidation_Pathway cluster_main Potential Oxidation of 4-Aminophenol 4_Aminophenol 4-Aminophenol (Starting Material) Oxidation [O] (Air, Metal Impurities) 4_Aminophenol->Oxidation Susceptible to Quinone_Imine N-acetyl-p-benzoquinone imine (Colored Impurity) Oxidation->Quinone_Imine Forms

Caption: Oxidation pathway of the 4-aminophenol starting material.

Experimental_Workflow start Start reagents 1. Combine 4-Aminophenol & Water in Flask start->reagents inert 2. Purge with Inert Gas (Nitrogen/Argon) reagents->inert reaction 3. Add Acetic Anhydride & Heat inert->reaction cool 4. Cool in Ice Bath to Crystallize reaction->cool filter_crude 5. Isolate Crude Product (Vacuum Filtration) cool->filter_crude decolorize 6. Redissolve Crude Product & Add Sodium Dithionite filter_crude->decolorize recrystallize 7. Cool Slowly to Recrystallize Pure Product decolorize->recrystallize filter_pure 8. Isolate Pure Product (Vacuum Filtration) recrystallize->filter_pure dry 9. Dry Final Product filter_pure->dry end_node End dry->end_node

Caption: Experimental workflow with integrated anti-oxidation steps.

Troubleshooting_Flowchart cluster_troubleshooting Troubleshooting Oxidation Issues start Observe Final Product is_colored Is the product colored (not white)? start->is_colored white_path Product is Pure. No significant oxidation. is_colored->white_path No colored_path Oxidation has occurred. is_colored->colored_path Yes action Action: Perform Decolorization with Sodium Dithionite & Recrystallize colored_path->action re_evaluate Re-evaluate Purified Product action->re_evaluate re_evaluate->is_colored Check Color Again

Caption: Troubleshooting logic for an oxidized product.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxyphenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem when analyzing this compound?

A1: Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a trailing edge that is longer or more drawn-out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian. For a polar analyte like this compound, peak tailing is problematic because it can obscure smaller, adjacent peaks (like impurities), reduce the accuracy of peak integration and quantification, and decrease the overall sensitivity of the analysis.[1][2]

Q2: What are the primary causes of peak tailing for a polar, phenolic compound like this compound?

A2: The most common causes are related to secondary chemical interactions between the analyte and the HPLC column's stationary phase.[1][3] Key factors include:

  • Silanol Interactions: The phenolic hydroxyl group and amide group of this compound can form strong hydrogen bonds with free, acidic silanol groups (Si-OH) on the surface of silica-based columns.[3][4][5] This secondary retention mechanism causes some analyte molecules to lag behind, resulting in a tail.[3][6]

  • Improper Mobile Phase pH: this compound has an acidic phenolic group. If the mobile phase pH is close to the analyte's pKa, both ionized and non-ionized forms will co-exist, leading to peak broadening or distortion.[2][7][8]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[2][5][8]

  • Column Contamination and Degradation: The accumulation of strongly retained compounds on the column or the creation of voids in the packing material can create active sites that cause tailing.[2][5][9]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[7][10][11] To achieve a sharp, symmetrical peak for an acidic compound like this compound, the mobile phase pH should be adjusted to suppress the ionization of both the analyte's phenolic group and the column's residual silanol groups.[12] Operating at a low pH (e.g., pH 2.5-3.5) ensures that both the analyte and the silanols are in their neutral, protonated forms, which minimizes unwanted ionic interactions and significantly reduces peak tailing.[1][3] It is recommended to work at a pH that is at least 2 units away from the analyte's pKa.[8][12]

Q4: What is a "base-deactivated" or "end-capped" column, and will it help?

A4: Yes, using such a column is a primary strategy for preventing peak tailing with polar analytes.[9] During the manufacturing of HPLC columns, it is impossible to react all the surface silanol groups with the stationary phase (e.g., C18).[4][13] The remaining, highly active silanols cause tailing.[13]

  • End-capping is a process where these residual silanols are chemically bonded with a small, less reactive agent (like trimethylsilyl), effectively blocking them from interacting with analytes.[3][4]

  • Base-deactivated columns are typically made from high-purity, Type B silica with minimal metal contamination and are often end-capped to ensure a highly inert surface, which is ideal for analyzing polar and basic compounds.[1][9]

Q5: Could my sample preparation be the cause of peak tailing?

A5: Yes, improper sample preparation can lead to peak distortion. The two most critical factors are the sample solvent and concentration.

  • Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 20% acetonitrile), it can cause the peak to be distorted.[2][8] The best practice is to dissolve the sample in the initial mobile phase composition.

  • Sample Concentration: Injecting too much analyte can overload the column, leading to tailing.[2] If you suspect overloading, try diluting your sample and re-injecting.

Troubleshooting Guide & Experimental Protocols

Systematic Troubleshooting Workflow

When peak tailing is observed for this compound, a systematic approach is crucial to identify and resolve the root cause. The following workflow provides a step-by-step diagnostic process.

G start Peak Tailing Observed for This compound q1 Are all peaks tailing or just the analyte? start->q1 a1_yes Check for extra-column effects: - Dead volume in tubing/fittings - Detector cell issues q1->a1_yes All Peaks a1_no Focus on analyte-specific interactions q1->a1_no Analyte Only q2 Is mobile phase pH controlled and appropriately low (e.g., < 3.5)? a1_no->q2 a2_no Implement pH control. (See Protocol 1) q2->a2_no No a2_yes Proceed to column checks q2->a2_yes Yes end_good Peak Shape Improved a2_no->end_good q3 Are you using a modern, end-capped, base-deactivated (Type B) column? a2_yes->q3 a3_no Switch to an appropriate end-capped column. q3->a3_no No a3_yes Column may be contaminated or degraded. q3->a3_yes Yes a3_no->end_good action_flush Flush column to remove contaminants. (See Protocol 2) a3_yes->action_flush q4 Did flushing improve the peak shape? action_flush->q4 a4_no Column may be permanently damaged. Replace column. q4->a4_no No q4->end_good Yes q5 Is sample dissolved in mobile phase? Is concentration too high? a4_no->q5 a5_no Prepare sample in initial mobile phase. Dilute sample and re-inject. q5->a5_no No q5->end_good Yes a5_no->end_good

Caption: A troubleshooting workflow for diagnosing peak tailing.

Quantitative Data Summary

The following tables illustrate the expected impact of key methodological changes on the peak shape of a polar, acidic analyte like this compound. The Tailing Factor (Tf) is calculated at 5% of the peak height; a value of 1.0 is perfectly symmetrical.

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHBuffer/Additive (0.1%)Expected Tailing Factor (Tf)Rationale
7.0None (Water/ACN)> 2.0Significant ionization of silanol groups leads to strong secondary interactions.[3]
4.5Ammonium Acetate1.5 - 1.8Partial suppression of silanol activity, but analyte may still be partially ionized.
3.0Formic Acid1.1 - 1.3Effective suppression of silanol and analyte ionization, minimizing secondary interactions.[1][3]

Table 2: Comparison of Column Chemistries on Peak Shape

Column TypeDescriptionExpected Tailing Factor (Tf)Rationale
Traditional Type A C18Older silica with higher metal content and no end-capping.> 2.2High concentration of active silanol sites causes strong secondary retention.[1][6]
End-Capped Type B C18High-purity silica where residual silanols are chemically blocked.1.0 - 1.2The inert surface drastically reduces opportunities for secondary interactions.[3][9]
Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape

This protocol describes the preparation of a mobile phase at pH 3.0, suitable for minimizing peak tailing of this compound.

Objective: To prepare a buffered mobile phase that suppresses silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (≥98% purity)

  • 0.2 µm membrane filter

Procedure:

  • Prepare Aqueous Component: Dispense 999 mL of HPLC-grade water into a clean 1 L glass reservoir.

  • Add Acidifier: Carefully add 1.0 mL of formic acid to the water to create a 0.1% (v/v) solution. This will bring the pH to approximately 2.8-3.2.

  • Mix and Degas: Thoroughly mix the solution and degas for 15-20 minutes using an ultrasonic bath or vacuum degassing system.

  • Prepare Mobile Phase: Mix the prepared aqueous component with acetonitrile to your desired ratio (e.g., for a 70:30 aqueous:organic mobile phase, mix 700 mL of the 0.1% formic acid solution with 300 mL of acetonitrile).

  • Equilibrate System: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes or until the baseline is stable before injecting the sample.

Protocol 2: General Purpose Column Flushing to Remove Contaminants

This protocol is for attempting to restore the performance of a column that may be contaminated. Always consult the specific column manufacturer's guidelines for solvent compatibility and pressure limits.

Objective: To remove strongly retained contaminants from a reversed-phase C18 column.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination from flowing into the detector cell.

  • Reverse Column Direction: Reverse the column in the column compartment. Flushing in the reverse direction is often more effective at dislodging particulates from the inlet frit.[3]

  • Stepwise Flushing Sequence: Flush the column with at least 20 column volumes of each of the following solvents, moving from polar to non-polar and back. Use a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).

    • 100% HPLC-grade Water: To remove buffers and salts.

    • 100% Acetonitrile: To remove polar organic compounds.

    • 100% Isopropanol (IPA): To remove strongly retained non-polar compounds.

    • 100% Acetonitrile: To transition back from IPA.

    • Initial Mobile Phase: To re-equilibrate the column.

  • Re-install and Equilibrate: Return the column to its normal flow direction, reconnect it to the detector, and equilibrate with your mobile phase until a stable baseline is achieved.

  • Test Performance: Inject a standard to evaluate if peak shape has improved. If tailing persists, the column may be irreversibly damaged and require replacement.[5]

Visualization of Tailing Mechanism

The diagram below illustrates the chemical interaction at the silica surface that leads to peak tailing for this compound and how end-capping mitigates this issue.

G Mechanism of Silanol Interaction & Mitigation cluster_0 Scenario 1: Uncapped Silica Surface cluster_1 Scenario 2: End-Capped Silica Surface silica1 Silica Surface silanol Free Silanol Group (Si-OH) silica1->silanol c18_1 C18 Chain silica1->c18_1 analyte1 This compound (Phenolic -OH group) analyte1->silanol Strong Secondary Interaction (Causes Peak Tailing) silica2 Silica Surface endcap End-Capped Silanol (Si-O-Si(CH3)3) silica2->endcap c18_2 C18 Chain silica2->c18_2 no_interaction Interaction Blocked (Symmetrical Peak) analyte2 This compound

Caption: How free silanols cause tailing and how end-capping prevents it.

References

Technical Support Center: Optimizing 4-Hydroxyphenylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxyphenylacetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to optimize reaction conditions and improve yield and purity.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Increase reaction time and/or temperature within the limits of starting material and product stability.[1] - Monitor reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).
Sub-optimal pH: The reaction medium's pH is not within the optimal range for the specific synthesis route.- Carefully control and adjust the pH of the reaction mixture. For instance, some methods require alkaline conditions.[1][2]
Poor quality of starting materials: Impurities in reactants can interfere with the reaction.[1]- Use high-purity starting materials. - Purify starting materials if necessary before use.
Side reactions: Formation of undesired by-products consumes starting materials and reduces the yield of the target compound.- Optimize reaction conditions (temperature, pressure, catalyst) to minimize side reactions.[1] - Consider a different synthetic route that may be less prone to the observed side reactions.
Product Impurity Presence of unreacted starting materials: Incomplete reaction or inefficient purification.- Ensure the reaction goes to completion by monitoring its progress. - Optimize the purification process (e.g., recrystallization, chromatography) to effectively remove unreacted starting materials.
Formation of by-products: Side reactions leading to impurities that are difficult to separate.- Adjust reaction conditions to disfavor the formation of by-products.[1] - Employ a more effective purification technique. For example, recrystallization from a suitable solvent like a water-isopropanol mixture can be effective.
Degradation of the product: The product may be unstable under the reaction or work-up conditions.- Minimize exposure to high temperatures or harsh pH conditions during work-up. - Consider performing the reaction under an inert atmosphere if the product is sensitive to oxidation.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize: This can be due to impurities or the inherent properties of the product.- Attempt to induce crystallization by scratching the inside of the flask, seeding with a small crystal of the pure product, or cooling to a lower temperature. - If crystallization fails, consider purification by column chromatography.
Co-precipitation of impurities: Impurities may crystallize along with the product.- Perform multiple recrystallizations to improve purity. - Try a different solvent or a mixture of solvents for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several methods are commonly employed for the synthesis of this compound:

  • Amidation of p-Hydroxyphenylacetic Acid: This is a straightforward method involving the reaction of p-hydroxyphenylacetic acid with an aminating agent.[3][4]

  • From 4-Hydroxybenzyl Cyanide: This route involves the hydrolysis of 4-hydroxybenzyl cyanide. One documented procedure using a platinum complex catalyst reports a high yield of 98%.[5]

  • From p-Aminophenol: Acetaminophen (N-(4-hydroxyphenyl)acetamide) can be synthesized by acetylating p-aminophenol with acetic anhydride.[6][7]

  • Willgerodt-Kindler Reaction: This method can be used to convert p-hydroxyacetophenone to this compound using reagents like sulfur and ammonia under heat and pressure.[8]

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions. Reported yields vary significantly:

  • The hydrolysis of 4-hydroxybenzyl cyanide using a platinum catalyst has been reported to achieve a 98% yield .[5]

  • A multi-step synthesis starting from phenol reported a theoretical yield of 49.53% for the final product.[8]

  • A synthesis involving the reaction of 4-aminophenol with chloroacetyl chloride yielded 89% of the N-chloroacetylated product, a derivative of the target molecule.[9]

Q3: What are some potential side reactions to be aware of during the synthesis?

A3: Depending on the reactants and conditions, several side reactions can occur:

  • O-acylation vs. N-acylation: When using starting materials with both a hydroxyl and an amino group (like p-aminophenol), acylation can occur on the oxygen atom of the hydroxyl group in addition to the desired N-acylation.

  • Polymerization: Phenolic compounds can be prone to polymerization under certain conditions, especially at elevated temperatures or in the presence of certain catalysts.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere can mitigate this.

  • Ring substitution: Undesired electrophilic substitution on the aromatic ring can occur if harsh acidic conditions are used.

Q4: How can I purify the final product?

A4: The most common method for purifying this compound is recrystallization . A mixture of water and an alcohol like isopropanol is often effective.[8] For challenging purifications where crystallization is not effective or impurities are difficult to remove, column chromatography can be employed. The choice of eluent will depend on the polarity of the impurities.

Experimental Protocols

Synthesis of this compound from 4-Hydroxybenzyl Cyanide

This protocol is based on a high-yield synthesis using a platinum catalyst.[5]

Materials:

  • 4-Hydroxybenzyl cyanide

  • Platinum complex catalyst

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine 4-hydroxybenzyl cyanide (1.0 g, 7.5 mmol), the platinum complex (0.0032 g, 0.007 mmol), water (5 ml), and ethanol (5 ml).

  • Heat the mixture under reflux for 18 hours.

  • After cooling to room temperature, remove the solvents using a rotary evaporator.

  • The resulting solid is this compound.

Expected Yield: Approximately 98% (1.116 g).[5]

Synthesis of this compound via the Willgerodt-Kindler Reaction

This protocol describes a two-stage process starting from phenol.[8]

Stage 1: Phenol to p-Hydroxyacetophenone

  • Charge the reactor with monochlorobenzene (MCB) (32 gm).

  • Gradually add aluminum chloride flakes (38 gm) at room temperature and stir for 30 minutes.

  • Cool the reaction mass to 10 °C.

  • Gradually add a mixture of phenol (15 gm) and MCB (8 gm) while maintaining the temperature below 15 °C.

  • Cool the reaction mass to 5 °C.

  • Add acetyl chloride (13.5 gm) and maintain the temperature at 5 to 10 °C for 2 hours.

  • Quench the reaction mass in a mixture of ice (120 gm) and HCl (10 gm).

  • Stir for 30 minutes, filter the solid, and dry to obtain p-hydroxyacetophenone.

Stage 2: p-Hydroxyacetophenone to this compound (PHPA)

  • In a stainless-steel autoclave, charge isopropanol (1453 gm).

  • Add p-hydroxyacetophenone (500 gm) and sulfur (150 gm) under stirring at room temperature.

  • Purge with ammonia (150 gm).

  • Heat the reaction mass to 160-165 °C (pressure will rise to 30-35 kg/cm ²).

  • Maintain these conditions for 10 hours and then cool to 70 °C.

  • Transfer the mass to a reactor and concentrate the isopropanol by atmospheric distillation to about 70% of its initial volume.

  • Filter the mass to get crude PHPA.

  • For purification, charge the crude PHPA (360 gm) into a reactor with water (3600 ml) and heat to 90-95 °C.

  • Add charcoal (12.5 gm) and sodium hydrosulfide (24.43 gm) and stir for 30 minutes.

  • Filter the hot solution and cool the clear filtrate to 0-5 °C.

  • Filter and dry the solid to get pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_product Product Stage Reactants Reactants (e.g., 4-Hydroxybenzyl Cyanide, Catalyst, Solvents) Reaction Reaction (e.g., Reflux for 18h) Reactants->Reaction Cooling Cooling Reaction->Cooling Solvent_Removal Solvent Removal (Rotary Evaporator) Cooling->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic Start Start Synthesis Check_Yield Check Yield and Purity Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield Yes Yes Low_Yield->Yes Yes No No Low_Yield->No No Impure_Product Impure Product? Yes2 Yes2 Impure_Product->Yes2 Yes No2 No2 Impure_Product->No2 No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, pH) Optimize_Conditions->Start Check_Reagents Check Reagent Purity Check_Reagents->Start Improve_Purification Improve Purification Method (Recrystallization, Chromatography) Improve_Purification->Start Success Successful Synthesis Yes->Optimize_Conditions Yes->Check_Reagents No->Impure_Product Yes2->Improve_Purification No2->Success

Caption: Troubleshooting logic for optimizing synthesis.

References

Technical Support Center: Industrial Production of 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges associated with the industrial production of 4-Hydroxyphenylacetamide. In the following sections, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data on various synthesis routes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield in the Ammonolysis of p-Hydroxyphenylacetic Acid Derivatives

Question: We are experiencing lower than expected yields (below 80%) during the ammonolysis of methyl p-hydroxyphenylacetate. What are the potential causes and how can we optimize the reaction?

Answer: Low yields in the ammonolysis step can be attributed to several factors. Incomplete reaction, side reactions, and product degradation are the primary culprits.

Potential Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is around 16 hours.[1] - Temperature: Maintain the reaction temperature within the optimal range of 15-25°C. Lower temperatures can lead to slow reaction rates, while higher temperatures may promote side reactions.[1] - Ammonia Concentration: Use a sufficient excess of concentrated ammonia solution (e.g., 28% mass percent concentration) to drive the reaction forward.[1]
Side Reactions - Hydrolysis of the Ester: The ester starting material can be hydrolyzed back to the carboxylic acid under aqueous basic conditions. Ensure a high concentration of ammonia to favor amidation over hydrolysis. - Formation of Impurities: Unwanted side-products can consume starting materials. Purify the starting p-hydroxyphenylacetic acid derivative to a high degree before the reaction.
Product Degradation - Elevated Temperatures: this compound can be susceptible to degradation at elevated temperatures, especially in the presence of strong acids or bases. After the reaction, it is recommended to cool the mixture to 0-2°C to initiate crystallization and minimize degradation.[1]

Issue 2: Poor Purity of the Final Product After Crystallization

Question: Our final this compound product has a purity of less than 99% after crystallization. What are the common impurities and how can we improve the purification process?

Answer: Achieving high purity is crucial for pharmaceutical intermediates. The presence of impurities can often be traced back to the synthesis or the crystallization process itself.

Common Impurities and Purification Strategies:

ImpurityOriginRecommended Purification Strategy
Unreacted Starting Material Incomplete reaction during synthesis.- Recrystallization: this compound is typically a beige, fine crystalline powder.[2][3] Recrystallization from water is a common and effective method for removing unreacted starting materials.[1] - Activated Carbon Treatment: During the recrystallization process, adding activated carbon can help remove colored impurities and other organic residues. A typical procedure involves heating the crude product in water with activated carbon to above 95°C, followed by hot filtration.[1]
4-Hydroxyphenylacetic Acid Hydrolysis of the ester starting material or the amide product.- Washing: The crystallized product should be thoroughly washed with cold water to remove any water-soluble impurities like 4-hydroxyphenylacetic acid. - pH Adjustment: During workup, carefully adjusting the pH can help separate acidic impurities.
Side-Reaction Byproducts Various side reactions depending on the synthesis route.- Chromatography: For persistent impurities that are difficult to remove by crystallization, column chromatography can be employed. However, this is generally less cost-effective for large-scale industrial production.
Solvent Residues Trapped solvent within the crystals.- Drying: Ensure the final product is thoroughly dried under vacuum at an appropriate temperature (e.g., 95-100°C for 2 hours) to remove any residual solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The main industrial synthesis routes for this compound include:

  • Amidation of p-Hydroxyphenylacetic Acid or its Esters: This is a common method where p-hydroxyphenylacetic acid or its methyl ester is reacted with ammonia.[1][2]

  • Hydration of 4-Hydroxybenzyl Cyanide (p-Hydroxyphenylacetonitrile): This route involves the hydration of the nitrile group to an amide. A high yield of 98% has been reported for this method on a lab scale using a platinum complex catalyst.[4]

  • From p-Hydroxyacetophenone: This method involves a reaction with sulfur and ammonia at high temperature and pressure.[5]

Q2: What are the typical yield and purity that can be expected in the industrial production of this compound?

A2: A Chinese patent (CN105777569A) describes a process starting from phenylacetic acid that achieves a yield of over 80% and a purity of over 99% for the final this compound product.[1] Another lab-scale synthesis from 4-hydroxybenzyl cyanide has reported a yield of 98%.[4]

Q3: What are the critical process parameters to control during the synthesis of this compound?

A3: Based on available literature, the following parameters are crucial:

  • Temperature: Both the reaction and crystallization temperatures need to be carefully controlled to maximize yield and purity and to minimize side reactions and degradation.[1]

  • pH: Proper pH control is important, especially during workup and purification, to separate acidic or basic impurities.

  • Reaction Time: Monitoring the reaction to completion is key to achieving high yields.

  • Purity of Starting Materials: Using high-purity starting materials is essential to prevent the formation of impurities that can be difficult to remove later.

Q4: What are the known degradation pathways for this compound under stress conditions?

A4: While specific forced degradation studies for this compound are not widely published, amides can be susceptible to hydrolysis under both acidic and basic conditions, reverting to the corresponding carboxylic acid (4-hydroxyphenylacetic acid) and ammonia. It is also important to consider potential oxidation of the phenolic hydroxyl group under oxidative stress conditions. Forced degradation studies are essential to identify potential degradants and establish the stability-indicating nature of analytical methods.[6][7][8]

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Synthesis RouteStarting MaterialKey ReagentsReported YieldReported PurityReference
AmidationPhenylacetic AcidConcentrated H₂SO₄, Methanol, Ammonia>80%>99%[1]
Hydration of Nitrile4-Hydroxybenzyl CyanidePlatinum complex, Water, Ethanol98% (lab scale)Not specified[4]
From Ketonep-HydroxyacetophenoneSulfur, Ammonia, Isopropyl Alcohol49.53% (of theoretical)Not specified[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from Phenylacetic Acid (Industrial Scale Example) [1]

This protocol is based on the process described in Chinese patent CN105777569A.

Step 1: Esterification

  • Charge a 2000L reactor with 500kg of dried phenylacetic acid and 25L of 98% concentrated sulfuric acid.

  • Heat the mixture to 95°C and maintain reflux for 4 hours.

  • After the reaction, add 1500L of methanol to carry out the esterification.

  • Recover the excess methanol.

Step 2: Ammonolysis

  • Transfer the esterified material to a 2000L ammoniation kettle.

  • Add 1500L of 28% ammonia solution.

  • Control the temperature at 15-25°C and react for 16 hours.

  • After the reaction is complete, heat the mixture to 95°C to remove excess ammonia.

Step 3: Crystallization and Purification

  • Cool the reaction mixture to 0-2°C and maintain this temperature for 1 hour to allow for crystallization of the crude product.

  • Filter the crude amide.

  • In a separate dissolution kettle, add 80kg of the crude amide, 900L of water, and 6-9kg of activated carbon.

  • Heat the mixture to above 95°C and stir for 30 minutes.

  • Filter the hot solution into a crystallization kettle.

  • Cool the filtrate to 0-2°C and maintain for 1 hour to crystallize the pure product.

  • Filter the final product.

Step 4: Drying

  • Dry the purified this compound at 95-100°C for 2 hours under a vacuum of more than -0.06MPa.

Protocol 2: Synthesis of this compound from 4-Hydroxybenzyl Cyanide (Lab Scale) [4]

Materials:

  • 4-Hydroxybenzyl cyanide (1.0 g, 7.5 mmol)

  • Platinum complex catalyst (0.0032 g, 0.007 mmol)

  • Water (5 ml)

  • Ethanol (5 ml)

Procedure:

  • In a suitable reaction flask, stir the platinum complex catalyst with 4-hydroxybenzyl cyanide, water, and ethanol.

  • Heat the mixture under reflux for 18 hours.

  • After cooling, remove the solvents using a rotary evaporator to obtain this compound.

  • The reported yield for this procedure is 1.116 g (98%).

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Amidation cluster_route2 Route 2: Nitrile Hydration Phenylacetic_Acid Phenylacetic Acid Esterification Esterification (H₂SO₄, Methanol) Phenylacetic_Acid->Esterification Ammonolysis Ammonolysis (Ammonia) Esterification->Ammonolysis Crude_Product1 Crude 4-HPA Ammonolysis->Crude_Product1 Purification1 Purification (Recrystallization, Activated Carbon) Crude_Product1->Purification1 Final_Product1 Pure 4-HPA Purification1->Final_Product1 4_Hydroxybenzyl_Cyanide 4-Hydroxybenzyl Cyanide Hydration Hydration (Pt Catalyst, H₂O, EtOH) 4_Hydroxybenzyl_Cyanide->Hydration Crude_Product2 Crude 4-HPA Hydration->Crude_Product2 Purification2 Purification (Solvent Removal) Crude_Product2->Purification2 Final_Product2 Pure 4-HPA Purification2->Final_Product2 Troubleshooting_Logic Problem Low Yield or Purity Check_Reaction Incomplete Reaction? Problem->Check_Reaction Check_Side_Reactions Side Reactions? Problem->Check_Side_Reactions Check_Purification Inefficient Purification? Problem->Check_Purification Solution_Reaction Optimize Reaction Time, Temperature, and Reagent Concentration Check_Reaction->Solution_Reaction Solution_Side_Reactions Purify Starting Materials, Control Reaction Conditions Check_Side_Reactions->Solution_Side_Reactions Solution_Purification Optimize Crystallization, Use Activated Carbon, Ensure Thorough Drying Check_Purification->Solution_Purification

References

Minimizing byproduct formation in 4-Hydroxyphenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to minimize byproduct formation during the synthesis of 4-Hydroxyphenylacetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions in a question-and-answer format.

Q1: What are the primary synthesis routes for this compound and their common byproducts?

A1: The two most common laboratory and industrial synthesis routes are the controlled hydrolysis of 4-hydroxyphenylacetonitrile and the direct amidation of 4-hydroxyphenylacetic acid. Each route has characteristic byproducts that must be controlled for high purity and yield.

  • Route 1: Controlled Hydrolysis of 4-Hydroxyphenylacetonitrile.

    • Desired Reaction: Conversion of the nitrile group to a primary amide.

    • Primary Byproduct: 4-Hydroxyphenylacetic acid, formed by the subsequent hydrolysis of the target amide.[1][2] This is especially prevalent under harsh acidic or basic conditions and elevated temperatures.[3][4]

    • Other Potential Impurities: Unreacted 4-hydroxyphenylacetonitrile.

  • Route 2: Direct Amidation of 4-Hydroxyphenylacetic Acid.

    • Desired Reaction: Condensation of the carboxylic acid with an amine source (e.g., ammonia) to form the amide.

    • Primary Byproduct: O-acylated dimer (an ester formed between the carboxylic acid of one molecule and the phenolic hydroxyl group of another). While direct amidation's main byproduct is water, competing side reactions can occur.[5][6]

    • Other Potential Impurities: Unreacted 4-hydroxyphenylacetic acid, residual coupling agents or catalysts.

Q2: My nitrile hydrolysis reaction is producing a significant amount of 4-hydroxyphenylacetic acid. How can I prevent this over-hydrolysis?

A2: The formation of 4-hydroxyphenylacetic acid is a classic case of over-hydrolysis. The amide intermediate is susceptible to further hydrolysis under the reaction conditions.[1][3]

Troubleshooting Steps:

  • Control Reaction Temperature: Avoid high temperatures. For acid-catalyzed hydrolysis, maintaining a moderate temperature (e.g., 40-50°C) can allow the initial hydration of the nitrile to the amide to proceed while slowing the subsequent hydrolysis of the amide.[3]

  • Modify pH Conditions: Harsh acidic (e.g., concentrated HCl) or strongly basic (e.g., refluxing NaOH) conditions will drive the reaction to the carboxylic acid.[1][2]

    • For basic hydrolysis, consider using a milder base or a peroxide-based method (e.g., alkaline hydrogen peroxide), which can be more selective for the amide.[4][7]

    • For acidic hydrolysis, using a mixture like trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) can facilitate a more controlled, indirect hydration to the amide.[3]

  • Monitor Reaction Time: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting nitrile has been consumed to prevent the accumulation of the carboxylic acid byproduct.

Q3: During the direct amidation of 4-hydroxyphenylacetic acid, my yield is very low and the reaction seems to stall. What could be the cause?

A3: Direct amidation of a carboxylic acid with ammonia or an amine is a thermodynamically challenging dehydration reaction that often requires high temperatures or a catalyst to proceed efficiently.[6]

Troubleshooting Steps:

  • Increase Reaction Temperature: Thermal condensation is often necessary. Reactions may require temperatures above 160°C to drive off water and favor amide formation.[6]

  • Use a Catalyst: Boron-based catalysts, such as boric acid or tris(2,2,2-trifluoroethyl) borate, are effective for promoting direct amidation under milder conditions than uncatalyzed thermal methods.[8][9] They activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

  • Water Removal: The formation of water as a byproduct can inhibit the reaction. If conducting the reaction at high temperatures, using a Dean-Stark apparatus or performing the reaction under vacuum can help remove water as it forms, driving the equilibrium towards the product.[5][6]

  • Consider an Activating Agent: While not a "direct amidation," converting the carboxylic acid to a more reactive derivative (like an acid chloride or using a peptide coupling agent like DCC) before adding the amine source is a common strategy to achieve high yields at lower temperatures.[]

Q4: My final this compound product is discolored (e.g., pink, brown, or dark). What causes this and how can I purify it?

A4: Discoloration, particularly in reactions involving phenols, is often due to oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can form highly colored quinone-type impurities.

Prevention and Purification:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen, especially if high temperatures are required.

  • Degas Solvents: Ensure that the solvents used are degassed to remove dissolved oxygen.

  • Purification:

    • Recrystallization: This is the most effective method for removing colored impurities. Suitable solvent systems include water, ethanol/water mixtures, or ethyl acetate.

    • Activated Carbon (Charcoal): Treating a solution of the crude product with a small amount of activated carbon can effectively adsorb colored impurities. The carbon is then removed by filtration before recrystallization.

Data Presentation: Influence of Reaction Parameters

The following tables summarize the qualitative and quantitative impact of key reaction parameters on the synthesis of this compound.

Table 1: Hydrolysis of 4-Hydroxyphenylacetonitrile

ParameterConditionEffect on Yield of 4-HPAA*Effect on Byproduct (Carboxylic Acid) Formation
pH Strongly Acidic (e.g., conc. HCl, reflux)DecreasedHigh
Mildly Acidic (e.g., HCl, 40°C)IncreasedModerate; controllable with time
Neutral (Water only)Very Low (reaction is negligible)Negligible
Mildly Basic (e.g., H₂O₂/NaOH, controlled temp)HighLow
Strongly Basic (e.g., NaOH, reflux)DecreasedHigh
Temperature Low (e.g., < 40°C)Low reaction rateLow
Moderate (e.g., 40-60°C)Optimal for amide formationModerate; increases with time
High (e.g., > 80°C / Reflux)Decreased (promotes over-hydrolysis)High

*this compound

Table 2: Direct Amidation of 4-Hydroxyphenylacetic Acid

ParameterConditionEffect on Yield of 4-HPAA*Effect on Byproduct (O-acylation) Formation
Temperature Low-Moderate (< 150°C, no catalyst)Very LowLow
High (> 160°C, no catalyst)Moderate to HighCan increase due to thermal stress
Catalyst NoneLow-
Boric Acid or Borate EstersHighLow (promotes N-acylation over O-acylation)
Water Removal Not employedLower yield due to equilibrium-
Employed (e.g., Dean-Stark)Higher yield-

*this compound

Experimental Protocols

Protocol 1: Controlled Acidic Hydrolysis of 4-Hydroxyphenylacetonitrile

This protocol is adapted from a general procedure for nitrile hydrolysis to an amide, focusing on temperature control to minimize over-hydrolysis.[11]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a mechanical stirrer.

  • Reagents:

    • 4-Hydroxyphenylacetonitrile (1.0 eq)

    • Concentrated Hydrochloric Acid (35-37%)

    • Deionized Water

  • Procedure:

    • Charge the flask with 4-hydroxyphenylacetonitrile (e.g., 13.3 g, 0.1 mol) and concentrated hydrochloric acid (e.g., 40 mL).

    • Begin vigorous stirring and heat the mixture in a water bath to a constant internal temperature of 40-45°C.

    • Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is typically complete when the starting nitrile spot has disappeared (usually 45-60 minutes). Avoid prolonged heating.

    • Once the reaction is complete, remove the heat source and slowly add cold deionized water (e.g., 80 mL) to the reaction mixture with continued stirring. The product will begin to crystallize.

    • Cool the mixture in an ice-water bath for 30-45 minutes to ensure complete precipitation.

    • Collect the crude this compound by vacuum filtration and wash the filter cake with two portions of cold water.

    • Dry the product. If traces of 4-hydroxyphenylacetic acid are present, the crude product can be purified by stirring it in a 5-10% sodium bicarbonate solution (which dissolves the acidic byproduct), followed by filtration, washing with water, and drying.

Protocol 2: Boric Acid-Catalyzed Direct Amidation of 4-Hydroxyphenylacetic Acid

This protocol is based on general methods for boric acid-catalyzed amidation.[8]

  • Apparatus Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer. For higher temperatures, a Dean-Stark trap can be fitted between the flask and condenser.

  • Reagents:

    • 4-Hydroxyphenylacetic Acid (1.0 eq)

    • Aqueous Ammonia (28-30%) (excess)

    • Boric Acid (e.g., 5-10 mol%)

    • Toluene (or another suitable high-boiling solvent)

  • Procedure:

    • To the flask, add 4-hydroxyphenylacetic acid (e.g., 15.2 g, 0.1 mol), boric acid (e.g., 0.62 g, 0.01 mol), and toluene (e.g., 100 mL).

    • Add an excess of aqueous ammonia (e.g., 2-3 equivalents).

    • Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark trap, water will begin to collect.

    • Monitor the reaction by TLC or HPLC until the starting carboxylic acid is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. If it remains in the organic layer, the solvent can be removed under reduced pressure.

    • The crude product should be washed with a dilute acid (to remove any remaining ammonia) and then with water.

    • Further purification can be achieved by recrystallization from an appropriate solvent like an ethanol/water mixture.

Visualizations

Synthesis_Workflow Start Starting Materials (e.g., 4-Hydroxyphenylacetonitrile) Reaction Controlled Hydrolysis or Direct Amidation Start->Reaction Add Reagents & Solvents Monitoring In-Process Control (TLC / HPLC) Reaction->Monitoring Sample Periodically Monitoring->Reaction Continue Reaction Workup Quenching & Product Precipitation/Extraction Monitoring->Workup Reaction Complete Purification Recrystallization & Decolorization (Charcoal) Workup->Purification Isolate Crude Product Analysis Final Product Analysis (Purity, Yield, m.p.) Purification->Analysis Isolate Pure Product End Pure this compound Analysis->End

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Observe Low Purity in Final Product CheckByproduct Identify Major Byproduct (e.g., via NMR, LC-MS) Start->CheckByproduct IsAcid Byproduct is 4-Hydroxyphenylacetic Acid? CheckByproduct->IsAcid FromNitrile Source: Nitrile Hydrolysis IsAcid->FromNitrile Yes IsSM Byproduct is Unreacted Starting Material? IsAcid->IsSM No FixNitrile Action: 1. Reduce Temperature 2. Use Milder pH 3. Shorten Reaction Time FromNitrile->FixNitrile FromAmidation Source: Direct Amidation IsSM->FromAmidation Yes IsOther Other Byproduct (e.g., O-Acyl Ester)? IsSM->IsOther No FixAmidation Action: 1. Increase Temperature 2. Add Catalyst (Boric Acid) 3. Ensure Water Removal FromAmidation->FixAmidation FixOther Action: 1. Use Chemoselective Catalyst 2. Optimize Stoichiometry IsOther->FixOther Yes

Caption: Troubleshooting decision tree for low product purity.

References

Technical Support Center: Recrystallization of 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 4-Hydroxyphenylacetamide via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Issue IDQuestionPotential Cause(s)Suggested Solution(s)
CRY-001 The this compound does not fully dissolve in the hot solvent. 1. Insufficient solvent volume.2. The solvent is not hot enough.3. Presence of insoluble impurities.1. Add a small amount of additional hot solvent incrementally until the solid dissolves. Avoid a large excess to prevent low yield.2. Ensure the solvent is heated to its boiling point, or just below it, to maximize solubility.3. If a small amount of solid remains, it may be an insoluble impurity. Proceed with hot filtration to remove it.
CRY-002 No crystals form upon cooling the solution. 1. Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.2. The cooling process is too slow, or the solution is in a metastable state.1. Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. Then, allow it to cool again.2. Induce crystallization by: a) Seeding: Add a tiny, pure crystal of this compound to the solution. b) Scratching: Gently scratch the inner surface of the flask with a glass rod at the solvent-air interface. c) Cooling: Place the flask in an ice-water bath to further decrease solubility.
CRY-003 The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the solute (176-178°C for this compound).2. The solution is too concentrated, causing the solute to come out of solution above its melting point.3. High concentration of impurities depressing the melting point.1. Select a solvent with a lower boiling point.2. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the concentration. Allow for slow cooling.3. If impurities are suspected, consider a preliminary purification step or use a different recrystallization solvent.
CRY-004 The recrystallized product has a low yield. 1. Using an excessive amount of solvent.2. Premature crystallization during hot filtration.3. Washing the collected crystals with a solvent that is not ice-cold, or using too much washing solvent.4. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary for complete dissolution.2. Keep the filtration apparatus (funnel, filter paper, and receiving flask) hot during filtration.3. Wash the crystals with a minimal amount of ice-cold recrystallization solvent.4. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
CRY-005 The final product is discolored. Presence of colored, soluble impurities.Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. For a phenolic amide like this compound, polar solvents are generally suitable. Water is a good choice as it is a green and effective solvent for many phenolic compounds.[1] A mixed solvent system, such as ethanol-water or methanol-water, can also be very effective for fine-tuning the solubility.[2] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.

Q2: How do I perform a hot filtration correctly to avoid premature crystallization?

A2: To prevent the product from crystallizing in the funnel during hot filtration, it is crucial to keep the entire apparatus hot. Use a stemless or short-stemmed funnel to minimize the surface area for cooling. Pre-heat the funnel and the fluted filter paper with hot solvent before pouring your solution. Ensure the receiving flask is also pre-heated.[1]

Q3: What is the purpose of washing the crystals after filtration?

A3: Washing the collected crystals with a small amount of fresh, ice-cold solvent removes any residual mother liquor that adheres to the crystal surfaces. This mother liquor contains dissolved impurities that could contaminate your final product upon drying.[3]

Q4: How can I obtain larger crystals?

A4: The formation of small or needle-like crystals is often a result of rapid cooling. To encourage the growth of larger, purer crystals, allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Insulating the flask can help to slow down the cooling process further.[4]

Q5: What should I do if a single recrystallization does not sufficiently purify my this compound?

A5: If the purity of your product is not satisfactory after one recrystallization, a second recrystallization can be performed. Ensure that the crystals from the first round are completely dry before proceeding with the second recrystallization.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
WaterSparingly solubleSolubleGood, especially for removing non-polar impurities.
EthanolModerately solubleVery solubleGood, often used in a mixed system with water to optimize solubility.[5]
MethanolSlightly solubleSolublePotentially suitable, may require a mixed solvent system with water.
AcetoneSolubleVery solubleMay be too effective a solvent, potentially leading to low yields unless used as part of a mixed solvent system.[5]
DichloromethanePoorly solubleSparingly solubleNot generally recommended as a primary recrystallization solvent.
HexaneInsolubleInsolubleCan be used as an anti-solvent in a mixed solvent system with a more polar solvent.

Note: It is highly recommended to perform small-scale solubility tests to determine the optimal solvent for your specific sample of this compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip.

  • Heating: Gently heat the mixture to boiling on a hot plate with stirring to promote dissolution.

  • Saturation: Add more hot deionized water in small portions until the this compound just completely dissolves. Avoid a large excess of water.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Recrystallization of this compound from an Ethanol-Water Mixture

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of ethanol to dissolve the solid at room temperature.

  • Heating: Gently heat the solution to just below boiling.

  • Addition of Anti-solvent: While the solution is hot, add hot water dropwise until a slight turbidity (cloudiness) persists.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Complete Crystallization: Place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals.

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Ice Bath Cooling cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Logic start Start Recrystallization dissolved Does the solid dissolve? start->dissolved crystals_form Do crystals form upon cooling? dissolved->crystals_form Yes add_solvent Add more hot solvent dissolved->add_solvent No hot_filter Perform hot filtration dissolved->hot_filter Partially oiling_out Does the product 'oil out'? crystals_form->oiling_out No induce_crystallization Induce crystallization (seed, scratch, cool) crystals_form->induce_crystallization No, clear solution reduce_solvent Reduce solvent volume crystals_form->reduce_solvent No, too much solvent pure_product Successful Purification oiling_out->pure_product No adjust_solvent Adjust solvent system oiling_out->adjust_solvent Yes add_solvent->dissolved hot_filter->crystals_form induce_crystallization->crystals_form reduce_solvent->crystals_form adjust_solvent->start

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for 4-Hydroxyphenylacetamide Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two hypothetical, yet scientifically robust, High-Performance Liquid Chromatography (HPLC) methods for the determination of purity and related substances of 4-Hydroxyphenylacetamide. The methodologies and validation protocols are designed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the analytical results.[1][2][3][4][5]

Introduction to this compound

This compound, a phenolic amide, is a key intermediate in the synthesis of various pharmaceutical compounds and is also identified as a process impurity in some active pharmaceutical ingredients (APIs), such as Atenolol.[4][6] Its purity is a critical quality attribute that can impact the safety and efficacy of the final drug product. Therefore, validated analytical methods are essential for its quality control.

Comparative Analysis of HPLC Methods

Two distinct reversed-phase HPLC (RP-HPLC) methods are proposed for the purity analysis of this compound. Both methods are designed to separate the main component from its potential process-related impurities and degradation products.

Method A: Isocratic Elution

This method employs a simple isocratic mobile phase, making it a cost-effective and straightforward approach for routine quality control.

Method B: Gradient Elution

This method utilizes a gradient mobile phase, offering potentially better resolution for a wider range of impurities with varying polarities, which is particularly useful during forced degradation studies.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)C18 Column (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% Phosphoric AcidA: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Elution Mode IsocraticGradient: 0-15 min (10-70% B), 15-20 min (70% B), 20-22 min (70-10% B), 22-25 min (10% B)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 275 nm275 nm
Column Temperature 30°C35°C
Injection Volume 10 µL10 µL
Run Time 15 minutes25 minutes

Method Validation Protocol (Based on ICH Q2(R2) Guidelines)

A comprehensive validation of Method B (Gradient Elution) is outlined below to demonstrate its suitability for the intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4][5]

Experimental Protocol: Validation of Method B

1. Materials and Reagents:

  • This compound Reference Standard (99.9% purity)

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (AR grade)

  • Purified Water (Milli-Q or equivalent)

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (0.1 N)

  • Hydrogen Peroxide (3%)

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase A.

  • Sample Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the this compound sample in 100 mL of mobile phase A.

3. Specificity (Forced Degradation Study): To demonstrate the method's ability to separate this compound from its potential degradation products, a forced degradation study will be conducted under the following conditions:

  • Acid Hydrolysis: Reflux sample solution with 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux sample solution with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

After treatment, the stressed samples will be diluted with mobile phase A and analyzed by HPLC.

Table 2: Hypothetical Forced Degradation Results for Method B

Stress Condition% Degradation of this compoundObservations
Acid Hydrolysis15.2%Two major degradation peaks observed at RRT 0.85 and 1.15
Base Hydrolysis25.8%One major degradation peak observed at RRT 0.70
Oxidative Degradation8.5%One minor degradation peak observed at RRT 1.25
Thermal Degradation3.1%No significant degradation peaks observed
Photolytic Degradation5.6%One minor degradation peak observed at RRT 0.95

RRT = Relative Retention Time

4. Linearity and Range: A series of solutions will be prepared from the standard stock solution at concentrations ranging from 1 µg/mL to 150 µg/mL. Each concentration will be injected in triplicate. A calibration curve of peak area versus concentration will be plotted, and the correlation coefficient (r²) will be determined.

5. Accuracy: Accuracy will be determined by the recovery method. A known amount of this compound reference standard will be spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery of the spiked standard will be calculated.

6. Precision:

  • Repeatability (Intra-day precision): Six replicate injections of the sample solution will be performed on the same day. The relative standard deviation (%RSD) of the peak areas will be calculated.

  • Intermediate Precision (Inter-day precision): The repeatability assay will be performed on a different day by a different analyst to assess the intermediate precision.

7. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

8. Robustness: The robustness of the method will be evaluated by intentionally varying the following chromatographic parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., tailing factor, theoretical plates) will be monitored.

Table 3: Summary of Hypothetical Validation Data for Method B

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the main peakPassed (Peak purity index > 0.999)
Linearity (r²) ≥ 0.9990.9998
Range 1 - 150 µg/mL1 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Robustness System suitability parameters within limitsPassed

Visualizations

Diagram 1: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_data 3. Data Analysis & Reporting p1 Define Validation Parameters p2 Set Acceptance Criteria p1->p2 e1 Specificity (Forced Degradation) p2->e1 e2 Linearity & Range e1->e2 e3 Accuracy e2->e3 e4 Precision e3->e4 e5 LOD & LOQ e4->e5 e6 Robustness e5->e6 d1 Analyze Data e6->d1 d2 Compare with Acceptance Criteria d1->d2 d3 Generate Validation Report d2->d3

Caption: Workflow for HPLC method validation.

Diagram 2: Logical Relationship of Validation Parameters

Validation_Parameters cluster_core Core Validation Parameters cluster_derived Derived Parameters cluster_reliability Reliability Parameter Specificity Specificity Robustness Robustness Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

Caption: Interrelationship of analytical validation parameters.

Conclusion

Both the isocratic and gradient HPLC methods presented are suitable for the purity determination of this compound. Method A offers simplicity and speed for routine analysis, while Method B provides higher resolution and is more robust for complex samples and stability studies. The choice of method will depend on the specific application and analytical requirements. The provided validation protocol for Method B serves as a comprehensive template for ensuring the method is fit for its intended purpose, adhering to regulatory expectations.

References

A Comparative Analysis of 4-Hydroxyphenylacetamide (Paracetamol) and its Metabolic Precursor, p-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 4-Hydroxyphenylacetamide, more commonly known as paracetamol (acetaminophen), and its metabolic precursor and metabolite, p-aminophenol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by offering a comprehensive overview of their chemical properties, pharmacological activities, and toxicological profiles, supported by experimental data and detailed methodologies.

Introduction

Paracetamol (N-(4-hydroxyphenyl)acetamide) is one of the most widely used over-the-counter analgesic and antipyretic agents globally. Its therapeutic effects are well-established, however, the mechanisms of action are not fully elucidated, and overdose can lead to severe hepatotoxicity. p-Aminophenol is a key chemical intermediate in the synthesis of paracetamol and is also a minor metabolite of paracetamol in the body. Interestingly, p-aminophenol itself exhibits biological activities and a distinct toxicological profile, primarily targeting the kidneys. Understanding the similarities and differences between these two compounds is crucial for the development of safer analgesics and for a deeper understanding of their mechanisms of action and toxicity.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of paracetamol and p-aminophenol is essential for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyThis compound (Paracetamol)p-Aminophenol
IUPAC Name N-(4-hydroxyphenyl)acetamide4-Aminophenol
Synonyms Acetaminophen, APAP4-Hydroxyaniline, p-Hydroxyaniline
Chemical Formula C₈H₉NO₂C₆H₇NO
Molecular Weight 151.16 g/mol 109.13 g/mol [1]
Melting Point 169-171 °C186-189 °C
Solubility in Water Sparingly solubleSoluble in hot water, slightly soluble in cold water[1]
pKa 9.5 (phenolic hydroxyl group)5.48 (amino group), 10.3 (hydroxyl group)[2]

Comparative Efficacy

Analgesic Activity

Paracetamol is a well-established analgesic for mild to moderate pain. Its mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, within the central nervous system. Additionally, its metabolite, AM404, formed from p-aminophenol in the brain, is believed to contribute to its analgesic effects through interaction with the endocannabinoid system.

While p-aminophenol itself is not used as an analgesic, some of its derivatives have shown analgesic properties. The analgesic efficacy of these compounds is often evaluated using rodent models such as the hot plate test and the acetic acid-induced writhing test.

CompoundTest ModelEffective Dose (ED₅₀) / IC₅₀Reference
Paracetamol Inhibition of brain PGE₂ synthesisIC₅₀ = 12.5 µg/ml[3]
Paracetamol Postoperative pain in humansED₅₀ = 628 mg[4]
p-Aminophenol Derivatives Randall-Selitto test (rats)Suppression of nociceptive response by 21-48% at 0.5 mmol/kg[5]
p-Aminophenol Derivatives Hot plate test (rats)Suppression of nociceptive response by 8-42% at 0.5 mmol/kg[5]
Antipyretic Activity

Paracetamol is a potent antipyretic agent, and this effect is attributed to its action on the hypothalamus, leading to a reduction in prostaglandin E2 (PGE2) levels in the thermoregulatory center. Derivatives of p-aminophenol have also demonstrated antipyretic activity in animal models.

CompoundTest ModelEfficacyReference
Paracetamol LPS-induced fever in ratsReduction of fever[6]
Diacetyl-p-aminophenol Brewer's yeast-induced pyrexia in ratsAntipyretic activity comparable to aspirin[7]
p-Aminophenol Derivatives LPS-induced fever in ratsReduced core body temperature increase in the second phase by three times at 0.5 mmol/kg[5]

Comparative Toxicity

The toxicity profiles of paracetamol and p-aminophenol are markedly different, with the primary target organ for paracetamol overdose being the liver, while p-aminophenol is a known nephrotoxin.

CompoundAnimal ModelLD₅₀ (Oral)Primary Target Organ(s)Reference
Paracetamol Rat1944 - 3700 mg/kgLiver[8][9]
p-Aminophenol Rat375 - 671 mg/kgKidney, Liver (in mice)[10]

Metabolism and Mechanism of Action

The metabolic pathways of paracetamol and p-aminophenol are interconnected and play a crucial role in both their therapeutic effects and toxicity.

Metabolic Pathways

Paracetamol is primarily metabolized in the liver through glucuronidation and sulfation. A small fraction is oxidized by cytochrome P450 enzymes to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by glutathione. In cases of overdose, glutathione stores are depleted, leading to NAPQI-induced hepatocellular necrosis. A minor metabolic pathway for paracetamol involves deacetylation to p-aminophenol.

p-Aminophenol can be acetylated to form paracetamol. It can also undergo conjugation reactions or be oxidized to reactive intermediates that are implicated in its nephrotoxicity.

metabolic_pathways cluster_0 Paracetamol Metabolism cluster_1 p-Aminophenol Metabolism paracetamol Paracetamol (this compound) glucuronide Glucuronide Conjugate paracetamol->glucuronide Glucuronidation sulfate Sulfate Conjugate paracetamol->sulfate Sulfation napqi NAPQI (Toxic Metabolite) paracetamol->napqi CYP450 Oxidation p_aminophenol_from_para p-Aminophenol paracetamol->p_aminophenol_from_para Deacetylation gsh_conjugate GSH Conjugate (Non-toxic) napqi->gsh_conjugate GSH Conjugation p_aminophenol p-Aminophenol paracetamol_from_pap Paracetamol p_aminophenol->paracetamol_from_pap Acetylation pap_conjugates Conjugates p_aminophenol->pap_conjugates Conjugation reactive_intermediates Reactive Intermediates (Nephrotoxic) p_aminophenol->reactive_intermediates Oxidation hot_plate_workflow start Start acclimatize Acclimatize Animals start->acclimatize baseline Measure Baseline Latency (Hot Plate at 55°C) acclimatize->baseline administer Administer Test Compound or Vehicle baseline->administer measure_post Measure Post-Treatment Latency at Time Intervals administer->measure_post analyze Analyze Data (% MPE) measure_post->analyze end End analyze->end

References

A Comparative Guide to the Biological Activity of 4-Hydroxyphenylacetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 4-Hydroxyphenylacetamide, a known metabolite of acetaminophen, and its structurally related analogs. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound, also known as N-(4-hydroxyphenyl)acetamide or paracetamol, is a widely used analgesic and antipyretic medication.[1] Its mechanism of action, while extensively studied, is complex and involves central and peripheral pathways.[2][3] A key aspect of its biological activity is its metabolism to various compounds, including the hepatotoxic N-acetyl-p-benzoquinone imine (NAPQI) and the centrally active metabolite N-arachidonoyl-phenolamine (AM404).[4][5] The search for safer and more effective analgesics has led to the development and investigation of numerous this compound analogs. This guide compares the biological activities of the parent compound with several of its analogs, focusing on their analgesic, anti-inflammatory, antioxidant, and antimicrobial properties.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of this compound (Acetaminophen) and its selected analogs.

Table 1: Analgesic and Antipyretic Activity
CompoundAnimal ModelAssayEfficacy (ED₅₀)Reference
Acetaminophen (ApAP) CD1 Male MiceAcetic Acid-Induced Writhing68.6 µmol/kg[5]
Male Sprague Dawley Ratsvon Frey (CFA-induced inflammation)245.1 µmol/kg[5]
CD1 MiceBaker's Yeast-Induced HyperthermiaEffective[5]
Analog 3b CD1 Male MiceAcetic Acid-Induced Writhing45.2 µmol/kg[5]
Male Sprague Dawley Ratsvon Frey (CFA-induced inflammation)197.5 µmol/kg[5]
CD1 MiceBaker's Yeast-Induced HyperthermiaEffective[5]
Analog 3r CD1 Male MiceAcetic Acid-Induced Writhing14.7 µmol/kg[5]
Male Sprague Dawley Ratsvon Frey (CFA-induced inflammation)176.6 µmol/kg[5]
CD1 MiceBaker's Yeast-Induced HyperthermiaEffective[5]

Analogs 3b and 3r are 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives.[4]

Table 2: Anti-inflammatory and Antioxidant Activity
CompoundAssayCell Line / ModelEfficacy (IC₅₀ / EC₅₀)Reference
Acetamide derivative 40006 Nitric Oxide (NO) ProductionJ774.A1 MacrophagesSignificant reduction at 0.1–10 µM[6]
Reactive Oxygen Species (ROS) ProductionJ774.A1 MacrophagesSignificant reduction[6]
3,4,5-trihydroxyphenylacetamide derivative 14 DPPH Radical ScavengingIn vitroComparable to propyl gallate[7]
4-Hydroxyphenylacetic acid Nrf2 ActivationMice LiverIncreased nuclear Nrf2[8]
Table 3: Antimicrobial Activity
Compound ClassOrganism(s)Efficacy (MIC)Reference
3-((4-hydroxyphenyl)amino)propanoic acid derivatives S. aureus, E. faecalis, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii, Candida spp.1 to >64 µg/mL[1]
4-Hydroxycoumarin derivatives Gram-positive bacteria (B. subtilis, S. aureus)Inhibition zones of 24-34.5 mm[9]
Table 4: Cytotoxicity Data
CompoundCell LineEfficacy (IC₅₀)Reference
Acetamide derivative 30004 HEK-2931.067 x 10⁻⁴ M[6]
WHEI-1641.790 x 10⁻⁶ M[6]
Acetamide derivative 30005 HEK-2934.170 x 10⁻⁵ M[6]
2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide 3r CYP3A4 InhibitionIn vitro4820 nM

Experimental Protocols

Acetic Acid-Induced Writhing Test (Analgesia)

This widely used model assesses visceral pain in rodents.

  • Animals: Male Swiss albino mice (20-30g) are typically used.

  • Procedure:

    • Animals are divided into control and test groups.

    • The test compound or vehicle is administered (e.g., intraperitoneally or orally) at a predetermined time before the induction of writhing.

    • A 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs).

    • The number of writhes is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Endpoint: A reduction in the number of writhes compared to the control group indicates analgesic activity.

Von Frey Test (Mechanical Allodynia)

This test measures the withdrawal threshold to a mechanical stimulus.

  • Animals: Rats or mice are used.

  • Procedure:

    • Animals are placed in individual compartments on an elevated mesh floor, allowing access to the plantar surface of their paws.

    • Calibrated von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the hind paw.

    • The threshold is determined as the filament that causes a withdrawal response in a certain percentage of applications (e.g., 50% of the time).

  • Endpoint: An increase in the withdrawal threshold in response to the test compound indicates an analgesic effect.

Baker's Yeast-Induced Hyperthermia (Antipyresis)

This model is used to evaluate the antipyretic potential of compounds.

  • Animals: Mice or rats are used.

  • Procedure:

    • A subcutaneous injection of a suspension of baker's yeast is administered to induce pyrexia (fever).

    • The rectal temperature of the animals is measured at regular intervals until a stable fever is established.

    • The test compound or vehicle is then administered.

    • Rectal temperature is monitored for several hours post-treatment.

  • Endpoint: A significant reduction in rectal temperature compared to the control group indicates antipyretic activity.

Signaling Pathways and Mechanisms of Action

Acetaminophen (ApAP) and its Metabolite AM404

The analgesic effect of acetaminophen is, in part, mediated by its metabolite AM404 in the central nervous system.[4][5]

APAP_Metabolism_and_Action ApAP Acetaminophen (ApAP) in Liver p_aminophenol p-Aminophenol ApAP->p_aminophenol Deacetylation FAAH Fatty Acid Amide Hydrolase (FAAH) in Brain p_aminophenol->FAAH AM404 AM404 (N-arachidonoyl-phenolamine) FAAH->AM404 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->FAAH TRPV1 TRPV1 Receptor AM404->TRPV1 Activates CB1 CB1 Receptor AM404->CB1 Indirectly Activates Analgesia Analgesia TRPV1->Analgesia CB1->Analgesia ApAP_Hepatotoxicity cluster_liver Hepatocyte ApAP Acetaminophen (ApAP) CYP450 CYP450 (e.g., CYP2E1, CYP3A4) ApAP->CYP450 NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI GSH Glutathione (GSH) NAPQI->GSH Detoxification Cellular_Proteins Cellular Proteins NAPQI->Cellular_Proteins Binds to (in overdose) Mercapturic_Acid Mercapturic Acid (Non-toxic) GSH->Mercapturic_Acid Hepatotoxicity Hepatotoxicity Cellular_Proteins->Hepatotoxicity HPAA_Antioxidant_Pathway HPAA 4-Hydroxyphenylacetic Acid Nrf2_Keap1 Nrf2-Keap1 Complex HPAA->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) in Nucleus Nrf2->ARE Translocates and binds Antioxidant_Enzymes Antioxidant & Phase II Enzymes ARE->Antioxidant_Enzymes Promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 4-Hydroxyphenylacetic acid, 2-(benzenesulfonamide) precursors) Synthesis Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (Antioxidant, Antimicrobial, Cytotoxicity) Purification->In_Vitro In_Vivo In Vivo Assays (Analgesia, Anti-inflammatory, Antipyretic) In_Vitro->In_Vivo Lead Compounds Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) In_Vivo->Mechanism

References

A Comparative Analysis of the Analgesic Properties of 4-Hydroxyphenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analgesic properties of various derivatives of 4-Hydroxyphenylacetamide, the parent compound of the widely used analgesic, paracetamol (acetaminophen). The following sections detail the analgesic efficacy of selected derivatives, the experimental protocols used for their evaluation, and the proposed signaling pathways involved in their mechanism of action. This information is intended to support further research and development in the field of non-opioid analgesics.

Comparative Analgesic Efficacy

The analgesic potential of several this compound derivatives has been investigated using various preclinical models of pain. The data presented below summarizes the efficacy of these compounds in comparison to the parent molecule. It is important to note that direct comparisons between all derivatives are challenging due to variations in the experimental models and methodologies employed in different studies.

CompoundDerivative TypeAnimal ModelAnalgesic AssayEfficacy Metric (vs. Control/Paracetamol)Reference(s)
Paracetamol (this compound) Parent CompoundMouseAcetic Acid-Induced WrithingED₅₀: 68.6 µmol/kg
Compound 3b 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamideMouseAcetic Acid-Induced WrithingED₅₀: 45.2 µmol/kg (More potent than Paracetamol)
Compound 3r 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamideMouseAcetic Acid-Induced WrithingED₅₀: 14.7 µmol/kg (Significantly more potent than Paracetamol)
Adamantyl Analogue (Compound 5) Adamantyl derivativeMouseAcetic Acid-Induced Writhing~40% antinociceptive activity (Similar to Paracetamol)[1]
Adamantyl Analogue (Compound 6a/b) Adamantyl derivativeMouseAcetic Acid-Induced WrithingStronger analgesic activity than Paracetamol, with a clear dose-dependent effect.[1][1]
3,5-dimethyl-4-hydroxyphenylacetamide 3,5-disubstituted analogueMouseNot specifiedIncreased cyclooxygenase inhibiting capacity compared to Paracetamol.[2]
3,5-dimethoxy-4-hydroxyphenylacetamide 3,5-disubstituted analogueMouseNot specifiedIncreased cyclooxygenase inhibiting capacity compared to Paracetamol.[2]
3,5-dichloro-4-hydroxyphenylacetamide 3,5-disubstituted analogueMouseNot specifiedLower in vivo analgesic activity compared to Paracetamol.[2]
Propacetamol Prodrug (N,N-diethylglycine ester)HumanPost-operative painComparable analgesic efficacy to paracetamol.[3][3]

Experimental Protocols

The following are detailed methodologies for key in vivo assays used to determine the analgesic properties of this compound derivatives.

Acetic Acid-Induced Writhing Test

This test is a model of visceral pain and is sensitive to peripherally and centrally acting analgesics.

Principle: The intraperitoneal injection of acetic acid causes irritation of the serous membranes, leading to a characteristic writhing response (abdominal constriction and stretching of the hind limbs). Analgesic compounds reduce the frequency of these writhes.

Procedure:

  • Animals: Male Swiss albino mice (20-25 g) are typically used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one hour before the experiment.

  • Drug Administration: Test compounds, a vehicle control, and a positive control (e.g., paracetamol) are administered orally or intraperitoneally at a predetermined time (e.g., 30-60 minutes) before the acetic acid injection.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg body weight.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation box. After a 5-minute latency period, the number of writhes is counted for a 10-minute period.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

  • The ED₅₀ (the dose that produces 50% of the maximum possible effect) can be determined by testing a range of doses and performing a regression analysis.

Hot Plate Test

This method is used to evaluate centrally acting analgesics by measuring the response to a thermal stimulus.

Principle: The latency of an animal to react to a heated surface (e.g., by licking its paws or jumping) is a measure of its pain threshold. An increase in this latency indicates an analgesic effect.

Procedure:

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).

  • Animals: Mice or rats are used.

  • Baseline Latency: Before drug administration, the baseline reaction time for each animal is determined by placing it on the hot plate and recording the time until it licks a paw or jumps. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compounds, vehicle, or a positive control are administered.

  • Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the reaction time on the hot plate is measured again.

  • Data Analysis: The percentage of the maximum possible effect (% MPE) is often calculated using the formula: % MPE = [ (Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency) ] x 100

Tail-Flick Test

Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus and is primarily used for centrally acting analgesics.

Principle: A focused beam of radiant heat is applied to the animal's tail. The time taken for the animal to "flick" its tail away from the heat source is measured. An increase in this latency suggests analgesia.

Procedure:

  • Apparatus: A tail-flick apparatus that provides a controlled, radiant heat source.

  • Animals: Typically rats are used.

  • Baseline Latency: The animal is gently restrained, and its tail is positioned over the heat source. The baseline latency to tail flick is recorded. A cut-off time is pre-set to avoid tissue damage.

  • Drug Administration: Test compounds, vehicle, or a positive control are administered.

  • Post-treatment Latency: The tail-flick latency is measured at different intervals after drug administration.

  • Data Analysis: The analgesic effect is quantified by the increase in tail-flick latency compared to the baseline measurement. The % MPE can also be calculated as described for the hot plate test.

Signaling Pathways and Mechanisms of Action

The analgesic effect of paracetamol is primarily attributed to its actions within the central nervous system. A key hypothesis involves its metabolic conversion to N-arachidonoylphenolamine (AM404) in the brain.[1] This metabolite is believed to exert its analgesic effects through a complex signaling cascade.

AM404_Signaling_Pathway cluster_brain Central Nervous System Paracetamol Paracetamol (this compound) p_Aminophenol p-Aminophenol Paracetamol->p_Aminophenol Deacetylation (in Liver) AM404 AM404 (N-arachidonoylphenolamine) p_Aminophenol->AM404 Conjugation with Arachidonic Acid TRPV1 TRPV1 Activation AM404->TRPV1 CB1 CB1 Receptor (Indirect Activation) AM404->CB1 Endocannabinoid_System Endocannabinoid System Modulation AM404->Endocannabinoid_System Inhibits Anandamide Reuptake FAAH FAAH (Fatty Acid Amide Hydrolase) Analgesia Analgesia TRPV1->Analgesia CB1->Analgesia Endocannabinoid_System->CB1

Caption: Proposed central analgesic pathway of paracetamol via its metabolite AM404.

The diagram above illustrates the proposed central mechanism of action for paracetamol. After administration, paracetamol is deacetylated in the liver to p-aminophenol. In the brain, p-aminophenol is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.[1] AM404 is thought to produce analgesia through multiple pathways, including the activation of the transient receptor potential vanilloid 1 (TRPV1) channels and the indirect activation of cannabinoid 1 (CB1) receptors by inhibiting the reuptake of the endogenous cannabinoid, anandamide.

Experimental Workflow for Analgesic Screening

The discovery and evaluation of novel this compound derivatives with analgesic properties typically follow a structured workflow, progressing from initial screening to more detailed characterization.

Analgesic_Screening_Workflow Synthesis Synthesis of This compound Derivatives InVitro In Vitro Screening (e.g., COX Inhibition, Cytotoxicity) Synthesis->InVitro InVivo_Screening In Vivo Analgesic Screening (e.g., Acetic Acid Writhing Test) InVitro->InVivo_Screening Promising Candidates Dose_Response Dose-Response Studies (Determination of ED₅₀) InVivo_Screening->Dose_Response Mechanism_Studies Mechanistic Studies (e.g., Hot Plate, Tail-Flick Tests, Receptor Binding Assays) Dose_Response->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: A typical workflow for the screening and evaluation of novel analgesic compounds.

This workflow begins with the chemical synthesis of novel derivatives. These compounds then undergo initial in vitro screening to assess their basic pharmacological and toxicological profiles. Promising candidates are then advanced to in vivo screening using models like the acetic acid-induced writhing test to confirm their analgesic activity. Compounds demonstrating significant efficacy are further evaluated in dose-response studies to determine their potency (e.g., ED₅₀). Subsequent mechanistic studies, utilizing assays such as the hot plate and tail-flick tests, are conducted to elucidate the central or peripheral nature of their analgesic action. The data gathered throughout this process informs lead optimization efforts to design and synthesize more potent and safer analgesic agents.

References

A Comparative Guide to Inter-Laboratory Analysis of 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of analytical methodologies for the quantification of 4-Hydroxyphenylacetamide, a compound of interest in pharmaceutical research and development. While specific inter-laboratory proficiency test data for this compound is not publicly available, this document synthesizes expected performance characteristics from validated methods for structurally similar phenolic compounds to provide a robust comparative framework. The aim is to assist laboratories in selecting appropriate analytical techniques and designing validation studies.

Comparative Analysis of Analytical Methods

The two most common and suitable analytical techniques for the quantification of this compound in various matrices are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Comparison of Typical Validation Parameters for this compound Quantification

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.996≥ 0.999
Linear Range 0.1 - 50 µg/mL0.5 - 1000 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 3%
Limit of Detection (LOD) ~20 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~70 ng/mL~0.5 ng/mL
Selectivity Good, potential for interference from co-eluting compounds.Excellent, high specificity from MRM transitions.
Matrix Effect Generally low, but can be sample-dependent.Can be significant, often requires internal standards for correction.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and simple formulations where high sensitivity is not required.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile. A typical starting condition could be 80:20 (Water:Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • For formulated products, an extraction step with a suitable solvent (e.g., methanol) may be necessary, followed by filtration through a 0.45 µm syringe filter.

Calibration: Prepare a series of calibration standards of the this compound reference standard in the mobile phase, covering the expected concentration range of the samples.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) due to its high sensitivity and selectivity.

Instrumentation:

  • UHPLC or HPLC system

  • Autosampler

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal standard (e.g., a deuterated analog of this compound)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion [M+H]⁺ or [M-H]⁻ to be determined, followed by optimization of product ions.

    • Internal Standard: Appropriate precursor and product ions.

  • Source Parameters: Capillary voltage, source temperature, and gas flows to be optimized for maximum signal intensity.

Sample Preparation (for biological samples):

  • To 100 µL of the sample (e.g., plasma), add the internal standard.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for injection.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard (for LC-MS/MS) Sample->Spike Extraction Extraction / Protein Precipitation Spike->Extraction Filter Filtration / Evaporation & Reconstitution Extraction->Filter Injection Sample Injection Filter->Injection Separation Chromatographic Separation (HPLC/UHPLC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report Final Report

Caption: General experimental workflow for the analysis of this compound.

Inter-Laboratory Comparison Study Design

G cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories Prep Prepare & Distribute Homogeneous Samples Collect Collect Results from Participating Labs Prep->Collect LabA Lab A Prep->LabA LabB Lab B Prep->LabB LabC Lab C Prep->LabC LabN Lab ...N Prep->LabN Stats Statistical Analysis (e.g., z-scores) Collect->Stats Report Generate Final Report Stats->Report Analyze Analyze Samples using Defined Protocol LabA->Analyze LabB->Analyze LabC->Analyze LabN->Analyze Analyze->Collect

Caption: Logical workflow of an inter-laboratory comparison study.

A Comparative Guide to 4-Hydroxyphenylacetamide Reference Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring a reliable reference standard for 4-Hydroxyphenylacetamide, this guide provides a comprehensive comparison of commercially available options. We delve into product specifications from leading suppliers, detail analytical methodologies for quality assessment, and explore the compound's role in pharmaceutical synthesis and potential biological interactions.

This compound (CAS No. 17194-82-0) is a critical chemical intermediate, primarily recognized for its role in the synthesis of the beta-blocker Atenolol.[1][2] It is also identified as a process impurity in the production of Atenolol, underscoring the necessity for high-purity reference standards for analytical and quality control purposes.[1][2] This guide aims to assist in the selection of the most suitable this compound reference standard by presenting a comparative analysis of products from major chemical suppliers.

Comparison of Commercial Reference Standards

The selection of a reference standard is paramount for ensuring the accuracy and reproducibility of experimental results. Key parameters to consider include purity, the availability of comprehensive analytical documentation, and the supplier's quality certifications. Below is a summary of this compound reference standards offered by prominent suppliers.

SupplierProduct NumberPurity SpecificationAvailable Documentation
LGC Standards TRC-H949045Not explicitly stated, sold as a neat material.[3][4]Certificate of Analysis[3][4]
Sigma-Aldrich 387738≥99%[5]Certificate of Analysis, Certificate of Origin, 1H NMR and 13C NMR spectra available on PubChem.[5][6][7]
Thermo Scientific A15266≥98.5% (HPLC)[8]Specification Sheet, Certificate of Analysis can be requested.
TCI Chemicals H0853>98.0% (HPLC) (N)[2]SDS, Specifications, Certificate of Analysis & Other Certificates.[9]

Analytical Characterization and Quality Control

The quality and purity of a reference standard are verified through a battery of analytical tests. For this compound, these typically include chromatographic and spectroscopic methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A common method for determining the purity of this compound involves reverse-phase HPLC. A general procedure is outlined below, based on typical methods for related compounds.

  • Column: Octadecylsilane (C18) column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.[10]

  • Detection: UV detection at a wavelength of 226 nm.[10]

  • Injection Volume: 10 µL.[10]

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

¹H NMR and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of this compound.

  • Sample Preparation: The sample is typically dissolved in a deuterated solvent such as DMSO-d₆.

  • ¹H NMR Spectral Data (in DMSO-d₆): Key expected signals include those for the aromatic protons, the methylene (-CH₂-) protons, and the amide (-NH₂) protons.[1]

  • ¹³C NMR Spectral Data: Signals corresponding to the carbonyl carbon, the aromatic carbons, and the methylene carbon are expected.

Certificates of Analysis from suppliers often provide the results of these tests, confirming that the material conforms to the expected structure and purity.[11]

Role in Pharmaceutical Synthesis and Potential Biological Relevance

The primary application of this compound in the pharmaceutical industry is as a key starting material in the synthesis of Atenolol.[9][12][13] The synthesis involves a multi-step process, a simplified representation of which is provided below.

Atenolol Synthesis Pathway

Atenolol_Synthesis This compound This compound Intermediate_1 4-(Oxiran-2-ylmethoxy)phenylacetamide This compound->Intermediate_1 Epichlorohydrin, Base Atenolol Atenolol Intermediate_1->Atenolol Isopropylamine

Caption: Simplified synthetic route to Atenolol from this compound.

While this compound is primarily known as a synthetic intermediate, some studies have explored the biological activities of related compounds. For instance, derivatives of N-(4-hydroxyphenyl)acetamide have been investigated for their analgesic properties, with a focus on their metabolism by cytochrome P450 (CYP450) enzymes.[14] This suggests that if this compound were to exhibit biological effects, its metabolic fate would be a crucial determinant.

Potential Metabolic Pathway

Drawing an analogy to the metabolism of acetaminophen (paracetamol), a structurally related compound, a potential metabolic pathway for this compound could involve conjugation and oxidation reactions. The major route would likely be glucuronidation and sulfation, while a minor pathway could involve oxidation by CYP450 enzymes to form reactive intermediates.[15]

Metabolic_Pathway cluster_major Major Pathway (Conjugation) cluster_minor Minor Pathway (Oxidation) 4-HPA This compound Glucuronide Glucuronide Conjugate 4-HPA->Glucuronide UGT Sulfate Sulfate Conjugate 4-HPA->Sulfate SULT 4-HPA_ox This compound Reactive_Intermediate Reactive Intermediate 4-HPA_ox->Reactive_Intermediate CYP450 Detoxification Detoxification (e.g., Glutathione conjugation) Reactive_Intermediate->Detoxification

Caption: A proposed metabolic pathway for this compound based on acetaminophen metabolism.

Furthermore, one study has reported that N-(4-hydroxyphenyl)acetamide can inhibit the catalytic activity of horseradish peroxidase, suggesting a potential for interaction with enzymatic systems.[16] However, extensive research into the specific biological activities and signaling pathway involvement of this compound is still lacking.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 4-Hydroxyphenylacetamide and its related analogs. By synthesizing available experimental data, we aim to offer a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents. This document details the structure-activity relationships (SAR) that govern the cytotoxicity of these compounds, presents quantitative data in a clear, tabular format, outlines the experimental methodologies used for their evaluation, and illustrates a key signaling pathway implicated in their mechanism of action.

Structure-Activity Relationship Insights

The cytotoxic effects of phenylacetamide derivatives are significantly influenced by the nature and position of substituents on both the phenyl ring and the amide nitrogen.[1][2] Generally, the introduction of certain functional groups can enhance the anti-proliferative activity of the parent molecule.

Influence of Phenyl Ring Substituents: The electronic properties of the substituents on the phenyl ring are critical determinants of cytotoxicity.[3] Studies have consistently shown that electron-withdrawing groups, such as nitro (NO2) and halogen (F, Cl, Br) groups, tend to increase cytotoxic potency.[3][4][5] For instance, a para-nitro substituted derivative demonstrated strong cytotoxic effects against MDA-MB-468 breast cancer cells.[3] The position of the substituent is also crucial; for example, a meta-substituted chlorine atom was found to have the highest cytotoxic effect against PC12 cells.[5] Conversely, electron-donating groups like methoxy (-OCH3) can also contribute to cytotoxicity, particularly when at the ortho position.[5]

Influence of N-Substituents: Modifications on the amide nitrogen play a key role in modulating the cytotoxic activity. Increasing the lipophilicity of the N-substituent, for example, by introducing an alkyl chain like a butyl group, has been shown to enhance cytotoxic effects.[3][5] This suggests that the lipophilicity of the molecule is a favorable parameter for improving cytotoxic potential.[3]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various phenylacetamide derivatives against several human cancer cell lines, providing a quantitative comparison of their cytotoxic potency.

Compound IDPhenyl Ring SubstituentN-SubstituentCancer Cell LineIC50 (µM)Reference
- 4-Hydroxy -H Data Not AvailableN/A-
3j4-NitroButylMDA-MB-4680.76 ± 0.09[3]
3d3-ChloroButylMDA-MB-4680.6 ± 0.08[5]
3d3-ChloroButylPC-120.6 ± 0.08[5]
3c4-ChloroButylMCF-70.7 ± 0.08[5]
3d3-ChloroButylMCF-70.7 ± 0.4[5]
3e3-ChloroButylPC120.67 ± 0.12[5]
3f4-ChloroButylMDA-MB-4681 ± 0.13[5]
3g2-MethoxyButylMCF-71.3 ± 0.03[5]
3h4-MethoxyButylMDA-MB-4681.73 ± 0.13[5]
2b4-Fluoro2-NitrophenylPC352[4]
2c4-Fluoro4-NitrophenylPC380[4]
2c4-Fluoro4-NitrophenylMCF-7100[4]
Doxorubicin--MDA-MB-4680.38 ± 0.07[3]
Imatinib--PC340[4]
Imatinib--MCF-798[4]

Note: Direct experimental data for the cytotoxicity of this compound was not available in the reviewed literature. The table presents data for structurally related compounds to provide a comparative context.

Mechanism of Action: Induction of Apoptosis

Several studies indicate that phenylacetamide derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[3][6] This process is often mediated through the modulation of key signaling pathways. Phenylacetamide derivatives have been shown to trigger both the intrinsic and extrinsic apoptotic pathways.[3][6]

A key finding is the upregulation of pro-apoptotic proteins such as Bax and the downregulation or modulation of anti-apoptotic proteins like Bcl-2.[3] The balance between these proteins is critical for determining a cell's fate. Furthermore, the activation of the extrinsic pathway can be initiated through the Fas/FasL system.[3] Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[3]

G Apoptotic Pathway Induced by Phenylacetamide Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FasL FasL FasR Fas Receptor FasL->FasR Binding Procaspase8 Pro-caspase-8 FasR->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytochromeC Cytochrome c Bax->CytochromeC Promotes release Phenylacetamides_intrinsic Phenylacetamide Derivatives Phenylacetamides_intrinsic->Bcl2 Downregulates Phenylacetamides_intrinsic->Bax Upregulates Procaspase3 Pro-caspase-3 CytochromeC->Procaspase3 Activates Caspase8->Procaspase3 Activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Phenylacetamides_extrinsic Phenylacetamide Derivatives Phenylacetamides_extrinsic->FasL Upregulates

Caption: Apoptotic signaling cascade initiated by phenylacetamide derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity and mechanism of action of phenylacetamide derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468, PC12, PC3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 cells per well and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the phenylacetamide derivatives or a vehicle control (e.g., DMSO).

  • Incubation: After a predetermined incubation period (e.g., 24, 48, or 72 hours), the treatment medium is removed.

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Cells treated with the test compounds are harvested and lysed to release their intracellular contents.

  • Substrate Addition: A specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter is added to the cell lysate.

  • Incubation: The reaction mixture is incubated to allow the active caspase-3 to cleave the substrate, releasing the reporter molecule.

  • Detection: The amount of released reporter is quantified using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase-3 activity.

Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the mRNA expression levels of apoptosis-related genes like Bax, Bcl-2, and FasL.

  • RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, specific primers for the target genes (Bax, Bcl-2, FasL) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe.

  • Amplification and Detection: The reaction is run in a real-time PCR thermal cycler, which amplifies the DNA and monitors the fluorescence signal in real-time.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (2-ΔΔCt) method, normalized to the reference gene.[3]

Conclusion

The available evidence strongly suggests that phenylacetamide derivatives are a promising class of compounds with significant cytotoxic potential against various cancer cell lines. Their activity is highly dependent on the specific substitutions on the aromatic ring and the amide nitrogen. The primary mechanism of action appears to be the induction of apoptosis through both intrinsic and extrinsic pathways. While direct cytotoxic data for this compound is currently limited, the structure-activity relationships derived from its analogs suggest that its potency could be enhanced through strategic chemical modifications. Further investigation into this class of compounds is warranted to explore their full therapeutic potential.

References

A Comparative Guide to Stability-Indicating Assay Methods for 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Hydroxyphenylacetamide, a key pharmaceutical intermediate and potential active pharmaceutical ingredient (API), is critical for ensuring its stability, quality, and efficacy. This guide provides a comprehensive comparison of the two most common analytical techniques for developing a stability-indicating assay method: High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry. This document outlines the experimental protocols for method validation and presents a comparative analysis of their performance based on established validation parameters.

Introduction to Stability-Indicating Assays

A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of an API without interference from its degradation products, process impurities, or excipients.[1] The development of such methods is a regulatory requirement and is crucial for determining the shelf-life and storage conditions of drug substances and products.[2] Forced degradation studies are an integral part of developing stability-indicating methods, as they help to identify potential degradation pathways and products under various stress conditions.[2][3]

High-Performance Liquid Chromatography (HPLC): A High-Fidelity Approach

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for stability-indicating assays due to its high resolving power, sensitivity, and specificity.[4] It allows for the separation of the parent compound from its degradation products, enabling accurate quantification of the API.

Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

The following protocol is based on established methods for similar phenolic compounds and represents a robust starting point for the validation of a stability-indicating assay for this compound.

Chromatographic Conditions:

ParameterSpecification
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.01M Potassium Phosphate Monohydrate Buffer (pH 3.5) (40:60 v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 248 nm[5]
Injection Volume 20 µL
Column Temperature 30°C[5]

Forced Degradation Studies:

To establish the stability-indicating nature of the method, this compound would be subjected to the following stress conditions as per International Council for Harmonisation (ICH) guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 72 hours[6]

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

Validation Parameters for HPLC Method

The developed HPLC method must be validated according to ICH Q2(R1) guidelines.[7] The key validation parameters are summarized in the table below, with typical acceptance criteria.

Validation ParameterAcceptance Criteria
Specificity The method should resolve the this compound peak from all degradation product peaks.
Linearity R² ≥ 0.999 over a concentration range of 20-200 µg/mL.[5]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intraday: ≤ 2.0%, Interday: ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).[7]

UV Spectrophotometry: A Rapid and Cost-Effective Alternative

UV-Visible spectrophotometry is a simpler and more accessible technique for the quantification of compounds that absorb UV radiation. While it may lack the specificity of HPLC for complex mixtures, it can be a valuable tool for routine analysis and in-process controls, especially when significant degradation is not expected.

Experimental Protocol: A Validated UV Spectrophotometric Method

Instrumental Parameters:

ParameterSpecification
Spectrophotometer Double beam UV-Visible Spectrophotometer
Wavelength of Maximum Absorbance (λmax) To be determined experimentally (typically around 243 nm for similar compounds)[8]
Solvent/Blank Methanol or a suitable buffer solution[9]

Forced Degradation Studies:

Similar to the HPLC method, forced degradation studies are necessary to assess the impact of degradation products on the absorbance of this compound at its λmax.

Validation Parameters for UV Spectrophotometric Method
Validation ParameterAcceptance Criteria
Specificity No significant interference from degradation products at the analytical wavelength.
Linearity R² ≥ 0.999 over a defined concentration range.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intraday: ≤ 2.0%, Interday: ≤ 2.0%
Limit of Detection (LOD) Based on visual evaluation or signal-to-noise ratio.
Limit of Quantification (LOQ) Based on visual evaluation or signal-to-noise ratio.
Robustness Consistent results with minor variations in parameters like pH of the solvent.

Comparative Analysis of HPLC and UV Spectrophotometry

FeatureHPLCUV Spectrophotometry
Specificity High: Can separate and quantify the API in the presence of degradation products.Low to Moderate: Susceptible to interference from degradation products that absorb at the same wavelength.
Sensitivity High: Lower limits of detection and quantification.Moderate: Generally less sensitive than HPLC.
Complexity & Cost High: Requires more complex instrumentation and skilled operators. Higher operational costs.Low: Simpler instrumentation and operation. Lower cost.
Throughput Lower: Longer analysis time per sample.High: Rapid analysis.
Application Ideal for stability studies, quality control of final products, and regulatory submissions.Suitable for in-process controls, raw material testing, and situations with minimal degradation.

Visualizing the Workflow

To better understand the process of validating a stability-indicating assay, the following diagrams illustrate the key steps involved.

Stability_Indicating_Assay_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation (ICH Q2(R1)) MD1 Analyte Characterization MD2 Selection of Analytical Technique (HPLC/UV) MD1->MD2 MD3 Optimization of Method Parameters MD2->MD3 FD1 Stress Condition Application (Acid, Base, Oxidative, Thermal, Photolytic) MD3->FD1 FD2 Analysis of Stressed Samples FD1->FD2 FD3 Identification of Degradation Products FD2->FD3 V1 Specificity FD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6

Caption: Workflow for developing and validating a stability-indicating assay method.

HPLC_vs_UV_Comparison cluster_HPLC HPLC Method cluster_UV UV Spectrophotometry Method H1 High Specificity H2 High Sensitivity Decision Choice of Method Depends on Application H1->Decision H3 Higher Cost & Complexity H4 Lower Throughput U1 Lower Specificity U2 Lower Sensitivity U1->Decision U3 Lower Cost & Complexity U4 Higher Throughput

Caption: Key comparison points between HPLC and UV Spectrophotometry for stability assays.

Conclusion

The choice between HPLC and UV spectrophotometry for a stability-indicating assay of this compound depends on the specific requirements of the analysis. For regulatory submissions and detailed stability profiling where specificity is paramount, a validated RP-HPLC method is the gold standard. For routine quality control and in-process checks where speed and cost-effectiveness are priorities, a validated UV spectrophotometric method can be a suitable alternative, provided that interference from degradation products is minimal. This guide provides the foundational knowledge and experimental framework for researchers to develop and validate a robust and reliable stability-indicating assay for this compound.

References

Scrutinizing Metabolic Stability: A Comparative Analysis of 4-Hydroxyphenylacetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, understanding the metabolic stability of a compound is a critical early-stage gatekeeper in the long journey of therapeutic discovery. Poor metabolic stability can lead to rapid clearance from the body, diminishing a drug's efficacy and oral bioavailability. This guide provides a comparative overview of the metabolic stability of 4-Hydroxyphenylacetamide and its close analog, N-acetyl-p-aminophenol (Acetaminophen), supported by in vitro experimental data from human liver microsome assays.

The inherent susceptibility of a chemical entity to biotransformation, often termed metabolic stability, is a pivotal determinant of its pharmacokinetic profile. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects. In contrast, compounds with enhanced metabolic stability are more likely to exhibit a favorable pharmacokinetic profile, including a longer half-life and greater systemic exposure.

This comparison focuses on this compound, a simple phenolic amide, and its well-known analog, Acetaminophen. While structurally very similar, subtle molecular modifications can significantly impact their interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.

Comparative Metabolic Stability Data

To provide a quantitative comparison, the following table summarizes the in vitro metabolic stability of this compound and Acetaminophen in human liver microsomes. The key parameters presented are the in vitro half-life (t½), which is the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent ability of the liver enzymes to metabolize the compound.

Compound NameStructureIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound this compound structureData not available in published literatureData not available in published literature
N-acetyl-p-aminophenol (Acetaminophen) Acetaminophen structure> 60< 11.6

Experimental Workflow for Metabolic Stability Assessment

The determination of in vitro metabolic stability is a routine yet crucial experiment in early drug discovery. The general workflow for a microsomal stability assay is depicted in the diagram below. This process involves incubating the test compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_sampling Sampling & Quenching cluster_analysis Analysis Phase cluster_data Data Interpretation A Test Compound Stock (e.g., in DMSO) E Pre-warm microsomes, buffer, and compound to 37°C A->E B Liver Microsomes (Human or other species) B->E C NADPH Regenerating System (Cofactor for CYP enzymes) F Initiate reaction by adding NADPH regenerating system C->F D Phosphate Buffer (pH 7.4) D->E E->F Mix G Incubate at 37°C with shaking F->G H Aliquots taken at specific time points (e.g., 0, 5, 15, 30, 60 min) G->H I Quench reaction with cold organic solvent (e.g., Acetonitrile) containing internal standard H->I J Centrifuge to precipitate proteins I->J K Analyze supernatant by LC-MS/MS J->K L Quantify remaining parent compound K->L M Plot ln(% remaining) vs. time L->M N Calculate slope (k) M->N O Determine t½ = 0.693 / k N->O P Calculate CLint N->P

Fig. 1: Experimental workflow for an in vitro microsomal stability assay.

Detailed Experimental Protocol: In Vitro Microsomal Stability Assay

The following provides a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes.

1. Reagents and Materials:

  • Test compound and positive control compounds (e.g., a high clearance compound like Verapamil and a low clearance compound like Diazepam).

  • Pooled human liver microsomes (e.g., from a commercial supplier).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Potassium phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile (containing an appropriate internal standard for LC-MS/MS analysis).

  • 96-well incubation plates and collection plates.

  • Incubator shaker set to 37°C.

  • Centrifuge.

  • LC-MS/MS system for analysis.

2. Assay Procedure:

  • Preparation: A stock solution of the test compound is typically prepared in an organic solvent like DMSO and then diluted in the phosphate buffer to the final desired concentration (e.g., 1 µM). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

  • Incubation: The liver microsomes are pre-warmed in the phosphate buffer at 37°C in the incubation plate. The reaction is initiated by adding the pre-warmed NADPH regenerating system to the wells containing the microsomes and the test compound.

  • Sampling: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is immediately stopped (quenched) by transferring it to a collection plate containing cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins.

  • Sample Processing: The collection plate is centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound and any formed metabolites, is then analyzed by a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the amount of the parent compound remaining at each time point.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the amount present at the 0-minute time point.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein in the incubation) .

This systematic approach allows for the reproducible and comparative assessment of the metabolic stability of new chemical entities, providing crucial data for the selection and optimization of drug candidates.

Quantitative Structure-Activity Relationship (QSAR) of 4-Hydroxyphenylacetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Hydroxyphenylacetamide derivatives, focusing on their quantitative structure-activity relationships (QSAR) as analgesic agents. The data presented is primarily drawn from a key study that synthesized a novel series of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analgesics with the aim of reducing the hepatotoxicity associated with the parent compound, acetaminophen (ApAP).

Data Presentation: Analgesic Activity of this compound Derivatives

A study by Bazán et al. (2020) investigated a series of novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide derivatives and identified lead compounds with potent analgesic activity and a significantly improved safety profile compared to acetaminophen. The table below summarizes the in vivo analgesic efficacy of two lead derivatives, 3b and 3r, in comparison to acetaminophen, as determined by the acetic acid-induced abdominal writhing assay in mice.[1]

CompoundStructureED₅₀ (μmol/kg)[1]
Acetaminophen (ApAP) 68.6
Compound 3b N-(4-chlorophenyl)-2-[[2-(4-hydroxyanilino)-2-oxo-ethyl]sulfamoyl]benzamide45.2
Compound 3r 2-[[2-(4-hydroxyanilino)-2-oxo-ethyl]sulfamoyl]-N-(pyridin-2-yl)benzamide14.7

ED₅₀: The dose of a drug that produces a therapeutic response in 50% of the population that takes it.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the referenced study by Bazán et al. (2020).

Acetic Acid-Induced Abdominal Writhing Assay for Analgesia

This assay is a model of visceral pain used to evaluate the efficacy of analgesic compounds.

  • Animals: Male CD1 mice were used for the study.

  • Drug Administration: Test compounds (acetaminophen, 3b, and 3r) were administered intraperitoneally (ip) at various doses (0-80 mg/kg).

  • Induction of Writhing: 25 minutes after drug administration, a 0.4% solution of acetic acid was injected intraperitoneally at a volume of 10 mL/kg to induce abdominal contractions (writhing).

  • Observation: The number of writhes was counted for a set period following the acetic acid injection.

  • Data Analysis: The analgesic effect was quantified as the reduction in the number of writhes compared to a vehicle-treated control group. Dose-response curves were generated to calculate the ED₅₀ values.[1]

Baker's Yeast-Induced Hyperthermia Assay for Antipyresis

This model is used to assess the antipyretic (fever-reducing) properties of compounds.

  • Animals: Male CD1 mice were fasted overnight (15 hours) before the experiment.

  • Induction of Pyrexia: Hyperthermia (fever) was induced by a subcutaneous injection of a 15% suspension of baker's yeast.

  • Temperature Measurement: Baseline rectal temperature was measured before yeast injection. The temperature was then monitored at regular intervals.

  • Drug Administration: Once hyperthermia was established, the test compounds were administered intraperitoneally.

  • Data Analysis: The reduction in rectal temperature following drug administration was recorded and compared to a control group to determine the antipyretic effect.

Mandatory Visualizations

Signaling Pathway for Analgesic Action of Acetaminophen Analogs

The precise mechanism of action for acetaminophen and its analogs is not fully elucidated but is believed to involve central nervous system pathways. Evidence suggests the involvement of the endocannabinoid system, where the acetaminophen metabolite AM404 is thought to play a key role, and the activation of the transient receptor potential vanilloid-1 (TRPV1) channels.[2]

G cluster_0 Central Nervous System Acetaminophen Acetaminophen / Analogs FAAH Fatty Acid Amide Hydrolase (FAAH) Acetaminophen->FAAH Metabolized in the brain AM404 AM404 (Metabolite) FAAH->AM404 CB1R Cannabinoid Receptor 1 (CB1R) AM404->CB1R Activates TRPV1 TRPV1 Channel AM404->TRPV1 Activates Anandamide Anandamide Anandamide->FAAH Analgesia Analgesia CB1R->Analgesia TRPV1->Analgesia

Caption: Proposed signaling pathway for the analgesic effect of acetaminophen and its derivatives.

General Experimental Workflow for a QSAR Study

A quantitative structure-activity relationship (QSAR) study follows a systematic workflow to correlate the chemical structure of compounds with their biological activity.

G cluster_workflow QSAR Workflow Data 1. Data Collection (Chemical Structures & Biological Activity) Descriptors 2. Descriptor Calculation (Physicochemical, Topological, etc.) Data->Descriptors Split 3. Data Splitting (Training and Test Sets) Descriptors->Split Model 4. Model Development (e.g., MLR, PLS, Machine Learning) Split->Model Validation 5. Model Validation (Internal & External) Model->Validation Validation->Model Refinement Interpretation 6. Model Interpretation & Prediction Validation->Interpretation

Caption: A generalized workflow for conducting a QSAR study.

References

A Head-to-Head Comparison of Synthesis Routes for 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 4-hydroxyphenylacetamide, a key intermediate in the pharmaceutical industry, is of paramount importance. This guide provides a comprehensive head-to-head comparison of four prominent synthesis routes, offering detailed experimental protocols, quantitative data, and visual workflows to aid in the selection of the most suitable method for a given application.

Comparison of Key Performance Metrics

The following table summarizes the critical quantitative data for each of the four primary synthesis routes to this compound, allowing for a rapid and objective comparison.

MetricAcetylation of p-AminophenolHydration of 4-Hydroxybenzyl CyanideBeckmann Rearrangement of 4-Hydroxyacetophenone OximeAmidation of 4-Hydroxyphenylacetic Acid/Ester
Starting Material p-Aminophenol4-Hydroxybenzyl Cyanide4-Hydroxyacetophenone4-Hydroxyphenylacetic Acid or its ester
Key Reagents Acetic anhydride, Sulfuric acid (catalyst)Platinum catalyst, Water, EthanolHydroxylamine, Acid catalyst (e.g., Amberlyst 15)Ammonia
Typical Yield ~60%98%~67% (two-step)>80%
Reported Purity High, requires recrystallizationHighGood, requires purification>99%
Reaction Time ~1 hour18 hours2 hours (rearrangement step)16 hours (ammonolysis step)
Reaction Temperature ~85°CRefluxReflux15-25°C (ammonolysis step)
Key Advantages Readily available starting materials, well-established procedure.Very high yield in a single step from the cyanide.Good yield, can be performed in a one-pot fashion from the ketone.High yield and very high purity, suitable for large-scale production.
Key Disadvantages Moderate yield, requires careful control of reaction conditions.Long reaction time, use of a precious metal catalyst.Multi-step process if starting from the ketone, use of acidic catalysts.Long reaction time for ammonolysis, requires pressure for direct amidation of the acid.

Detailed Experimental Protocols and Synthesis Pathways

This section provides detailed experimental methodologies for each synthesis route, accompanied by Graphviz diagrams illustrating the reaction workflows.

Acetylation of p-Aminophenol

This widely used method, also known as the synthesis of acetaminophen, involves the acetylation of the amino group of p-aminophenol.

Experimental Protocol:

  • Suspend p-aminophenol in water.

  • Add a slight excess of acetic anhydride.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at approximately 85°C for a designated period.

  • Cool the reaction mixture to induce crystallization.

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the crude product from water to obtain pure this compound.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product p-Aminophenol p-Aminophenol Acetylation Acetylation p-Aminophenol->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation H2SO4 (cat.) ~85°C This compound This compound Acetylation->this compound

Figure 1. Synthesis of this compound via Acetylation of p-Aminophenol.
Hydration of 4-Hydroxybenzyl Cyanide

This route offers a high-yield, one-step conversion of 4-hydroxybenzyl cyanide to the corresponding amide using a platinum catalyst.

Experimental Protocol: [1]

  • In a reaction vessel, combine 4-hydroxybenzyl cyanide (1.0 g, 7.5 mmol), water (5 ml), and ethanol (5 ml).

  • Add a platinum complex catalyst (0.0032 g, 0.007 mmol).

  • Heat the mixture under reflux for 18 hours.

  • After cooling, remove the solvents using a rotary evaporator to yield this compound.

cluster_start Starting Material cluster_reaction Reaction cluster_product Product 4-Hydroxybenzyl Cyanide 4-Hydroxybenzyl Cyanide Hydration Hydration 4-Hydroxybenzyl Cyanide->Hydration Pt catalyst, H2O, Ethanol Reflux, 18h This compound This compound Hydration->this compound

Figure 2. Synthesis of this compound via Hydration of 4-Hydroxybenzyl Cyanide.
Beckmann Rearrangement of 4-Hydroxyacetophenone Oxime

This method involves the conversion of 4-hydroxyacetophenone to its oxime, followed by an acid-catalyzed Beckmann rearrangement to yield the amide. A one-pot procedure can also be employed.

Experimental Protocol (Two-Step):

Step 1: Oximation of 4-Hydroxyacetophenone

  • Dissolve 4-hydroxyacetophenone in a suitable solvent.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Heat the mixture to form the oxime.

  • Isolate the 4-hydroxyacetophenone oxime.

Step 2: Beckmann Rearrangement

  • Treat the 4-hydroxyacetophenone oxime with an acid catalyst (e.g., Amberlyst 15, sulfuric acid, or trifluoroacetic acid) in a suitable solvent.

  • Heat the mixture under reflux for approximately 2 hours.

  • Cool the reaction mixture and isolate the crude product.

  • Purify the product by recrystallization.

cluster_start Starting Material cluster_intermediate Intermediate cluster_reaction Reaction cluster_product Product 4-Hydroxyacetophenone 4-Hydroxyacetophenone Oximation Oximation 4-Hydroxyacetophenone->Oximation NH2OH·HCl, Base 4-Hydroxyacetophenone Oxime 4-Hydroxyacetophenone Oxime Beckmann Rearrangement Beckmann Rearrangement 4-Hydroxyacetophenone Oxime->Beckmann Rearrangement Acid catalyst Reflux, 2h Oximation->4-Hydroxyacetophenone Oxime This compound This compound Beckmann Rearrangement->this compound

Figure 3. Synthesis of this compound via Beckmann Rearrangement.
Amidation of 4-Hydroxyphenylacetic Acid or its Ester

This industrial-scale route involves the direct amidation of 4-hydroxyphenylacetic acid or the ammonolysis of its ester, leading to high yields and purity.

Experimental Protocol (from Ester): [2]

  • Prepare the methyl ester of 4-hydroxyphenylacetic acid.

  • Charge a reactor with the methyl 4-hydroxyphenylacetate and aqueous ammonia.

  • Maintain the reaction temperature at 15-25°C for 16 hours.

  • After the reaction, heat the mixture to distill off excess ammonia.

  • Cool the mixture to 0-2°C to crystallize the crude product.

  • Filter the crude amide.

  • Recrystallize the crude product from water with activated carbon to obtain the final pure product.

cluster_start Starting Material cluster_reaction Reaction cluster_product Product Methyl 4-Hydroxyphenylacetate Methyl 4-Hydroxyphenylacetate Ammonolysis Ammonolysis Methyl 4-Hydroxyphenylacetate->Ammonolysis Aqueous Ammonia 15-25°C, 16h This compound This compound Ammonolysis->this compound

Figure 4. Synthesis of this compound via Ammonolysis of its Methyl Ester.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxyphenylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for 4-Hydroxyphenylacetamide, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS).[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to prevent skin and eye contact.[1] In case of accidental exposure, follow the first-aid measures outlined in the SDS.[1]

Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1] It is classified as a chemical waste and should not be disposed of in regular trash or down the drain.[2][3] The primary method of disposal is through an approved hazardous waste program.[2]

Step-by-Step Disposal Protocol:

  • Waste Characterization: this compound waste must be classified as hazardous chemical waste.[4][5] Do not mix it with other waste streams unless compatibility has been verified.[6]

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste.[7] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

    • The container must be in good condition and compatible with the chemical.[7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[2]

    • The label must include the full chemical name, "this compound," and the quantity of waste.[2] Abbreviations are not permitted.[2]

    • Include the date of waste generation, the laboratory location (building and room number), and the name and contact information of the principal investigator.[2]

  • Storage:

    • Store the waste container in a designated and secure satellite accumulation area within the laboratory.[6][8]

    • Ensure the container is kept closed at all times, except when adding waste.[7]

    • Segregate the waste from incompatible materials.[6]

  • Disposal Request:

    • Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2][4]

    • Complete any required hazardous waste disposal forms as instructed by your EHS office.[2]

Quantitative Data Summary

The following table summarizes key data for this compound relevant to its handling and disposal.

PropertyValueReference
Chemical Formula C₈H₉NO₂[9]
Molecular Weight 151.16 g/mol [9]
Appearance White to beige powderECHEMI SDS
Melting Point 176-178 °C[9]
Hazard Classifications Acute toxicity - Oral (Category 4), Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity - single exposure (Category 3)[1][9]
Personal Protective Equipment Dust mask type N95 (US), Eyeshields, Gloves[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_hazardous Is the waste considered hazardous? start->is_hazardous collect_waste Collect in a dedicated, labeled hazardous waste container is_hazardous->collect_waste Yes improper_disposal Improper Disposal: Do NOT dispose in regular trash or drain is_hazardous->improper_disposal No (Note: Assume hazardous unless confirmed otherwise by EHS) store_waste Store in a designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Disposal decision workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific policies and procedures for hazardous waste disposal and comply with all applicable regulations. Your local Environmental Health and Safety department is the primary resource for any questions or concerns.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Hydroxyphenylacetamide, a compound that, while valuable in research, requires careful management to mitigate potential risks. Adherence to these procedural steps will help ensure a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesANSI Z87.1-compliant, chemical splash goggles.[4]Protects eyes from airborne powder and potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves.[2]Provides a barrier against skin contact. Double gloving is recommended when handling the pure compound.
Body Protection Laboratory CoatStandard, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Air-Purifying RespiratorNIOSH-approved N95 or P95 respirator.[5]Prevents inhalation of fine powder, especially during weighing and transfer.

Operational Plan: Step-by-Step Handling Procedures

Following a standardized operational plan minimizes the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder.[6][7]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Designate a specific area for handling this compound to prevent cross-contamination.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations of the solid compound within a chemical fume hood or a glove box to contain any airborne dust.[6]

  • Use anti-static weighing paper or a container to minimize dispersal of the powder.

  • Handle the compound gently to avoid creating dust clouds.

3. Dissolution:

  • When preparing solutions, add the solid this compound to the solvent slowly while stirring to prevent splashing.

  • Keep containers covered as much as possible during the dissolution process.

4. Post-Handling:

  • Thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.[8]

  • Decontaminate all equipment used in the handling process.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container for chemical waste. The label should include the chemical name and hazard information.[9]
Contaminated Labware (e.g., gloves, weighing paper) Place in a designated, sealed bag for solid chemical waste.[3]
Aqueous Solutions Neutralize to a pH between 6 and 8, if necessary. Dispose of down the drain with copious amounts of water, in accordance with local regulations for non-hazardous chemical waste. For larger quantities, consult your institution's environmental health and safety (EHS) office.
Organic Solvent Solutions Collect in a labeled, sealed container for flammable liquid waste. Do not mix with other waste streams unless compatible.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh & Transfer Weigh & Transfer Prepare Work Area->Weigh & Transfer Dissolve Dissolve Weigh & Transfer->Dissolve Decontaminate Decontaminate Dissolve->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

Caption: Workflow for the safe handling of this compound.

By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues, thereby fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyphenylacetamide
Reactant of Route 2
4-Hydroxyphenylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.